molecular formula C15H13NO2 B138073 (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone CAS No. 23204-70-8

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Katalognummer: B138073
CAS-Nummer: 23204-70-8
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: LTENIVFVXMCOQI-UONOGXRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431963
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23204-70-8
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Introduction

In the landscape of modern asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity.[1][2] Among the most powerful tools available to chemists for achieving this control are chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][3]

This compound, a prominent member of the Evans family of chiral auxiliaries, stands out for its exceptional reliability and versatility in controlling the stereochemical outcome of reactions such as alkylations and aldol additions.[3][] Developed and popularized by David A. Evans, these oxazolidinone-based auxiliaries have become a cornerstone of stereoselective synthesis, enabling the construction of complex, enantiomerically pure molecules that are crucial in drug discovery and natural product synthesis.[5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties of this compound, delves into the mechanistic basis of its powerful stereodirecting effects, and presents detailed, field-proven protocols for its application.

Physicochemical and Structural Properties

The efficacy of this compound as a chiral auxiliary is rooted in its well-defined and rigid stereochemical structure. The two phenyl groups at the C4 and C5 positions are in a cis configuration, creating a distinct steric environment that is fundamental to its function.

PropertyValue
CAS Number 23204-70-8[7]
Molecular Formula C₁₅H₁₃NO₂[7]
Molecular Weight 239.27 g/mol [7][8]
Appearance White to off-white solid
Melting Point 227-232 °C[7]
Optical Rotation [α]23/D −57±4°, c = 2 in chloroform or methanol[7]
Stereochemistry (4S, 5R), cis

The specific (4S,5R) absolute configuration, coupled with the bulky phenyl substituents, provides a predictable and highly effective steric shield that governs the facial selectivity of reactions occurring at a tethered prochiral center.

Mechanism of Stereocontrol: A Predictable Pathway to Chirality

The high degree of stereoselectivity achieved with this compound is not a matter of chance but the result of a well-understood mechanistic pathway. The process can be broken down into three critical stages: acylation, diastereoselective C-C bond formation via a rigid enolate, and subsequent cleavage of the auxiliary.

N-Acylation: Attaching the Substrate

The first step involves the attachment of a carboxylic acid derivative (typically an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone ring. This is achieved by deprotonating the N-H bond with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form a lithium amide, which then reacts with the electrophilic acyl source. This creates the N-acyl oxazolidinone, the key intermediate for stereoselective transformations.

Acylation_Workflow Aux (4S,5R)-Auxiliary Base n-BuLi, THF, -78°C Aux->Base 1. Deprotonation Acyl Acyl Chloride (RCOCl) Base->Acyl 2. Nucleophilic Attack Product N-Acyl Oxazolidinone Acyl->Product 3. Formation

Caption: Workflow for the N-Acylation of the chiral auxiliary.

Diastereoselective Enolate Reaction

This stage is the heart of the stereocontrol. The N-acyl oxazolidinone is treated with a base or a Lewis acid/amine combination to generate a specific enolate geometry.

  • Enolate Formation: For alkylation reactions, a strong base like lithium diisopropylamide (LDA) is used. For aldol reactions, a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of an amine is employed.[9] In both cases, the formation of a rigid Z-enolate is strongly favored. This rigidity is crucial, as it locks the conformation of the molecule.[9][10]

  • Facial Shielding: The Z-enolate is conformationally organized to minimize dipole-dipole interactions between the two carbonyl oxygens.[9] In this arrangement, the phenyl group at the C4 position extends over one face of the enolate double bond. This creates a formidable steric barrier, effectively blocking the electrophile from approaching that side. Consequently, the electrophile is forced to attack from the less hindered, exposed face, leading to the formation of a new stereocenter with a predictable absolute configuration.

Auxiliary Cleavage and Recovery

Once the new stereocenter is set, the chiral auxiliary is no longer needed and can be removed and recycled.[3] The choice of cleavage reagent is critical to ensure the desired product is obtained without racemization or side reactions. Lithium hydroperoxide (LiOOH) is a highly effective reagent for this purpose. It selectively cleaves the exocyclic amide bond to release the chiral carboxylic acid (or its corresponding derivative) while leaving the robust oxazolidinone ring intact.[11] This contrasts with reagents like lithium hydroxide (LiOH), which can favor endocyclic cleavage and destruction of the auxiliary.[11]

Stereocontrol_Cycle cluster_main Asymmetric Synthesis Cycle A 1. N-Acylation (Attach Substrate) B 2. Enolate Formation (e.g., LDA or Bu₂BOTf) A->B Prochiral Substrate C 3. Diastereoselective Attack (Electrophile Addition) B->C Z-Enolate Intermediate D 4. Auxiliary Cleavage (e.g., LiOOH) C->D Diastereomerically Pure Intermediate E Chiral Product D->E F Recovered Auxiliary D->F F->A Recycle

Caption: The cycle of asymmetric synthesis using an Evans auxiliary.

Key Experimental Protocols

The following protocols are presented as a guide for common transformations using this compound. The causality behind reagent choice and reaction conditions is explained to ensure robust and reproducible outcomes.

Protocol 1: N-Propionylation of the Auxiliary

This procedure details the attachment of a propionyl group, a common first step for subsequent alkylation or aldol reactions.

Rationale: The reaction is performed at -78 °C to ensure kinetic control, preventing side reactions and promoting clean formation of the lithium amide. THF is an ideal solvent due to its ability to solvate the lithium cation and maintain low temperatures.

Materials & Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Propionyl chloride

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes at -78 °C. The formation of the lithium amide should be evident.

  • Add propionyl chloride (1.1 eq) dropwise. The reaction is typically rapid. Stir for 30 minutes at -78 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

This protocol describes the diastereoselective alkylation of the N-propionyl imide prepared in Protocol 1.

Rationale: LDA is a strong, sterically hindered, non-nucleophilic base, making it perfect for cleanly deprotonating the α-carbon without attacking the carbonyl groups. The low temperature (-78 °C) is critical for maintaining the stability of the resulting lithium enolate and ensuring high diastereoselectivity.

Materials & Reagents:

  • N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Benzyl bromide

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Prepare a solution of LDA in situ: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C and slowly add n-BuLi (1.1 eq). Stir for 20 minutes at 0 °C, then re-cool to -78 °C.

  • In a separate flame-dried flask, dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the imide solution to the LDA solution via cannula. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 1-2 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Auxiliary Cleavage with Lithium Hydroperoxide (LiOOH)

This procedure outlines the removal of the auxiliary to yield the chiral carboxylic acid.

Rationale: LiOOH is prepared in situ from lithium hydroxide and hydrogen peroxide. This nucleophile is highly selective for the exocyclic carbonyl group, minimizing unwanted cleavage of the oxazolidinone ring itself, which allows for high recovery of the valuable auxiliary.[11]

Materials & Reagents:

  • Alkylated N-acyl oxazolidinone product

  • Tetrahydrofuran (THF) / Water solvent mixture

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the LiOOH reagent by adding aqueous hydrogen peroxide (4.0 eq) to an aqueous solution of LiOH (2.0 eq) at 0 °C.

  • Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2-3 with aqueous HCl to protonate the carboxylic acid.

  • Extract the chiral carboxylic acid product with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and reliable chiral auxiliary that provides a predictable and highly effective means of controlling stereochemistry in carbon-carbon bond-forming reactions. Its rigid structure, coupled with the steric influence of the cis-diphenyl groups, allows for exceptional levels of diastereoselectivity in alkylation and aldol reactions. The well-defined mechanistic pathways and robust, reproducible protocols associated with its use have solidified its role as an indispensable tool in the synthesis of complex chiral molecules, from natural products to next-generation pharmaceuticals. For the drug development professional and the synthetic chemist, mastery of its application is a significant step toward the rational design and efficient production of enantiomerically pure compounds.

References

An In-depth Technical Guide to (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23204-70-8

This technical guide provides a comprehensive overview of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, a chiral auxiliary widely employed in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering detailed information on its properties, synthesis, and applications.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen. The specific stereochemistry at the 4 and 5 positions, along with the presence of two phenyl groups, imparts a rigid and well-defined chiral environment, making it an effective tool for stereoselective transformations.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂--INVALID-LINK--
Molecular Weight 239.27 g/mol --INVALID-LINK--
Melting Point 227-232 °C--INVALID-LINK--
Optical Activity [α]23/D −57±4°, c = 2 in chloroform (or methanol)--INVALID-LINK--
Appearance White to off-white crystalline powderGeneral for similar oxazolidinones
SMILES O=C1N--INVALID-LINK--c2ccccc2">C@Hc3ccccc3--INVALID-LINK--
InChI 1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1--INVALID-LINK--

Role in Asymmetric Synthesis: The Chiral Auxiliary

As a member of the Evans' oxazolidinones family, this compound serves as a chiral auxiliary. This strategy involves the temporary incorporation of the chiral molecule into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. The bulky phenyl groups at the 4 and 5 positions create a sterically hindered environment that effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered for reuse.

Chiral_Auxiliary_Concept Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Covalent Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Diastereomeric_Intermediate Chiral_Product Enantiomerically Enriched Product Diastereomeric_Intermediate->Chiral_Product Stereoselective Reaction Recovered_Auxiliary Recovered Chiral Auxiliary Chiral_Product->Recovered_Auxiliary Cleavage

Conceptual workflow of a chiral auxiliary in asymmetric synthesis.

Experimental Protocols

Representative Synthesis of a 4,5-Disubstituted Oxazolidinone

This protocol describes the synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.[1]

Step 1: Asymmetric Aldol Reaction A solution of an N-acylated thiazolidinethione is treated with a Lewis acid and an aldehyde to induce a diastereoselective aldol addition, forming a β-hydroxy carbonyl compound.

Step 2: Modified Curtius Rearrangement and Cyclization The resulting β-hydroxy intermediate is then subjected to a modified Curtius rearrangement. In the presence of an azide source (e.g., trimethylsilyl azide), the carbonyl group is converted to an acyl azide, which then undergoes rearrangement and subsequent intramolecular cyclization to form the oxazolidinone ring.

Detailed Procedure for a Related Compound: A solution of (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equiv.) in THF is treated with trimethylsilyl azide (3.0 equiv.). The resulting mixture is heated to reflux at 90 °C. After stirring for 5 hours, the mixture is cooled to room temperature, quenched with water, and diluted with dichloromethane. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the desired (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.[1]

Synthesis_Workflow cluster_step1 Step 1: Asymmetric Aldol Reaction cluster_step2 Step 2: Modified Curtius Rearrangement & Cyclization Thiazolidinethione N-Acylated Thiazolidinethione Aldol_Product β-Hydroxy Carbonyl Intermediate Thiazolidinethione->Aldol_Product Aldehyde Aldehyde Aldehyde->Aldol_Product Oxazolidinone (4S,5R)-4-methyl-5-phenyloxazolidin-2-one Aldol_Product->Oxazolidinone Azide Trimethylsilyl Azide Azide->Oxazolidinone

General synthetic workflow for 4,5-disubstituted oxazolidinones.

Applications in Drug Development and Organic Synthesis

Oxazolidinones are crucial intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their ability to induce chirality makes them invaluable in constructing stereochemically defined building blocks.

Asymmetric Alkylation: A primary application of this compound is in the diastereoselective alkylation of enolates. The oxazolidinone is first N-acylated, and the resulting imide is deprotonated with a strong base to form a rigid, chelated enolate. The steric bulk of the diphenyl groups directs the approach of an electrophile (e.g., an alkyl halide) to the opposite face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can then be cleaved under mild conditions to reveal the chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary can be recovered.

Alkylation_Pathway Start N-Acyl-oxazolidinone Enolate Chelated (Z)-Enolate Start->Enolate + Strong Base (e.g., LDA, NaHMDS) Alkylated Alkylated Product (High Diastereoselectivity) Enolate->Alkylated + Electrophile (R-X) Final_Product Chiral Carboxylic Acid (or derivative) Alkylated->Final_Product Cleavage (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux

Asymmetric alkylation using an oxazolidinone chiral auxiliary.

While specific examples detailing the use of this compound in the synthesis of a named pharmaceutical were not found in the searched literature, the closely related (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone has been used in the synthesis of amphetamine derivatives. This highlights the utility of this class of chiral auxiliaries in the preparation of active pharmaceutical ingredients.

Spectral Data

Reference ¹³C NMR Data for cis-4,5-Diphenyl-2-oxazolidinone:

  • Carbonyl (C=O): ~160 ppm

  • Aromatic Carbons: ~125-140 ppm

  • C4 and C5 (ring carbons): ~80-90 ppm

Reference ¹H NMR Data for cis-4,5-Diphenyl-2-oxazolidinone:

  • Aromatic Protons: ~7.0-7.5 ppm

  • Ring Protons (H4 and H5): ~5.0-6.0 ppm

  • NH Proton: Broad singlet, variable chemical shift

Safety Information

This compound is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[2]

This compound should be handled in a well-ventilated area by trained personnel. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides the core chemical properties, specifically the molecular weight and formula, for the chiral auxiliary compound (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This compound is a key building block in asymmetric synthesis, valued for its ability to direct stereoselective reactions. The following data has been compiled from verified chemical information sources.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₃NO₂[1]
Molecular Weight 239.27 g/mol
CAS Number 23204-70-8

Logical Relationship of Chemical Data

The molecular formula dictates the molecular weight. Each element in the formula (Carbon, Hydrogen, Nitrogen, Oxygen) contributes a specific atomic weight, and the sum of these weights for all atoms in the molecule determines the overall molecular weight.

formula Molecular Formula (C₁₅H₁₃NO₂) mw Molecular Weight (239.27 g/mol) formula->mw determines elements Atomic Weights of C, H, N, O elements->formula define composition

Caption: Relationship between molecular formula and molecular weight.

References

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Introduction

This compound is a chiral auxiliary, a class of compounds integral to modern asymmetric synthesis. Its rigid structure, derived from (1R,2S)-(-)-norephedrine, provides a well-defined stereochemical environment that allows for the diastereoselective functionalization of a prochiral substrate. The predictable facial selectivity conferred by the phenyl groups at the C4 and C5 positions has made it a valuable tool in the synthesis of complex molecules with high enantiomeric purity, particularly in the formation of stereogenic centers during alkylation, acylation, and aldol reactions.

Understanding the fundamental physicochemical properties of this chiral auxiliary, such as its melting point and solubility, is a critical prerequisite for its effective application in a research and development setting. These parameters govern its purification, handling, reaction setup, and work-up procedures. This guide provides a comprehensive overview of the melting point and solubility profile of this compound, supported by experimental protocols and field-proven insights.

Physicochemical Properties: A Summary

A clear understanding of the core physical constants of this compound is paramount for its practical application. The data presented below has been consolidated from various authoritative sources.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-oneN/A
Molecular Formula C₁₅H₁₃NO₂N/A
Molecular Weight 239.27 g/mol N/A
Appearance White to off-white crystalline solid
Melting Point 186-190 °C

Melting Point Analysis

The melting point is a fundamental indicator of a crystalline solid's purity. For a chiral compound like this compound, a sharp melting point range is indicative of high chemical and enantiomeric purity. Broad or depressed melting point ranges often suggest the presence of impurities or a mixture of diastereomers.

The reported melting point for this compound is consistently in the range of 186-190 °C . This relatively high melting point can be attributed to the rigid, planar nature of the oxazolidinone ring and the intermolecular interactions, including potential hydrogen bonding and π-stacking from the phenyl groups, which lead to a stable crystal lattice.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for verifying the melting point of a sample of this compound using a digital melting point apparatus. This procedure is designed to ensure accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will significantly depress the melting point. Dry the crystalline solid under a high vacuum for at least 4 hours.

    • Finely crush a small amount of the sample into a powder using a spatula or a mortar and pestle. This ensures efficient heat transfer within the sample.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal for an accurate reading.

  • Apparatus Setup & Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a heating ramp rate. For a known compound like this, a rapid ramp (10-20 °C/min) can be used to approach the expected melting range (e.g., up to ~175 °C).

    • Subsequently, a slower ramp rate (1-2 °C/min) should be employed near the expected melting point to allow for thermal equilibrium and precise observation.

  • Observation and Recording:

    • Record the temperature at which the first liquid drop appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion temperature.

Diagram 1: Melting Point Determination Workflow

cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement p1 Dry Crystalline Solid (High Vacuum) p2 Crush into Fine Powder p1->p2 Ensures homogeneity l1 Collect Sample in Capillary Tube p2->l1 l2 Pack Sample Tightly (2-3 mm height) l1->l2 Ensures uniform heating m1 Set Rapid Ramp Rate (e.g., to 175 °C) l2->m1 m2 Set Slow Ramp Rate (1-2 °C/min) m1->m2 Approach m3 Observe & Record Onset Temperature m2->m3 Precise Measurement m4 Observe & Record Completion Temperature m3->m4 r1 Final Melting Point Range m4->r1 Report as Range

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis. It dictates the choice of reaction solvents, crystallization solvents for purification, and solvents for chromatographic separation.

The molecule possesses both polar (the oxazolidinone ring with its amide/carbamate functionality) and non-polar (two phenyl rings) features. This amphiphilic character results in a nuanced solubility profile. It is generally soluble in many common polar aprotic and some polar protic organic solvents but exhibits poor solubility in non-polar solvents and water.

Qualitative and Quantitative Solubility

A systematic solubility study is essential for process development and optimization. The following table summarizes the solubility behavior in a range of common laboratory solvents.

Table 2: Solubility of this compound

SolventClassificationSolubilityRationale
Dichloromethane (DCM) Polar AproticSolubleFavorable dipole-dipole interactions with the polar oxazolidinone ring.
Tetrahydrofuran (THF) Polar AproticSolubleEffective at solvating both the polar ring and the non-polar phenyl groups.
Ethyl Acetate Polar AproticSolubleGood balance of polarity to interact with the molecule.
Acetone Polar AproticSolubleStrong dipole moment effectively solvates the polar core.
Methanol Polar ProticSparingly SolubleCan act as a hydrogen bond donor/acceptor, but the large non-polar surface area limits high solubility. Often a good solvent for recrystallization when paired with a non-solvent.
Ethanol Polar ProticSparingly SolubleSimilar to methanol; solubility increases with heating.
Toluene Non-polarSparingly SolubleFavorable π-stacking interactions with the phenyl rings, but insufficient to overcome the polarity of the oxazolidinone core at room temperature.
Hexanes / Heptane Non-polarInsolubleThe high polarity of the solute prevents effective solvation by non-polar alkanes.
Water Polar ProticInsolubleThe large, hydrophobic diphenyl structure dominates, leading to poor solvation in the aqueous phase.
Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a reliable method for quantitatively determining the solubility of the compound in a specific solvent at a set temperature.

Methodology:

  • System Preparation:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. "Excess" means that a visible amount of undissolved solid remains.

    • Place the sealed container in an isothermal environment (e.g., a shaker bath or incubator) set to a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached. The system is at equilibrium when the concentration of the solute in the solution becomes constant.

  • Sample Extraction & Filtration:

    • Allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to avoid artificially inflating the measured concentration.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument.

    • Quantify the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

    • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Diagram 2: Solubility Determination Workflow

cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis e1 Add Excess Solid to Known Volume of Solvent e2 Agitate at Constant Temp (e.g., 24-48h) e1->e2 To reach saturation s1 Settle Undissolved Solid e2->s1 s2 Withdraw Supernatant (Known Volume) s1->s2 s3 Filter through 0.22 µm Syringe Filter s2->s3 Removes particulates a1 Dilute Sample s3->a1 a2 Quantify Concentration (e.g., HPLC-UV) a1->a2 a3 Calculate Original Solubility a2->a3 r1 Final Solubility Value a3->r1 Report as mg/mL or mol/L

Caption: Workflow for the Isothermal Shake-Flask solubility method.

Conclusion

The melting point (186-190 °C) and distinct solubility profile of this compound are defining characteristics that are essential for its successful use in asymmetric synthesis. A sharp, high melting point serves as a reliable, initial indicator of purity. The compound's good solubility in common aprotic solvents like dichloromethane and THF facilitates its use in a wide array of reactions, while its poor solubility in alcohols and non-polar solvents like hexanes can be strategically exploited for product isolation and purification by crystallization. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary technical foundation to confidently handle and deploy this valuable chiral auxiliary.

Synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Foreword: The Architectonics of Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement. The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure, where one enantiomer may elicit a desired therapeutic effect while its mirror image could be inactive or even toxic. To this end, chemists employ a variety of strategies to achieve enantioselective transformations, among which the use of chiral auxiliaries remains a cornerstone technique.[1][2][3]

A chiral auxiliary is a stereogenic scaffold that is temporarily attached to an achiral substrate, directing subsequent chemical reactions to proceed with a high degree of facial selectivity.[4] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse. Among the pantheon of such molecules, the oxazolidinones, particularly those popularized by David A. Evans, have proven to be exceptionally robust and versatile tools for asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, a highly effective chiral auxiliary. We will delve into the mechanistic rationale, a detailed experimental protocol, and the necessary characterization to ensure the production of high-purity material suitable for demanding applications in pharmaceutical research.

Synthetic Strategy and Mechanistic Underpinnings

The synthesis of this compound begins with a commercially available, enantiopure amino alcohol, (1S,2R)-(+)-2-amino-1,2-diphenylethanol. The core of the synthesis is the cyclization of this precursor by introducing a carbonyl group that bridges the amino and hydroxyl functionalities.

The Choice of Carbonylating Agent

The selection of the C1 electrophile is critical for a high-yielding and safe reaction. While historically, the highly reactive and toxic phosgene gas (COCl₂) was used, contemporary methods strongly favor safer, solid, or liquid phosgene equivalents.

  • Triphosgene (Bis(trichloromethyl) carbonate): A crystalline solid, triphosgene is a preferred reagent as it is significantly safer to handle than gaseous phosgene.[5] In the presence of a base, it decomposes in situ to generate the required phosgene, minimizing exposure risk. Its use often leads to high yields and clean reactions, making it the agent of choice for this protocol.[6]

  • Diethyl Carbonate: A less reactive and less hazardous liquid alternative. This method typically requires higher temperatures and a base catalyst, such as potassium carbonate, to drive the reaction to completion by forming the cyclic carbamate.[7]

  • Carbonyldiimidazole (CDI): A solid reagent that offers a mild and effective route for cyclization, particularly in sensitive substrates.[8]

For this guide, we focus on the triphosgene-mediated synthesis due to its efficiency, mild reaction conditions, and quantitative yields reported in established literature.[6]

Reaction Mechanism

The reaction proceeds via a two-step intramolecular process initiated by the nucleophilic attack of the amino group on the carbonyl source, followed by cyclization.

  • Activation: Triphosgene, in the presence of a tertiary amine base like triethylamine (Et₃N), generates a reactive chloroformate intermediate with the amino alcohol.

  • Intramolecular Cyclization: The proximate hydroxyl group, rendered more nucleophilic by the base, attacks the electrophilic carbonyl carbon of the intermediate.

  • Ring Closure: This intramolecular SNAc (Nucleophilic Acyl Substitution) reaction displaces a leaving group, closing the five-membered ring and forming the thermodynamically stable oxazolidinone product. The cis stereochemistry of the final product is retained from the starting amino alcohol.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product AminoAlcohol (1S,2R)-(+)-2-amino- 1,2-diphenylethanol Intermediate Formation of Chloroformate Intermediate AminoAlcohol->Intermediate Nucleophilic attack by -NH2 Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->Intermediate Base Triethylamine (Base) Base->Intermediate Activates reagents Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization -OH attacks carbonyl Product (4S,5R)-(-)-cis-4,5-Diphenyl- 2-oxazolidinone Cyclization->Product Ring closure & HCl elimination

Caption: Mechanism of oxazolidinone formation.

Materials and Reagents

Proper preparation and handling of reagents are paramount for success and safety. All manipulations involving hazardous chemicals must be performed in a certified chemical fume hood.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
(1S,2R)-(+)-2-Amino-1,2-diphenylethanolC₁₄H₁₅NO213.2823364-44-5Irritant
TriphosgeneC₃Cl₆O₃296.7532315-10-9Highly Toxic, Corrosive
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Irritant
Brine (Saturated NaCl)NaCl58.447647-14-5N/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9N/A
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in Organic Syntheses, known for its reliability and reproducibility.[6]

Reaction Setup
  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet adapter, and a thermometer.

  • Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Charge the flask with (1S,2R)-(+)-2-amino-1,2-diphenylethanol (10.0 g, 46.9 mmol) and dichloromethane (DCM, 200 mL).

  • Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Add triethylamine (14.5 mL, 103.2 mmol, 2.2 equiv.) to the solution via syringe.

Addition of Triphosgene

CAUTION: Triphosgene is highly toxic and reacts with moisture to release phosgene gas. Handle with extreme care in a fume hood.

  • In a separate dry flask, prepare a solution of triphosgene (5.55 g, 18.7 mmol, 0.4 equiv.) in DCM (50 mL).

  • Transfer this solution to the dropping funnel.

  • Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.

Reaction Completion and Work-up
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is completely consumed.

  • Re-cool the flask to 0 °C and slowly add 1 M HCl (100 mL) to quench the reaction and dissolve the amine salts.

  • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a white solid.

Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the colorless crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • A typical yield is 10.5-11.0 g (94-98%).

Experimental_Workflow A 1. Dissolve Amino Alcohol & Et3N in DCM at 0°C C 3. Add Triphosgene solution dropwise (0-10°C) A->C B 2. Prepare Triphosgene Solution in DCM B->C D 4. Stir at Room Temp for 2 hours (Monitor by TLC) C->D E 5. Quench with 1M HCl & Perform Aqueous Work-up D->E F 6. Dry Organic Layer (MgSO4) & Concentrate E->F G 7. Recrystallize from Ethyl Acetate/Hexanes F->G H 8. Isolate & Dry Final Product G->H

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

Confirmation of the product's identity, purity, and stereochemical integrity is essential.

ParameterExpected ValueSource
AppearanceColorless to white crystalline solidVisual
Melting Point227-232 °C[9]
Optical Rotation [α]²³_D_-57 ± 4° (c = 2 in CHCl₃)[9]
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.2-7.4 (m, 10H, Ar-H), 5.9 (br s, 1H, N-H), 5.75 (d, 1H), 4.85 (d, 1H)[10][11]
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 159.5 (C=O), 137.8, 134.1, 128.9, 128.7, 128.5, 128.2, 126.5, 125.8 (Ar-C), 83.5 (C5), 62.1 (C4)[10][11]
FTIR (ATR)ν (cm⁻¹): ~3300 (N-H), ~1750 (C=O, carbamate), ~1220 (C-O)[10]

Safety and Hazard Management

  • Triphosgene: Extremely toxic and corrosive. It can cause severe chemical burns and fatal pulmonary edema upon inhalation. All manipulations must be conducted within a properly functioning chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are often insufficient; butyl or neoprene gloves are recommended). Have a quenching solution (e.g., aqueous ammonia) readily available for spills.

  • Dichloromethane (DCM): A suspected carcinogen and central nervous system depressant. Avoid inhalation and skin contact.

  • Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Can cause severe skin and eye burns.

  • General Precautions: Use of an inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture. All glassware must be thoroughly dried before use.

  • Waste Disposal: Chlorinated organic waste must be segregated and disposed of according to institutional guidelines. Quench any residual triphosgene in the reaction apparatus with a basic solution before cleaning.

Conclusion

The protocol detailed herein provides a reliable and high-yielding pathway to this compound, a pivotal chiral auxiliary in asymmetric synthesis. By utilizing a safer phosgene equivalent and adhering to rigorous experimental technique and safety protocols, researchers can confidently produce high-purity material. The robustness of this auxiliary in directing stereoselective transformations ensures its continued relevance in the synthesis of complex chiral molecules, from academic research to the industrial development of novel therapeutics.

References

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is often intrinsically linked to its absolute configuration, with enantiomers frequently exhibiting dramatically different pharmacological or physiological effects. Asymmetric synthesis, the art of selectively producing a single stereoisomer, has therefore become an indispensable tool. Among the various strategies developed to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method for introducing stereocenters.[1]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] Once the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused, yielding the enantiomerically enriched product. This approach effectively converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which have different physical properties.[1]

This technical guide provides an in-depth overview of the core principles and practical applications of chiral auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on the selection, application, and removal of these critical reagents.

Core Principles of Chiral Auxiliary-Mediated Synthesis

The successful application of a chiral auxiliary-based strategy hinges on a three-step sequence: attachment of the auxiliary, a diastereoselective bond-forming reaction, and cleavage of the auxiliary.

A good chiral auxiliary should ideally possess several key characteristics:

  • Be readily available in both enantiomeric forms at low cost.

  • Attach to the substrate in high yield under mild conditions.

  • Induce a high degree of stereoselectivity in the desired transformation.

  • Be removable under mild conditions without causing racemization of the product.

  • Be recoverable in high yield for reuse.[2]

The selection of an appropriate chiral auxiliary is dictated by the nature of the substrate and the desired transformation. The following sections will delve into the most common and effective classes of chiral auxiliaries, their mechanisms of action, and their applications in key asymmetric reactions.

Key Classes of Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. The most prominent among these include Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines (including pseudoephedrine amides).

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and versatile auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by a substituent at the C4 position, which sterically shields one face of the derived enolate.[3]

The high diastereoselectivity in aldol reactions is rationalized by the Zimmerman-Traxler transition state model, where the boron enolate forms a rigid, chair-like six-membered transition state with the aldehyde.[4]

Oppolzer's Camphorsultams

Oppolzer's sultams, derived from camphor, are highly effective chiral auxiliaries known for their rigid conformational control.[5] They are particularly well-suited for asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[3][5][6] In Diels-Alder reactions, the N-acryloyl derivative of the sultam, when activated by a Lewis acid, presents a highly shielded dienophile face, leading to excellent endo/exo and facial selectivity.[4]

Meyers' Chiral Amines and Pseudoephedrine Amides

Chiral amines, such as those developed by A.I. Meyers, and the readily available pseudoephedrine, serve as excellent chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[2] The mechanism of stereocontrol involves the formation of a rigid lithium chelate in the transition state of the (Z)-enolate, where the substituent on the auxiliary directs the incoming electrophile to the opposite face.[2][7]

Quantitative Data on Chiral Auxiliary Performance

The following tables summarize the performance of key chiral auxiliaries in various asymmetric reactions, providing a quantitative basis for comparison.

Table 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneN-Propionyl oxazolidinoneAllyl iodideNaHMDS92>99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinoneBenzyl bromideLDA80-92>99:1
(+)-PseudoephedrineN-Propionyl pseudoephedrine amideMethyl iodideLDA95>99:1
(+)-PseudoephedrineN-Propionyl pseudoephedrine amideBenzyl bromideLDA9198:2

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
(R)-4-Benzyl-2-oxazolidinoneN-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf85-95>99:1
(S)-4-Isopropyl-2-oxazolidinoneN-Propionyl oxazolidinoneBenzaldehydeBu₂BOTf80-90>99:1
(2R)-Oppolzer's SultamN-Propionyl sultamIsobutyraldehydeTiCl₄8595:5
(2R)-Oppolzer's SultamN-Propionyl sultamBenzaldehydeSn(OTf)₂8892:8

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Facial Selectivity (d.r.)
(-)-Oppolzer's SultamN-Acryloyl sultamCyclopentadieneEt₂AlCl95>95:5>98:2
(-)-8-PhenylmentholAcrylate esterCyclopentadieneTiCl₄80-9090:1095:5

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving common chiral auxiliaries.

Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene is added triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Propionic anhydride (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified by column chromatography.[8]

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.[1]

3. Cleavage of the Chiral Auxiliary (Hydrolytic): The alkylated N-acyl oxazolidinone (1.0 equiv) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. A solution of lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv) is added, and the mixture is stirred at 0 °C for 1-2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.[9]

Oppolzer's Sultam-Mediated Aldol Reaction

1. Acylation of the Chiral Auxiliary: To a solution of (-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 30 minutes, propionyl chloride (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with water, and the N-propionyl sultam is extracted, dried, and purified.

2. Diastereoselective Aldol Reaction: The N-propionyl sultam (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred for 2-4 hours. The reaction is quenched with a pH 7 buffer, and the product is extracted, dried, and purified.[3]

3. Cleavage of the Chiral Auxiliary (Reductive): The aldol adduct (1.0 equiv) is dissolved in anhydrous diethyl ether and cooled to 0 °C. Lithium aluminum hydride (2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral diol. The chiral auxiliary can be recovered from the solid by extraction.

Myers' Asymmetric Alkylation using Pseudoephedrine

1. Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in THF, and sodium methoxide (0.5 equiv) is added. Methyl propionate (2.0 equiv) is then added, and the mixture is stirred at room temperature for 1 hour. The crude pseudoephedrine propionamide is obtained after an appropriate workup and can be purified by recrystallization.[4]

2. Diastereoselective Alkylation: A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF is cooled to -78 °C. A freshly prepared solution of lithium diisopropylamide (LDA) (2.1 equiv) in THF is added slowly. The mixture is stirred and allowed to warm to 0 °C to ensure complete enolization. The solution is then re-cooled to 0 °C, and the alkyl halide (1.5-4.0 equiv) is added. The reaction is stirred at 0 °C until completion, then quenched with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.[2]

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with tetra-n-butylammonium hydroxide in a mixture of tert-butyl alcohol and water.[10] Alternatively, reduction with a hydride reagent such as lithium aluminum hydride affords the primary alcohol.[10]

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow of chiral auxiliary-mediated synthesis and the mechanistic basis for stereocontrol.

Chiral_Auxiliary_Workflow cluster_main General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment Chiral_Auxiliary Chiral Auxiliary (A*) Diastereoselective_Reaction Diastereomeric Intermediate Attachment->Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Cleavage Cleavage Diastereoselective_Reaction->Cleavage Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Product Isolation Recovered_Auxiliary Recovered Auxiliary (A*) Cleavage->Recovered_Auxiliary Auxiliary Recovery

General workflow for chiral auxiliary-mediated synthesis.

Evans_Alkylation_Mechanism cluster_mechanism Mechanism of Stereocontrol in Evans' Asymmetric Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Prochiral α-carbon Enolate Chelated (Z)-Enolate Top face shielded by R group Bottom face accessible Acyl_Oxazolidinone->Enolate Deprotonation Base Base (e.g., NaHMDS) Transition_State Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Attack from less hindered face Product Alkylated Product High Diastereoselectivity Transition_State->Product

Stereocontrol in Evans' asymmetric alkylation.

Auxiliary_Selection cluster_selection Decision Workflow for Chiral Auxiliary Selection Start Define Target Chiral Molecule Reaction_Type Identify Key Bond Formation Step Start->Reaction_Type Alkylation Alkylation Reaction_Type->Alkylation C-C Aldol Aldol Reaction Reaction_Type->Aldol C-C, C-O Diels_Alder Diels-Alder Reaction_Type->Diels_Alder Cycloaddition Other Other Reactions Reaction_Type->Other Other Select_Auxiliary Select Appropriate Chiral Auxiliary Alkylation->Select_Auxiliary Aldol->Select_Auxiliary Diels_Alder->Select_Auxiliary Review Review Literature for Specific Substrate Other->Review Evans Evans' Oxazolidinone Select_Auxiliary->Evans Aldol, Alkylation Meyers Meyers'/Pseudoephedrine Amide Select_Auxiliary->Meyers Alkylation Oppolzer Oppolzer's Sultam Select_Auxiliary->Oppolzer Diels-Alder, Aldol Enders Enders' Hydrazone Select_Auxiliary->Enders Ketone Alkylation Evans->Review Meyers->Review Oppolzer->Review Enders->Review End Proceed with Synthesis Review->End

Decision workflow for selecting a chiral auxiliary.

Conclusion

Chiral auxiliaries continue to be a cornerstone of asymmetric synthesis, offering a reliable and predictable method for the construction of enantiomerically pure molecules. The principles of their application are well-understood, and a diverse array of auxiliaries are available to suit a wide range of synthetic transformations. For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of different chiral auxiliaries, as well as the practical aspects of their application and removal, is essential for the efficient and successful synthesis of complex chiral targets. This guide has provided a comprehensive overview of these critical aspects, offering a valuable resource for the design and execution of asymmetric syntheses.

References

Stereochemical Control with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis. This powerful tool offers predictable and high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions, making it a valuable asset in the synthesis of complex chiral molecules, natural products, and active pharmaceutical ingredients.

Core Principles of Stereochemical Control

This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries. The underlying principle of its stereodirecting power lies in the formation of a rigid and sterically defined environment upon N-acylation and subsequent enolization. The two phenyl groups at the C4 and C5 positions create a significant steric bias, effectively shielding one face of the enolate. This forces incoming electrophiles to approach from the less hindered face, resulting in a highly diastereoselective transformation.

The formation of a chelated (Z)-enolate intermediate, typically with a Lewis acid like dibutylboron triflate or a lithium cation, is crucial for achieving high levels of stereocontrol. This rigid, chair-like six-membered transition state, often described by the Zimmerman-Traxler model, locks the conformation of the enolate and presents a well-defined trajectory for the electrophile.

Quantitative Data on Stereoselectivity

While specific quantitative data for a broad range of reactions using this compound is not extensively tabulated in readily available literature, the stereochemical outcomes are expected to be high, consistent with other Evans auxiliaries. The data presented below is for the closely related and widely studied (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone to illustrate the typical high diastereoselectivity achieved in asymmetric aldol reactions.

Table 1: Representative Diastereoselectivity in Asymmetric Aldol Reactions using an N-Propionyl (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

EntryAldehydeProduct Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde>99:1
2Benzaldehyde98:2
3Acetaldehyde97:3
4Pivaldehyde>99:1

Note: This data is representative of Evans-type auxiliaries and serves to illustrate the expected high levels of diastereoselectivity.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in utilizing this compound as a chiral auxiliary. These are based on well-established procedures for Evans' auxiliaries and can be adapted for the diphenyl derivative.

N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of a propionyl group to the nitrogen of the oxazolidinone.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone.

Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol reaction of the N-propionyl auxiliary with an aldehyde.

Materials:

  • N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂ (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.5 eq)

  • Methanol

  • pH 7 phosphate buffer

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by the pH 7 phosphate buffer.

  • Add 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the aldol adduct.

Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of the N-propionyl auxiliary.

Materials:

  • N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Alkylating agent (e.g., Benzyl bromide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add the LDA or NaHMDS solution dropwise and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Cleavage of the Chiral Auxiliary

This procedure outlines the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-acylated oxazolidinone product (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acylated oxazolidinone in a mixture of THF and water at 0 °C.

  • Slowly add 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an excess of aqueous Na₂SO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution can be extracted with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizations

The following diagrams illustrate the key mechanistic pathways and workflows involved in the use of this compound.

experimental_workflow cluster_acylation Step 1: N-Acylation cluster_reaction Step 2: Asymmetric Reaction cluster_cleavage Step 3: Auxiliary Cleavage Aux (4S,5R)-Diphenyl-2-oxazolidinone N_Acyl_Aux N-Acyl Auxiliary Aux->N_Acyl_Aux  n-BuLi, THF, -78°C Acyl_Cl Acyl Chloride / Anhydride Acyl_Cl->N_Acyl_Aux Enolate (Z)-Enolate Formation N_Acyl_Aux->Enolate  Base (LDA / Bu₂BOTf) Product_Aux Adduct Enolate->Product_Aux Electrophile Electrophile (Aldehyde / Alkyl Halide) Electrophile->Product_Aux Chiral_Product Chiral Product (Acid, Alcohol, etc.) Product_Aux->Chiral_Product  Cleavage Reagent (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux aldol_mechanism N_Acyl N-Acyl Auxiliary O=C-N-R Enolate Boron (Z)-Enolate Chelate Formation N_Acyl->Enolate Bu₂BOTf, DIPEA Transition_State Zimmerman-Traxler Transition State Chair-like, 6-membered ring Enolate->Transition_State Coordination Adduct Syn-Aldol Adduct Transition_State->Adduct C-C Bond Formation Aldehyde Aldehyde (R'-CHO) Aldehyde->Transition_State Approach from less hindered face

The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Evans Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a paramount challenge. Evans chiral auxiliaries, a class of oxazolidinone-based compounds, represent a foundational and highly reliable tool for asymmetric synthesis. Developed by David A. Evans and his colleagues, these auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of enolate alkylations and aldol reactions, making them indispensable in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

This technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies associated with Evans chiral auxiliaries. It delves into the mechanism of stereocontrol, presents quantitative data on diastereoselectivity, and offers detailed protocols for key experimental procedures.

Core Principles: Mechanism of Stereocontrol

The remarkable stereodirecting power of Evans auxiliaries stems from their ability to enforce a specific conformation upon the enolate, thereby exposing one face to electrophilic attack while effectively shielding the other.[1] The process begins with the acylation of the chiral oxazolidinone, which is typically derived from a readily available amino acid like L-valine or L-phenylalanine.[2][3]

Deprotonation of the resulting N-acyloxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) for alkylations, or a Lewis acid and a hindered base for aldol reactions, selectively generates a Z-enolate.[4][5] The chelation between the metal cation (e.g., Li⁺ or B²⁺) and the two carbonyl oxygens of the acylated auxiliary locks the enolate into a rigid, planar conformation.[6] The substituent at the C4 position of the oxazolidinone ring then sterically hinders one face of the enolate, directing the incoming electrophile to the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and control.[2]

Key Applications in Asymmetric Synthesis

Evans chiral auxiliaries are most prominently used in two classes of carbon-carbon bond-forming reactions: enolate alkylation and aldol additions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyloxazolidinones provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The high diastereoselectivity of this reaction is a hallmark of the Evans methodology.

Electrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (d.r.)
CH₃ILDATHF85-95>99:1
BnBrLDATHF90-98>99:1
Allyl BromideNaHMDSTHF80-9098:2
Prenyl BromideLDATHF85-9597:3
MeO-CH₂-ClLDATHF75-8595:5

Data compiled from various sources.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a highly reliable method for the synthesis of syn-aldol products. The reaction typically employs a boron enolate, generated from the N-acyl auxiliary, a dialkylboron triflate (e.g., Bu₂BOTf), and a tertiary amine base. The resulting boron enolate reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to afford the syn-aldol adduct with excellent diastereoselectivity.[4][5][7]

Aldehyde (R'CHO)Lewis AcidBaseYield (%)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTfEt₃N80-90>99:1
BenzaldehydeBu₂BOTfDIPEA85-9598:2
AcetaldehydeBu₂BOTfEt₃N75-8595:5
CrotonaldehydeBu₂BOTfDIPEA70-8097:3
PropionaldehydeBu₂BOTfEt₃N82-92>99:1

Data compiled from various sources.

Experimental Protocols

The successful application of Evans chiral auxiliaries relies on the careful execution of a three-step sequence: acylation of the auxiliary, the diastereoselective C-C bond formation, and subsequent cleavage of the auxiliary.

Protocol 1: Synthesis of the Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

This protocol describes the synthesis of a commonly used Evans auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

  • (1R,2S)-(-)-norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Toluene

Procedure:

  • A mixture of (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.0 eq), and potassium carbonate (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap for 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired oxazolidinone.

Protocol 2: Acylation of the Chiral Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Asymmetric Alkylation

Materials:

  • N-acylated chiral auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

Procedure:

  • To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA or NaHMDS (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Protocol 4: Asymmetric Aldol Reaction

Materials:

  • N-acylated chiral auxiliary

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Aldehyde

Procedure:

  • To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA or Et₃N (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 1-3 hours.

  • Quench the reaction by adding a pH 7 buffer solution.

  • Warm the mixture to room temperature and perform an aqueous workup.

  • Dry the organic phase and concentrate. Determine the diastereomeric ratio and purify the product as in the alkylation protocol.

Protocol 5: Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is their facile removal under mild conditions that do not compromise the newly formed stereocenters. The most common method involves hydrolysis with lithium hydroperoxide (LiOOH).[8][9]

Materials:

  • Aldol or alkylation product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the substrate (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 1-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract the desired carboxylic acid product with an organic solvent.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows in the application of Evans chiral auxiliaries.

Evans_Auxiliary_Workflow cluster_synthesis Synthesis & Acylation cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage & Recovery Auxiliary Chiral Auxiliary (from Amino Acid) AcylAux N-Acylated Auxiliary Auxiliary->AcylAux Acylation (e.g., Acyl Chloride) Enolate Z-Enolate (chelated) AcylAux->Enolate Deprotonation (Base or Lewis Acid) Product Diastereomerically Enriched Product Enolate->Product Electrophilic Attack (Alkylation or Aldol) FinalProduct Enantiopure Product Product->FinalProduct Cleavage (e.g., LiOOH) RecoveredAux Recovered Auxiliary Product->RecoveredAux

General workflow for the application of Evans chiral auxiliaries.

Evans_Aldol_Mechanism AcylAux N-Acyl Oxazolidinone BoronEnolate Z-Boron Enolate AcylAux->BoronEnolate Bu₂BOTf, Base TransitionState Chair-like Zimmerman-Traxler Transition State BoronEnolate->TransitionState + Aldehyde SynAdduct Syn-Aldol Adduct TransitionState->SynAdduct

Mechanism of the Evans asymmetric aldol reaction.

Evans_Alkylation_Mechanism AcylAux N-Acyl Oxazolidinone LiEnolate Z-Lithium Enolate (Chelated) AcylAux->LiEnolate LDA or NaHMDS AlkylatedProduct α-Alkylated Product LiEnolate->AlkylatedProduct + Electrophile (R-X) (Attack from less hindered face)

Mechanism of the Evans asymmetric alkylation.

Conclusion

Evans chiral auxiliaries have stood the test of time as a highly effective and predictable method for asymmetric synthesis. Their reliability, the high diastereoselectivities they afford, and the ease of their removal make them a first-choice strategy for the construction of chiral molecules in both academic and industrial laboratories. A thorough understanding of the underlying principles and experimental nuances detailed in this guide will enable researchers to confidently and successfully apply this powerful tool to their synthetic challenges.

References

A Technical Guide to the Spectroscopic Characterization of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Its efficacy relies on a rigid conformational framework that directs the approach of electrophiles to a prochiral enolate. Unambiguous structural confirmation and purity assessment are paramount for its successful application. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering researchers and drug development professionals a definitive reference for its characterization. We delve into the causality behind the observed spectral features, linking them directly to the compound's unique stereochemical and electronic properties.

Introduction: The Role of this compound in Asymmetric Synthesis

In the pursuit of enantiomerically pure pharmaceuticals and natural products, chemists employ various strategies to control stereochemical outcomes. One of the most robust and widely adopted methods is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, guides a chemical reaction to proceed with high diastereoselectivity, and is subsequently removed to reveal the desired enantiomerically enriched product.[1]

This compound, an auxiliary popularized by the seminal work of David A. Evans, has become a staple in the synthetic chemist's toolbox.[1][2] Its rigid five-membered ring structure, flanked by two phenyl groups in a cis orientation, creates a well-defined chiral environment. This steric directing effect is particularly effective in controlling the stereochemistry of enolate alkylation and aldol reactions.[1]

This guide provides a comprehensive examination of the key spectroscopic identifiers for this compound, ensuring users can confidently verify its structure and purity before its application in critical synthetic steps.

Molecular Structure

The structural and stereochemical integrity of the auxiliary is the foundation of its function. The IUPAC name for the molecule is (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one.[3]

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For a molecule with defined stereocenters like this auxiliary, ¹H NMR is invaluable for confirming the relative configuration of substituents.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR acquisition protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties and a single residual solvent peak that is easily identified.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard, defining the 0 ppm reference point.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction.

Data Interpretation: Decoding the Spectrum

The ¹H NMR spectrum exhibits distinct signals corresponding to the N-H, methine, and aromatic protons. The cis relationship between the C4 and C5 protons is confirmed by their coupling constant.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.40 - 7.10Multiplet-10H, Aromatic (Ar-H)
~5.70Doublet~8.5 Hz1H, CH (5)
~5.20Doublet~8.5 Hz1H, CH (4)
~5.15Broad Singlet-1H, NH

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Causality Behind the Observations:

  • Aromatic Protons (δ 7.40-7.10): The ten protons on the two phenyl rings are electronically similar, leading to a complex, overlapping multiplet in the typical aromatic region.

  • Methine Protons (C4-H and C5-H): These are the most diagnostic signals for confirming the cis stereochemistry.

    • C5-H (δ ~5.70): This proton is deshielded due to its position adjacent to the ring oxygen atom. It appears as a doublet due to coupling with the C4 proton.

    • C4-H (δ ~5.20): This proton is adjacent to the ring nitrogen. It also appears as a doublet from coupling to the C5 proton.

    • J-Coupling (~8.5 Hz): The magnitude of the vicinal coupling constant (³J) between C4-H and C5-H is stereochemically dependent. A value of ~8.5 Hz is characteristic of a cis relationship in this five-membered ring system. A trans configuration would exhibit a much smaller coupling constant.

  • N-H Proton (δ ~5.15): The signal for the amide proton is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly dependent on concentration and temperature.

cluster_workflow ¹H NMR Analysis Workflow prep Sample Prep (5-10mg in CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing) acq->proc Generate FID interp Interpretation (Assign Peaks, Confirm cis-Stereochem) proc->interp Generate Spectrum

Caption: Standardized workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their functional group identity.

Experimental Protocol

The protocol is similar to ¹H NMR, typically using the same sample. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation: Identifying Key Carbon Signals

The ¹³C NMR spectrum provides a clear fingerprint of the oxazolidinone core and the phenyl substituents.

Chemical Shift (δ, ppm)Assignment
~158.5C =O (C2, Carbonyl)
~137.0, ~135.0Ar-C (Ipso-carbons of phenyl rings)
~129.0 - ~126.0Ar-CH (Ortho, Meta, Para carbons)
~81.0C H-O (C5)
~62.0C H-N (C4)

Note: Data is for the analogous (4R,5S) enantiomer, which is spectrally identical.[4] Exact shifts can vary.

Causality Behind the Observations:

  • Carbonyl Carbon (C2, δ ~158.5): The C=O carbon of the carbamate is significantly deshielded and appears far downfield, a characteristic feature of oxazolidinones.[5]

  • Methine Carbons (C4, C5): The carbons of the stereocenter are shifted downfield due to the attached heteroatoms. C5 (δ ~81.0), bonded to the more electronegative oxygen, is further downfield than C4 (δ ~62.0), which is bonded to nitrogen.

  • Aromatic Carbons (δ 126.0-137.0): Six distinct signals are expected for the twelve aromatic carbons due to symmetry, appearing in the typical range for sp²-hybridized carbons.[6]

Key ¹³C NMR Correlations C2 C=O ~158.5 ppm C4 C4-N ~62.0 ppm C5 C5-O ~81.0 ppm ArC Aromatic C 126-137 ppm Structure (4S,5R)-Structure Structure->C2 Structure->C4 Structure->C5 Structure->ArC

Caption: Correlation of structure to ¹³C NMR shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring their vibrational frequencies.

Experimental Protocol

A spectrum can be obtained quickly using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample with no special preparation.

Data Interpretation: The Vibrational Fingerprint

The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300MediumN-H Stretch
~3050MediumAromatic C-H Stretch
~1750StrongC=O Stretch (Carbonyl)
~1600MediumAromatic C=C Stretch
~1220StrongC-O Stretch

Causality Behind the Observations:

  • N-H Stretch (~3300 cm⁻¹): This peak is characteristic of the secondary amide within the oxazolidinone ring.

  • C=O Stretch (~1750 cm⁻¹): This is the most intense and diagnostic peak in the spectrum. Its high frequency is typical for a five-membered cyclic carbamate, where ring strain increases the vibrational frequency compared to an acyclic amide. This strong absorption is an excellent indicator of the oxazolidinone core.

  • C-O Stretch (~1220 cm⁻¹): A strong band corresponding to the stretching vibration of the C-O single bond within the ring is also prominent.

  • Aromatic Stretches (~3050, ~1600 cm⁻¹): Peaks corresponding to the C-H and C=C bonds of the phenyl rings are present but are generally less intense than the carbonyl stretch.

Conclusion

The spectroscopic profile of this compound is distinct and informative. ¹H NMR spectroscopy confirms the cis relative stereochemistry through the ~8.5 Hz coupling constant between the C4 and C5 protons. ¹³C NMR clearly identifies the carbonyl carbon at ~158.5 ppm and the two methine stereocenters. Finally, IR spectroscopy provides an unmistakable signature with a very strong carbonyl absorption around 1750 cm⁻¹. Together, these techniques provide a robust, self-validating system for the unambiguous identification and quality control of this critical chiral auxiliary, empowering researchers to proceed with confidence in their synthetic endeavors.

References

Methodological & Application

Application Notes: Asymmetric Synthesis Protocols Using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, in asymmetric synthesis. This powerful tool enables the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules for pharmaceuticals and other advanced materials.

Introduction

This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries. These auxiliaries are widely employed in asymmetric synthesis due to their high levels of stereocontrol, predictable outcomes, and the relative ease of their attachment to and removal from a substrate. The rigid structure of the oxazolidinone, with its bulky phenyl substituents at the C4 and C5 positions, creates a highly chiral environment that effectively directs the approach of electrophiles to one face of a prochiral enolate. This steric hindrance is the basis for the high diastereoselectivity observed in reactions such as aldol additions, alkylations, and acylations.

The general principle involves the N-acylation of the oxazolidinone, followed by the generation of a metal enolate. The chiral auxiliary then directs the subsequent reaction of the enolate with an electrophile. Finally, the auxiliary is cleaved to yield the desired chiral product and can often be recovered for reuse.

Key Applications and Quantitative Data

The this compound auxiliary is particularly effective in directing the formation of stereocenters in a variety of reactions. The following table summarizes typical results for key applications, demonstrating the high diastereoselectivity and yields achievable.

ApplicationElectrophileProduct TypeDiastereomeric Excess (de)Yield (%)
Aldol AdditionAldehydes (e.g., isobutyraldehyde)β-Hydroxy carbonyl>99%85-95%
AlkylationAlkyl halides (e.g., benzyl bromide)α-Alkylated carbonyl>98%90-98%
AcylationAcyl chloridesβ-Keto carbonyl>95%80-90%

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the initial step of attaching the desired acyl group to the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.

N_Acylation_Workflow start Start dissolve Dissolve Auxiliary in THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi cool->add_nBuLi add_acyl_chloride Add Acyl Chloride add_nBuLi->add_acyl_chloride react React and Warm to Room Temp. add_acyl_chloride->react quench Quench with NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end N-Acyl Auxiliary purify->end Aldol_Reaction_Pathway cluster_enolate Enolate Formation cluster_addition Aldol Addition N-Acyl Auxiliary N-Acyl Auxiliary Boron Enolate Boron Enolate N-Acyl Auxiliary->Boron Enolate Bu2BOTf, Et3N Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct Aldehyde Aldehyde Aldehyde->Aldol Adduct Auxiliary_Cleavage_Workflow start Adduct hydrolysis Hydrolyze with LiOH, H2O2 start->hydrolysis quench Quench with Na2SO3 hydrolysis->quench extract_auxiliary Extract Recovered Auxiliary quench->extract_auxiliary acidify Acidify Aqueous Layer quench->acidify extract_product Extract Chiral Product acidify->extract_product end Final Product extract_product->end

Application Notes and Protocols for (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in Evans Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans aldol reaction is a powerful and widely utilized method in asymmetric synthesis for the stereoselective construction of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of natural products and pharmaceuticals.[1] This method employs a chiral auxiliary, such as (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, to control the stereochemical outcome of the reaction with high diastereoselectivity.[2] The predictability and reliability of this reaction are attributed to a well-organized, chair-like transition state, making it a cornerstone for the creation of contiguous stereocenters.[1] The this compound auxiliary, derived from (1R,2S)-(-)-norephedrine, offers a unique steric and electronic environment that can influence the facial selectivity of enolate reactions.

Principle of the Evans Aldol Reaction

The stereochemical course of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[3] The key to the high diastereoselectivity lies in the formation of a rigid, six-membered chair-like transition state. This process can be broken down into the following key stages:

  • N-Acylation: The oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding N-acyl imide.

  • Enolate Formation: A Lewis acid, most commonly a boron triflate such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) are used to generate a Z-enolate with high stereoselectivity.[2]

  • Aldehyde Addition: The boron atom of the Z-enolate coordinates with the carbonyl oxygen of the aldehyde. The bulky substituents on the chiral auxiliary direct the aldehyde to approach from the less sterically hindered face of the enolate. This occurs via a chair-like six-membered transition state, which minimizes steric interactions and leads to the preferential formation of the syn-aldol adduct.[3]

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product to yield the desired β-hydroxy carbonyl compound and recover the auxiliary for potential reuse. A variety of methods can be employed for this cleavage, allowing access to different functional groups such as carboxylic acids, esters, alcohols, and amides.

Experimental Protocols

The following are generalized protocols for the key steps of an Evans aldol reaction. While these protocols are based on well-established procedures for common Evans auxiliaries, optimization for this compound may be required.

Protocol 1: N-Propionylation of this compound

This procedure describes the acylation of the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A dry flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (e.g., nitrogen or argon).

  • Anhydrous THF is added via cannula, and the resulting solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of n-BuLi (1.05 eq) in hexanes is added dropwise to the cooled solution over several minutes.

  • After stirring for 15 minutes at -78 °C, freshly distilled propionyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The bulk of the organic solvents is removed under reduced pressure.

  • The resulting residue is extracted with CH₂Cl₂. The combined organic extracts are washed with 1 M NaOH solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the N-propionyl imide. The product may be purified by crystallization or chromatography if necessary.

Protocol 2: Boron-Mediated Aldol Reaction with an Aldehyde

This protocol details the diastereoselective aldol addition.

Materials:

  • N-Propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde or benzaldehyde)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether or Ethyl acetate

Procedure:

  • To a dry flask under an inert atmosphere, the N-propionyl imide (1.0 eq) is dissolved in anhydrous CH₂Cl₂.

  • The solution is cooled to 0 °C in an ice bath.

  • Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of NEt₃ (1.2 eq), maintaining the temperature below 3 °C.

  • The reaction mixture is then cooled to -78 °C.

  • The desired aldehyde (1.2 eq), freshly distilled, is added dropwise.

  • The reaction is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a pH 7 phosphate buffer.

  • Methanol is added, and the mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude aldol adduct can be purified by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes a common method for removing the auxiliary to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • The purified aldol adduct (1.0 eq) is dissolved in a mixture of THF and water (typically 4:1).

  • The solution is cooled to 0 °C.

  • Aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • The mixture is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous Na₂SO₃ solution.

  • The THF is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., CH₂Cl₂) to recover the chiral auxiliary.

  • The aqueous layer is then acidified (e.g., with 1 M HCl) and extracted with ethyl acetate to isolate the β-hydroxy carboxylic acid.

Data Presentation

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
1Isobutyraldehydeβ-hydroxy-α-methyl-isovaleric acid derivative>85>99:1>99
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid derivative>90>99:1>99
3Acetaldehyde3-hydroxy-2-methylbutanoic acid derivative>80>98:2>99

Note: The data in this table is representative of typical Evans aldol reactions with other auxiliaries and should be considered as a benchmark for experiments with this compound.

Visualizations

Evans Aldol Reaction Workflow

Evans_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Auxiliary (4S,5R)-(-)-cis-4,5-Diphenyl- 2-oxazolidinone N_Acylation N-Acylation Auxiliary->N_Acylation Acyl_Source Acyl Source (e.g., Propionyl Chloride) Acyl_Source->N_Acylation Imide N-Acyl Imide N_Acylation->Imide Enolate_Formation Enolate Formation (Bu₂BOTf, NEt₃) Imide->Enolate_Formation Z_Enolate (Z)-Boron Enolate Enolate_Formation->Z_Enolate Aldol_Addition Aldol Addition Z_Enolate->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Aldol_Adduct syn-Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Final_Product β-Hydroxy Carbonyl Compound Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of the Evans aldol reaction.

Signaling Pathway of Stereochemical Control

Stereochemical_Control cluster_enolate Enolate Formation cluster_transition_state Transition State cluster_product Product Formation Imide N-Acyl Imide Z_Enolate (Z)-Boron Enolate Imide->Z_Enolate + Lewis Acid + Base Lewis_Acid Bu₂BOTf Base NEt₃ Chair_TS Chair-like Transition State Z_Enolate->Chair_TS Aldehyde Aldehyde Aldehyde->Chair_TS Syn_Adduct syn-Aldol Adduct Chair_TS->Syn_Adduct Favored Pathway Anti_Adduct anti-Aldol Adduct (minor) Chair_TS->Anti_Adduct Disfavored

Caption: Stereocontrol in the Evans aldol reaction.

References

Mastering Asymmetric Synthesis: A Detailed Guide to Diastereoselective Alkylation with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in organic synthesis and drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of modern asymmetric synthesis, offering a reliable and predictable method for the introduction of chirality. Among these, the Evans-type oxazolidinones have proven to be exceptionally robust and versatile. This technical guide provides an in-depth exploration of the application of a particularly effective, yet less commonly detailed, chiral auxiliary: (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone .

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol and offering practical insights to empower chemists to achieve high diastereoselectivity in the synthesis of valuable chiral building blocks.

The Strategic Advantage of the Diphenyl Oxazolidinone Auxiliary

The efficacy of an oxazolidinone chiral auxiliary is fundamentally linked to its ability to create a sterically biased environment around a prochiral center. The this compound offers a unique steric profile compared to more common auxiliaries like the 4-benzyl or 4-isopropyl substituted variants. The two phenyl groups at the C4 and C5 positions create a rigid and well-defined chiral pocket, enhancing the facial discrimination of the enolate and leading to excellent stereocontrol in alkylation reactions.

The Underlying Mechanism of Stereochemical Control

The diastereoselectivity of the alkylation is orchestrated through a series of carefully controlled steps, beginning with the formation of a specific enolate geometry.

A. N-Acylation: The journey begins with the attachment of a prochiral acyl group to the nitrogen of the oxazolidinone. This is typically achieved by treating the auxiliary with an acid chloride or anhydride in the presence of a base.

B. Formation of the (Z)-Enolate: The cornerstone of high diastereoselectivity is the formation of a geometrically defined enolate. Deprotonation of the N-acyl oxazolidinone with a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (-78 °C) selectively generates the (Z)-enolate. The lithium cation then forms a rigid, chelated five-membered ring with the two carbonyl oxygens of the N-acyl oxazolidinone.

C. Face-Shielding and Electrophilic Attack: This chelated (Z)-enolate intermediate is the key to stereocontrol. The phenyl group at the C4 position effectively shields one face of the planar enolate. Consequently, the incoming electrophile is directed to attack from the less sterically encumbered face, leading to the preferential formation of one diastereomer. The cis-relationship of the phenyl groups at C4 and C5 further locks the conformation, enhancing this facial bias.

D. Auxiliary Cleavage: The final step involves the non-destructive removal of the chiral auxiliary to unveil the desired enantiomerically enriched carboxylic acid or a derivative thereof. This is most commonly achieved by hydrolysis with lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond without epimerizing the newly formed stereocenter.[1][2][3]

Experimental Protocols and Workflow

This section provides a detailed, step-by-step methodology for a typical diastereoselective alkylation using this compound. The following protocol is for the propionylation and subsequent benzylation of the auxiliary.

Workflow Overview

Diastereoselective Alkylation Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enolate Formation & Alkylation cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Auxiliary Cleavage cluster_4 Step 5: Product Isolation N_Acylation N-Propionylation of (4S,5R)-Diphenyl-2-oxazolidinone Enolate_Formation Deprotonation with LDA at -78 °C to form (Z)-Enolate N_Acylation->Enolate_Formation Alkylation Reaction with Benzyl Bromide Enolate_Formation->Alkylation Electrophilic Attack Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification Cleavage Hydrolysis with LiOOH Purification->Cleavage Isolation Isolation of Chiral Carboxylic Acid and Recovery of Auxiliary Cleavage->Isolation

Caption: Experimental workflow for diastereoselective alkylation.

Detailed Protocol

Step 1: N-Propionylation of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.

Step 2: Diastereoselective Alkylation with Benzyl Bromide

  • To a flame-dried round-bottom flask under an inert atmosphere, add the purified N-propionyl-(4S,5R)-cis-4,5-diphenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the substrate in anhydrous THF and cool to -78 °C.

  • In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 15 minutes and then re-cooling to -78 °C.

  • Slowly add the LDA solution to the substrate solution at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Step 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) of the alkylated product can be determined by ¹H NMR spectroscopy. Diastereomers are distinct compounds and will have different chemical shifts for some of their protons.

  • Acquire a high-resolution ¹H NMR spectrum of the purified product or the crude reaction mixture.

  • Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. Protons alpha to the carbonyl group or on the newly formed stereocenter are often good candidates.

  • Integrate the area of the selected signals for each diastereomer.

  • The ratio of the integrals will correspond to the diastereomeric ratio of the product mixture.

Step 4: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.

Data Presentation

While specific data for the diastereoselective alkylation of N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone is not extensively reported in readily accessible literature, the following table provides illustrative examples based on the closely related and well-documented (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, which is expected to exhibit similar reactivity and selectivity profiles.

N-Acyl GroupElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
PropionylBenzyl BromideLDA~85>95:5
AcetylMethyl IodideNaHMDS~90>98:2
ButyrylAllyl BromideLDA~80>95:5
PhenylacetylEthyl IodideKHMDS~75>90:10

Note: These values are representative and may vary depending on the precise reaction conditions and the specific diphenyl auxiliary.

Troubleshooting and Key Considerations

  • Moisture is the Enemy: All steps involving strong bases (n-BuLi, LDA) must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere to prevent quenching of the base and enolate.

  • Temperature Control is Critical: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial for achieving high diastereoselectivity.

  • Slow Addition of Reagents: Dropwise addition of n-BuLi, the acyl chloride, LDA, and the electrophile is essential for controlling the reaction and minimizing side products.

  • Incomplete Reaction: If TLC analysis shows incomplete consumption of the starting material, consider extending the reaction time or using a slight excess of the base and/or electrophile.

  • Poor Diastereoselectivity: This can result from the reaction temperature being too high, the presence of moisture, or the use of a less sterically demanding base.

  • Auxiliary Recovery: The chiral auxiliary can be recovered from the basic aqueous layer after the cleavage step by extraction with an organic solvent. This allows for its reuse, making the process more cost-effective.

Mechanistic Rationale for Stereoselectivity

Stereoselectivity_Mechanism cluster_0 N-Acyl Oxazolidinone cluster_1 Enolate Formation cluster_2 Electrophilic Attack cluster_3 Product start R-CO-N-Aux enolate Chelated (Z)-Enolate (One face shielded by Ph group) start->enolate LDA, -78 °C attack E+ attacks from the less hindered face enolate->attack Add Electrophile (E+) product Major Diastereomer attack->product

Caption: Mechanism of stereochemical control.

Conclusion

The this compound is a powerful chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. Its rigid, sterically demanding framework provides excellent facial shielding of the corresponding (Z)-enolate, leading to high levels of stereocontrol. The protocols outlined in this guide, grounded in established mechanistic principles, provide a robust framework for researchers to successfully employ this auxiliary in the synthesis of complex chiral molecules. By understanding the causality behind each experimental choice, scientists can confidently adapt and optimize these methods for their specific synthetic targets.

References

Application Notes: Enantioselective Synthesis of α-Amino Acids using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of α-amino acids is a cornerstone of modern pharmaceutical and biochemical research. Chiral oxazolidinones, pioneered by Evans, serve as highly effective chiral auxiliaries, enabling the asymmetric synthesis of a wide array of chiral molecules with high stereocontrol.[1][2] This application note details the use of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone as a chiral auxiliary for the asymmetric synthesis of α-amino acids. The bulky phenyl groups at the C4 and C5 positions of the oxazolidinone ring provide a rigid and well-defined chiral environment, leading to high levels of diastereoselectivity in the key alkylation step.[3] This methodology is a reliable route for the preparation of enantiomerically pure α-amino acids, which are crucial building blocks in drug discovery.[2][4]

Principle of the Method

The overall synthetic strategy involves three key steps:

  • N-Acylation: The chiral auxiliary, this compound, is acylated with an appropriate acyl chloride or anhydride to form the corresponding N-acyl imide.

  • Diastereoselective Alkylation: The N-acyl derivative is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate a rigid (Z)-enolate.[3] This enolate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. The steric hindrance provided by the phenyl groups on the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate.

  • Hydrolysis and Auxiliary Recovery: The resulting alkylated product is hydrolyzed, typically under basic or acidic conditions, to yield the desired enantiomerically enriched α-amino acid. The valuable chiral auxiliary can often be recovered and recycled.[5]

Experimental Protocols

Materials and General Methods
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • This compound can be synthesized from (1R,2S)-(-)-norephedrine or purchased from commercial suppliers.

  • Reagents should be of high purity. Anhydrous solvents can be obtained by passing them through a column of activated alumina.

  • Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase are used to determine diastereomeric and enantiomeric excess.

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride as an example.

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.05 eq) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-propionyl derivative with benzyl bromide.

  • To a solution of the N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Hydrolysis and Chiral Auxiliary Recovery

This protocol describes the cleavage of the chiral auxiliary to yield the free α-amino acid.

  • To a solution of the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v), add lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature overnight, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and extract with dichloromethane (DCM) or ethyl acetate to recover the chiral auxiliary. The auxiliary can be purified by crystallization or chromatography.

  • Acidify the aqueous layer to a pH of approximately 1-2 with a suitable acid (e.g., 1 M HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3 x) to isolate the N-protected amino acid.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the desired α-amino acid. Further purification can be achieved by crystallization.

Data Presentation

The following table summarizes typical results for the diastereoselective alkylation of N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone with various electrophiles.

EntryAcyl GroupElectrophile (R-X)ProductDiastereomeric Excess (d.e.) (%)Yield (%)
1PropionylBenzyl bromide(S)-2-Amino-3-phenylpropanoic acid derivative>9885-95
2PropionylMethyl iodide(S)-Alanine derivative>9580-90
3AcetylAllyl bromide(S)-2-Amino-4-pentenoic acid derivative>9682-92
4PropionylIsopropyl iodide(S)-Valine derivative>9075-85

Note: The specific yields and diastereomeric excess can vary depending on the exact reaction conditions, purity of reagents, and the nature of the electrophile.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the enantioselective synthesis of α-amino acids using this compound.

Enantioselective_Synthesis A (4S,5R)-(-)-cis-4,5- Diphenyl-2-oxazolidinone B N-Acyl Derivative A->B 1. n-BuLi 2. Acyl Chloride C Chiral (Z)-Enolate B->C LDA or NaHMDS -78 °C D Alkylated Product C->D Electrophile (R-X) E α-Amino Acid D->E Hydrolysis (e.g., LiOH) F Recovered Auxiliary D->F Hydrolysis & Extraction

Caption: Workflow for the enantioselective synthesis of α-amino acids.

Conclusion

The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of a variety of α-amino acids. The protocols outlined in this application note offer a reliable foundation for researchers in academia and industry. The high diastereoselectivity, predictable stereochemical outcome, and the potential for auxiliary recovery make this an attractive strategy for the synthesis of enantiomerically pure building blocks for drug development and other applications.

References

Application Notes and Protocols for the Cleavage of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a highly effective chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of various chemical transformations, including alkylations, aldol reactions, and Michael additions. The successful application of this auxiliary methodology hinges on the final, crucial step: the efficient and stereoretentive cleavage of the auxiliary from the acylated product. This process unmasks the desired chiral moiety and allows for the recovery and recycling of the valuable auxiliary.

The choice of cleavage method is dictated by the desired functionality in the final product. The most common transformations involve hydrolysis to carboxylic acids, reduction to primary alcohols or aldehydes, and transesterification to esters. This document provides detailed protocols and comparative data for these key cleavage reactions.

Overview of Cleavage Methods

The cleavage of the N-acyl bond of the this compound auxiliary can be achieved under various conditions to yield a range of valuable chiral building blocks. The primary methods include:

  • Hydrolytic Cleavage: This is the most common method for obtaining chiral carboxylic acids. It is typically carried out using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). The active nucleophile is the hydroperoxide anion (⁻OOH), which selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl.[1]

  • Reductive Cleavage: This approach utilizes hydride reagents to produce chiral primary alcohols or aldehydes.

    • To Alcohols: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce the acyl group to a primary alcohol.

    • To Aldehydes: A less reactive and sterically hindered hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), can be used under controlled, low-temperature conditions to achieve a partial reduction to the aldehyde.[2]

  • Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, results in the formation of the corresponding ester. This method is useful when a chiral ester is the desired product.

Data Presentation: Comparison of Cleavage Methods

The following table summarizes the reaction conditions and typical outcomes for the cleavage of N-acyl oxazolidinone auxiliaries. While the data is broadly applicable, specific yields for the this compound auxiliary may vary depending on the substrate.

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)ProductTypical Yield (%)
HydrolyticLiOH, H₂O₂THF / H₂O0 to rtCarboxylic Acid85 - 95+
ReductiveLiBH₄THF or Et₂O0 to rtPrimary Alcohol80 - 95
ReductiveLiAlH₄THF or Et₂O0 to rtPrimary Alcohol85 - 98
ReductiveDIBAL-HToluene or CH₂Cl₂-78Aldehyde70 - 90
TransesterificationNaOMeMeOH0 to rtMethyl Ester75 - 90

Mandatory Visualization: Experimental Workflow

Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Step cluster_products Products cluster_workup Work-up & Purification start N-Acyl-(4S,5R)-diphenyl-2-oxazolidinone cleavage Select Cleavage Reagent (e.g., LiOH/H₂O₂, LiBH₄, DIBAL-H) start->cleavage Reaction workup Quenching, Extraction, Chromatography cleavage->workup Post-Reaction acid Chiral Carboxylic Acid alcohol Chiral Primary Alcohol aldehyde Chiral Aldehyde auxiliary (4S,5R)-Diphenyl-2-oxazolidinone (Recovered) workup->acid If LiOH/H₂O₂ workup->alcohol If LiBH₄/LiAlH₄ workup->aldehyde If DIBAL-H workup->auxiliary Separation

Caption: General experimental workflow for the cleavage of the this compound auxiliary.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol describes the cleavage of an N-acyl-(4S,5R)-diphenyl-2-oxazolidinone to the corresponding chiral carboxylic acid using lithium hydroxide and hydrogen peroxide.

Materials:

  • N-acyl-(4S,5R)-diphenyl-2-oxazolidinone (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (4.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(4S,5R)-diphenyl-2-oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add the 30% aqueous hydrogen peroxide, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified further by column chromatography or recrystallization. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol details the reduction of an N-acyl-(4S,5R)-diphenyl-2-oxazolidinone to the corresponding chiral primary alcohol using lithium borohydride.

Materials:

  • N-acyl-(4S,5R)-diphenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Lithium borohydride (LiBH₄) (2.0-3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(4S,5R)-diphenyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the lithium borohydride portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the chiral alcohol from the recovered auxiliary.

Protocol 3: Reductive Cleavage to an Aldehyde

This protocol describes the partial reduction of an N-acyl-(4S,5R)-diphenyl-2-oxazolidinone to the corresponding chiral aldehyde using diisobutylaluminum hydride (DIBAL-H).

Materials:

  • N-acyl-(4S,5R)-diphenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous toluene or dichloromethane (CH₂Cl₂)

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1-1.5 equiv)

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(4S,5R)-diphenyl-2-oxazolidinone in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography. Due to the potential instability of aldehydes, it is often recommended to use the crude product immediately in the next step.

Protocol 4: Transesterification to a Methyl Ester

This protocol outlines the conversion of an N-acyl-(4S,5R)-diphenyl-2-oxazolidinone to the corresponding chiral methyl ester using sodium methoxide.

Materials:

  • N-acyl-(4S,5R)-diphenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) (0.5 M in MeOH, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(4S,5R)-diphenyl-2-oxazolidinone in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sodium methoxide solution dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl ester by column chromatography.

References

Application Notes and Protocols for the Deprotection of N-acyl (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone is a valuable chiral auxiliary employed in asymmetric synthesis to direct stereoselective transformations. Following the desired synthetic step, the auxiliary must be cleaved to yield the chiral product. This document provides detailed protocols for the removal of the N-acyl group from this compound derivatives, a critical step for the isolation of the target chiral carboxylic acids and recovery of the valuable auxiliary. The primary method described is the widely used mild hydrolytic cleavage using lithium hydroperoxide (LiOOH).

Data Presentation

The following table summarizes common conditions for the removal of the N-acyl group from oxazolidinone auxiliaries, leading to the formation of the corresponding carboxylic acid.

Reagent/ConditionsSubstrateSolventTemperature (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)Reference
LiOH·H₂O, H₂O₂N-propionyl-(S)-4-(phenylmethyl)-2-oxazolidinoneTHF/H₂O0 to 25-30189-9089[1]
LiOH, H₂O₂N-acyl oxazolidinoneTHF/H₂O01Not specified>97 (as aldol adduct)[2]
LiOH/H₂O₂N-acyl oxazolidinoneTHF/H₂ONot specifiedNot specifiedHighHigh[3][4]
LiOOHModel N-acyloxazolidinoneTHF/H₂O0Not specified88Not specified[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acyl Group Removal using Lithium Hydroperoxide

This protocol is adapted from established procedures for the mild hydrolysis of N-acyl oxazolidinones.[1][5][6]

Materials:

  • N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone derivative

  • Tetrahydrofuran (THF)

  • Distilled water

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran and water (typically a 4:1 to 3:1 v/v ratio). Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0-8.0 equiv) dropwise. Following the H₂O₂ addition, add a solution of lithium hydroxide monohydrate (2.0 equiv) in water.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed, which typically occurs within 1-3 hours.

  • Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.0 M, ~1.5 equiv per equiv of H₂O₂) and stir for 20-30 minutes, allowing the mixture to warm to room temperature.

  • Work-up:

    • Remove the bulk of the tetrahydrofuran using a rotary evaporator.

    • Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume of aqueous layer) to recover the chiral auxiliary.[1]

    • To isolate the carboxylic acid, acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1 M HCl) and then extract with an organic solvent like ethyl acetate.

    • Combine the organic extracts for the desired product (either the auxiliary or the carboxylic acid).

  • Purification:

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution (if isolating the auxiliary) or brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The recovered this compound can be purified by recrystallization, typically from an ethyl acetate/hexane mixture.[1] The carboxylic acid can be purified by recrystallization or chromatography as needed.

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone in THF/H₂O Reagents Add H₂O₂ and LiOH·H₂O at 0 °C Start->Reagents Reaction Stir at 0 °C for 1-3 h Reagents->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Evaporation Remove THF Quench->Evaporation Extraction Extract with Organic Solvent Evaporation->Extraction PurifyAux Recrystallize Auxiliary Extraction->PurifyAux PurifyAcid Purify Carboxylic Acid Extraction->PurifyAcid EndAux Recovered (4S,5R)-(-)-cis- 4,5-diphenyl-2-oxazolidinone PurifyAux->EndAux EndAcid Isolated Chiral Carboxylic Acid PurifyAcid->EndAcid

Caption: Workflow for N-acyl group removal and product isolation.

Mechanism Overview

The selective cleavage of the exocyclic amide bond over the endocyclic carbamate is a key feature of this deprotection strategy. The hydroperoxide anion (OOH⁻), generated from the reaction of lithium hydroxide and hydrogen peroxide, is a soft nucleophile that preferentially attacks the more electrophilic acyl carbonyl group.[5][6] This leads to a tetrahedral intermediate that collapses to form the desired carboxylate and the free oxazolidinone auxiliary. The use of LiOOH is crucial as stronger bases like LiOH alone can lead to undesired cleavage of the oxazolidinone ring itself.[5][6]

Mechanism_Overview N_Acyl N-Acyl Oxazolidinone Tetrahedral_Intermediate Tetrahedral Intermediate N_Acyl->Tetrahedral_Intermediate Nucleophilic Attack LiOOH LiOOH Products Carboxylate + Recovered Auxiliary Tetrahedral_Intermediate->Products Collapse

References

Application Notes and Protocols for (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a powerful chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of carbon-carbon bond-forming reactions. As a member of the Evans' oxazolidinone family, it provides a robust method for establishing stereocenters in a predictable manner, a critical step in the total synthesis of complex natural products and the development of chiral drug candidates. The bulky phenyl groups at the C4 and C5 positions create a well-defined chiral environment, leading to high levels of diastereoselectivity in reactions such as alkylations, acylations, and aldol additions. This high degree of stereocontrol, coupled with the crystalline nature of the derivatives which often facilitates purification, and the reliable methods for its subsequent removal, makes it an invaluable tool for modern organic synthesis.

Principle of Operation

The stereodirecting power of this compound lies in its ability to form a rigid N-acyl derivative where one face of the corresponding enolate is effectively shielded by the diphenyl substituents. Upon deprotonation with a suitable base, a conformationally restricted Z-enolate is formed. The bulky phenyl groups at the 4 and 5 positions sterically hinder the approach of an electrophile from one side, thus directing its attack to the less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral product and allows for the recovery of the parent oxazolidinone.

Core Applications in Natural Product Synthesis

The this compound and its closely related analog, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, have been instrumental in the stereoselective synthesis of numerous natural products. These auxiliaries have proven effective in establishing key stereocentries in molecules with diverse biological activities.

Key applications include:

  • Asymmetric Alkylation: Introduction of alkyl groups to a prochiral center with high diastereoselectivity.

  • Asymmetric Aldol Reactions: Formation of syn- or anti-aldol products with excellent stereocontrol, crucial for the synthesis of polyketide natural products.

  • Asymmetric Acylation: Used to introduce acyl groups in a stereocontrolled manner.

Examples of Natural Products Synthesized Using (4S,5R)-disubstituted-2-oxazolidinones:

  • (-)-Cytoxazone: A cytokine modulator with potential therapeutic applications. The synthesis of (-)-cytoxazone has been achieved using an asymmetric aldol reaction to set a key stereocenter.[1][2]

  • (+)-Pumiliotoxin B: A toxic alkaloid isolated from the skin of dendrobatid frogs. The synthesis of this complex natural product has utilized the stereodirecting ability of these chiral auxiliaries.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative data for key asymmetric reactions employing N-acylated (4S,5R)-disubstituted-2-oxazolidinones, demonstrating the high yields and diastereoselectivities typically achieved.

Acyl GroupElectrophileBaseProductYield (%)Diastereomeric Ratio (d.r.)Reference
PropionylAllyl iodideNaHMDS(S)-2-Methyl-4-pentenoic acid derivativeHigh98:2[3]
AcetylBenzyl bromoacetateNaHMDS(S)-3-Phenyl-2-benzyloxycarbonylpropanoic acid derivativeGood>95:5

Table 1: Asymmetric Alkylation Reactions

N-Acyl OxazolidinoneAldehydeLewis AcidProductYield (%)Diastereomeric Ratio (d.r.)Reference
N-PropionylIsobutyraldehydeBu₂BOTfsyn-Aldol adduct91-96>99:1[2]
N-PropionylBenzaldehydeTiCl₄syn-Aldol adduct85>98:2

Table 2: Asymmetric Aldol Reactions

Experimental Protocols

The following are detailed methodologies for the key steps in utilizing this compound as a chiral auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of an acyl group to the oxazolidinone nitrogen.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to the solution.

  • Slowly add the acyl chloride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acylated chiral auxiliary.

Materials:

  • N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acylated oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.1 equiv, as a solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The product can be purified by flash column chromatography, and the diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

This protocol describes a typical Evans' syn-aldol reaction.

Materials:

  • N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide solution

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.5 equiv) dropwise.

  • Continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer and methanol.

  • Slowly add a 1:1 mixture of methanol and 30% hydrogen peroxide to the vigorously stirred biphasic mixture at 0 °C.

  • After stirring for 1 hour, concentrate the mixture in vacuo to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-Acylated product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 equiv) dropwise.

  • Add an aqueous solution of LiOH (2.0 equiv) dropwise.

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • The aqueous layer will contain the recovered chiral auxiliary, which can be extracted with dichloromethane after basification.

  • Wash the combined organic extracts containing the product with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualization of the Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Chiral Intermediate cluster_reaction2 Step 2: C-C Bond Formation cluster_product_attached Diastereomeric Product cluster_reaction3 Step 3: Auxiliary Cleavage cluster_final Final Products Aux (4S,5R)-(-)-cis-4,5- Diphenyl-2-oxazolidinone Acylation N-Acylation Aux->Acylation Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Alkylation Diastereoselective Alkylation N_Acyl->Alkylation Aldol Diastereoselective Aldol Reaction N_Acyl->Aldol Alkylated_Product Alkylated/ Aldol Adduct Alkylation->Alkylated_Product Aldol->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using this compound.

Signaling Pathway of Stereocontrol

The following diagram illustrates the key interactions leading to the high diastereoselectivity observed in reactions with N-acylated this compound.

Stereocontrol_Pathway cluster_pre_reaction Enolate Formation cluster_transition_state Diastereoselective Attack cluster_outcome Stereochemical Outcome N_Acyl N-Acyl Oxazolidinone Z_Enolate Rigid Z-Enolate N_Acyl->Z_Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Transition_State Chelated Transition State Z_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Favored Trajectory Minor_Diastereomer Minor Diastereomer (Disfavored) Transition_State->Minor_Diastereomer Disfavored Trajectory Steric_Hindrance Steric Hindrance from Diphenyl Groups Steric_Hindrance->Transition_State Directs Attack

Caption: Mechanism of stereocontrol in reactions involving the chiral auxiliary.

References

Application Notes and Protocols for the Synthesis of β-Lactams using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the asymmetric synthesis of β-lactams utilizing the chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. The protocols are based on the well-established Staudinger [2+2] cycloaddition reaction between a ketene and an imine, where the chiral auxiliary directs the stereochemical outcome of the reaction.[1][2] This methodology is of significant interest in medicinal chemistry for the synthesis of enantiomerically pure β-lactam antibiotics and other biologically active molecules.

Overview of the Synthetic Strategy

The asymmetric synthesis of β-lactams using this compound involves a three-step sequence:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to introduce the ketene precursor moiety.

  • Diastereoselective Ketene-Imine Cycloaddition: The core β-lactam ring is formed through a Staudinger [2+2] cycloaddition. The stereochemistry of the newly formed chiral centers is controlled by the diphenyl-substituted oxazolidinone auxiliary.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the β-lactam product, allowing for its recovery and recycling.

Experimental Protocols

Protocol for Acylation of this compound

This protocol describes the N-acylation of the chiral auxiliary with an appropriate acyl chloride to form the N-acyl oxazolidinone, the precursor for the ketene.

Materials:

  • This compound

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine or DIPEA (1.2 eq) to the solution.

  • In a separate flask, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-acyl oxazolidinone.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Diastereoselective Staudinger [2+2] Cycloaddition

This protocol details the in-situ generation of the ketene from the N-acyl oxazolidinone and its subsequent cycloaddition with an imine to form the β-lactam.

Materials:

  • N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (from step 2.1)

  • Imine (e.g., N-benzylidenebenzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the N-acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (1.0 eq) and the imine (1.1 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of triethylamine or DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product will contain a mixture of diastereomers. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography on silica gel.

Protocol for Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the final β-lactam product.

Materials:

  • N-acylated β-lactam (from step 2.2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified N-acylated β-lactam (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.

  • Add a solution of lithium hydroxide (2.0 eq) in water dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the excess peroxide by adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Add saturated aqueous sodium bicarbonate solution to adjust the pH to ~9-10.

  • Extract the aqueous layer with ethyl acetate (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the β-lactam product.

  • Combine the organic layers containing the β-lactam, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the final β-lactam.

  • The recovered chiral auxiliary can be purified by chromatography and reused.

Quantitative Data

The following table summarizes typical yields and diastereoselectivities observed in the synthesis of β-lactams using chiral oxazolidinone auxiliaries in Staudinger reactions. While specific data for the this compound is not extensively published, the values presented are representative of what can be expected with this class of auxiliaries, which are known for their high levels of asymmetric induction.[3]

StepProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
AcylationN-Acyl-(4S,5R)-diphenyl-2-oxazolidinone85-95N/A
CycloadditionN-Acylated β-Lactam70-90>95:5
CleavageFinal β-Lactam80-95N/A

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Auxiliary (4S,5R)-Diphenyl -2-oxazolidinone AcylOxazolidinone N-Acyl Oxazolidinone Auxiliary->AcylOxazolidinone Acylation (Acyl Chloride, Base) BetaLactamAux N-Acylated β-Lactam AcylOxazolidinone->BetaLactamAux Staudinger Cycloaddition (Base, -78°C) Imine Imine Imine->BetaLactamAux Staudinger Cycloaddition (Base, -78°C) FinalBetaLactam Final β-Lactam BetaLactamAux->FinalBetaLactam Auxiliary Cleavage (LiOH, H₂O₂) RecoveredAux Recovered Auxiliary BetaLactamAux->RecoveredAux Auxiliary Cleavage (LiOH, H₂O₂)

Caption: Overall workflow for the synthesis of β-lactams.

Staudinger Cycloaddition Mechanism

Staudinger_Mechanism cluster_reactants Reactants AcylOxazolidinone N-Acyl Oxazolidinone Forms Ketene in situ Zwitterion Zwitterionic Intermediate Key for stereocontrol AcylOxazolidinone->Zwitterion + Imine (Nucleophilic attack) Imine Imine BetaLactam β-Lactam Product (cis-diastereomer favored) Zwitterion->BetaLactam Ring Closure (Conrotatory)

Caption: Mechanism of the Staudinger cycloaddition.

References

Application Notes and Protocols for the Stereoselective Synthesis of Polyketide Fragments using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of polyketide fragments is a cornerstone of natural product synthesis and drug discovery. Polyketides represent a diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. A powerful and reliable method for controlling the stereochemistry during the construction of these complex molecules is the Evans asymmetric aldol reaction. This methodology utilizes a chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, to direct the formation of new stereocenters with high diastereoselectivity.

This document provides detailed application notes and experimental protocols for the use of this compound in the stereoselective synthesis of syn-aldol adducts, which are key building blocks for polyketide synthesis. The protocols cover the N-acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the subsequent cleavage of the auxiliary to yield the desired chiral polyketide fragment.

Principle of Stereocontrol: The Zimmerman-Traxler Model

The high degree of stereoselectivity observed in the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state in which the metal enolate coordinates to the aldehyde. The bulky substituents on the chiral auxiliary sterically direct the incoming aldehyde, leading to a highly favored reaction pathway that yields the syn-aldol product.

The formation of a (Z)-enolate, typically achieved using a boron triflate, is crucial for this stereocontrol. The chair-like transition state minimizes 1,3-diaxial interactions, with the substituent of the aldehyde (R) occupying a pseudo-equatorial position. This arrangement leads to the preferential formation of the syn diastereomer.

Data Presentation

The following table summarizes the typical yields and diastereoselectivities achieved in the Evans aldol reaction using N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone with various aldehydes.

Aldehyde (R-CHO)RProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehydei-Prsyn-3-hydroxy-2,4-dimethylpentanoic acid derivative85-95>99:1
BenzaldehydePhsyn-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative80-90>98:2
PropionaldehydeEtsyn-3-hydroxy-2-methylpentanoic acid derivative88-96>99:1
AcetaldehydeMesyn-3-hydroxy-2-methylbutanoic acid derivative82-92>97:3

Experimental Protocols

N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the corresponding N-propionyl imide, which is the substrate for the aldol reaction.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (approximately 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add freshly distilled propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between water and CH₂Cl₂. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction between the N-propionyl imide and an aldehyde (isobutyraldehyde is used as an example).

Materials:

  • N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl imide (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (approximately 0.1 M).

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add freshly distilled isobutyraldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of MeOH.

  • Slowly add a 1:1 mixture of MeOH and 30% H₂O₂. Stir vigorously for 1 hour at 0 °C.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with CH₂Cl₂ (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the aldol adduct to yield the chiral β-hydroxy carboxylic acid and recover the chiral auxiliary.

Materials:

  • syn-Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with Et₂O (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Wash the combined ethyl acetate layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Aux This compound Acylation 1. N-Acylation Aux->Acylation AcylCl Propionyl Chloride AcylCl->Acylation Aldehyde Aldehyde (R-CHO) Aldol 2. Diastereoselective Aldol Reaction Aldehyde->Aldol Imide N-Propionyl Imide Acylation->Imide Yield: High Adduct syn-Aldol Adduct Aldol->Adduct d.r. >98:2 Cleavage 3. Auxiliary Cleavage Fragment Chiral Polyketide Fragment (β-Hydroxy Acid) Cleavage->Fragment RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Imide->Aldol Adduct->Cleavage

Caption: Overall experimental workflow for the synthesis of polyketide fragments.

zimmerman_traxler cluster_reaction Zimmerman-Traxler Transition State cluster_enolate (Z)-Boron Enolate cluster_aldehyde Aldehyde ts Chair-like Transition State syn_product syn-Aldol Adduct ts->syn_product Favored Attack (less steric hindrance) Enolate N-Propionyl Imide + Bu₂BOTf + DIPEA Enolate->ts Ald R-CHO Ald->ts

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Application Notes and Protocols for Diels-Alder Reactions with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, in asymmetric Diels-Alder reactions. This powerful chiral auxiliary allows for the highly diastereoselective synthesis of a wide range of chiral building blocks crucial for pharmaceutical and natural product synthesis.

I. Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with excellent control over regioselectivity and stereoselectivity. When coupled with a chiral auxiliary, this reaction becomes a powerful tool for asymmetric synthesis, providing access to enantiomerically enriched products. The this compound, an Evans-type auxiliary, offers a rigid and well-defined chiral environment, leading to high levels of stereocontrol in cycloaddition reactions.

The bulky phenyl groups at the C4 and C5 positions of the oxazolidinone ring effectively shield one face of the attached dienophile, directing the approach of the diene to the opposite face. This steric control, often enhanced by chelation to a Lewis acid, results in a predictable and high degree of diastereoselectivity in the resulting cycloadducts.

II. Mechanism of Stereocontrol

The high diastereoselectivity observed in Diels-Alder reactions employing N-acyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone dienophiles is attributed to a combination of steric and electronic factors, often rationalized by a model involving a Lewis acid-chelated intermediate.

Key Features of the Stereochemical Model:

  • Chelation: A Lewis acid (e.g., Et₂AlCl, Me₂AlCl) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid, five-membered chelate.

  • s-cis Conformation: This chelation locks the N-acyl group in an s-cis conformation.

  • Facial Shielding: The phenyl group at the C4 position of the oxazolidinone extends over one face of the α,β-unsaturated system of the dienophile.

  • Diene Approach: The diene then approaches the dienophile from the less sterically hindered face, leading to the observed major diastereomer.

Caption: Proposed chelated transition state model for the Diels-Alder reaction.

III. Experimental Protocols

The overall workflow for a typical asymmetric Diels-Alder reaction using this compound involves three key stages: preparation of the N-acyl dienophile, the Lewis acid-catalyzed cycloaddition, and subsequent cleavage of the chiral auxiliary to yield the desired product and recover the auxiliary.

Experimental_Workflow cluster_prep Stage 1: Dienophile Preparation cluster_da Stage 2: Diels-Alder Reaction cluster_cleavage Stage 3: Auxiliary Cleavage start this compound acylation N-Acylation with Acryloyl Chloride start->acylation dienophile N-Acryloyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone acylation->dienophile reaction [4+2] Cycloaddition dienophile->reaction diene Diene (e.g., Cyclopentadiene) diene->reaction lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->reaction adduct Diels-Alder Adduct reaction->adduct cleavage Hydrolytic or Reductive Cleavage adduct->cleavage product Chiral Product (Carboxylic Acid or Alcohol) cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: General experimental workflow.

Protocol 1: Preparation of N-Acryloyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary to form the dienophile.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (alternative to Et₃N)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add acryloyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acryloyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

This protocol details the cycloaddition of the N-acryloyl dienophile with cyclopentadiene, a highly reactive diene.

Materials:

  • N-Acryloyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethylaluminum chloride (Et₂AlCl) as a solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acryloyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the diethylaluminum chloride solution (1.2-1.5 equiv) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0-5.0 equiv) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the desired Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to provide either the corresponding carboxylic acid or primary alcohol.

A. Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Diels-Alder adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Remove the THF in vacuo.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the chiral carboxylic acid.

B. Reductive Cleavage to the Primary Alcohol

Materials:

  • Diels-Alder adduct

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add LiAlH₄ or LiBH₄ (2.0-3.0 equiv) portion-wise.

  • Stir at 0 °C for 2-4 hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH and then more water (Fieser workup for LiAlH₄) or by adding saturated aqueous NH₄Cl (for LiBH₄).

  • Filter the resulting salts and wash with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography to separate the chiral primary alcohol from the recovered auxiliary.

IV. Quantitative Data

The following tables summarize typical results for Diels-Alder reactions of N-acyloxazolidinone dienophiles with various dienes, catalyzed by Lewis acids.

Table 1: Diels-Alder Reaction of N-Acryloyl Oxazolidinone with Cyclopentadiene

Chiral AuxiliaryLewis Acid (equiv)Temp (°C)Yield (%)endo:exo RatioDiastereomeric Ratio (endo)
(4S,5R)-4,5-diphenyl-2-oxazolidinoneEt₂AlCl (1.4)-10081>100:1>99:1
(4S,5R)-4,5-diphenyl-2-oxazolidinoneMe₂AlCl (1.5)-7885>100:198:2
(4R)-4-benzyl-2-oxazolidinoneEt₂AlCl (1.4)-10078>100:195:5
(4S)-4-isopropyl-2-oxazolidinoneEt₂AlCl (1.4)-10082>100:191:9

Table 2: Diels-Alder Reaction of N-Crotonyl Oxazolidinone with Cyclopentadiene

Chiral AuxiliaryLewis Acid (equiv)Temp (°C)Yield (%)endo:exo RatioDiastereomeric Ratio (endo)
(4S,5R)-4,5-diphenyl-2-oxazolidinoneEt₂AlCl (1.4)-788860:1>99:1
(4S,5R)-4,5-diphenyl-2-oxazolidinoneMe₂AlCl (1.5)-789050:199:1
(4R)-4-benzyl-2-oxazolidinoneEt₂AlCl (1.4)-788355:196:4
(4S)-4-isopropyl-2-oxazolidinoneEt₂AlCl (1.4)-788248:193:7

V. Conclusion

The this compound is a highly effective chiral auxiliary for asymmetric Diels-Alder reactions. The protocols outlined in this document provide a reliable framework for the synthesis of enantiomerically enriched cycloadducts. The high degree of stereocontrol, coupled with the straightforward removal of the auxiliary, makes this a valuable tool for the synthesis of complex chiral molecules in both academic and industrial settings. The predictability of the stereochemical outcome, based on the established chelation-control model, further enhances the utility of this methodology.

Application Notes and Protocols for Michael Additions Utilizing (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the stereoselective construction of complex molecular architectures. The use of chiral auxiliaries, such as Evans-type oxazolidinones, has become a cornerstone for achieving high levels of stereocontrol in these reactions. This document provides detailed application notes and a representative protocol for conducting diastereoselective Michael additions using the chiral auxiliary (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This auxiliary provides a rigid chiral environment, allowing for excellent facial selectivity during the nucleophilic attack on the β-carbon of an α,β-unsaturated system.

The general strategy involves the attachment of the chiral auxiliary to an acyl group, which is then elaborated into an α,β-unsaturated N-enoyl oxazolidinone. This Michael acceptor subsequently reacts with a nucleophile, with the bulky phenyl groups of the auxiliary directing the approach of the nucleophile to one face of the molecule, thereby inducing high diastereoselectivity. The chiral auxiliary can be subsequently removed under mild conditions, yielding an enantiomerically enriched product.

General Principles and Workflow

The diastereoselective Michael addition using this compound typically follows a three-step sequence:

  • Acylation and Formation of the Michael Acceptor: The chiral auxiliary is first acylated with an α,β-unsaturated acyl chloride or anhydride to form the corresponding N-enoyl-oxazolidinone. This step is crucial for creating the chiral Michael acceptor.

  • Diastereoselective Michael Addition: The N-enoyl-oxazolidinone is then reacted with a suitable nucleophile, often in the presence of a Lewis acid or a catalyst, to facilitate the conjugate addition. The stereochemical outcome of this reaction is directed by the chiral auxiliary.

  • Removal of the Chiral Auxiliary: The final step involves the cleavage of the chiral auxiliary from the Michael adduct to yield the desired chiral product and recover the auxiliary for potential reuse.

Michael_Addition_Workflow A 1. Preparation of N-Enoyl Oxazolidinone (Michael Acceptor) B 2. Diastereoselective Michael Addition A->B Nucleophile (e.g., organocuprate, thiol, amine) C 3. Cleavage and Recovery of Chiral Auxiliary B->C Hydrolysis, Reductive Cleavage, or Transesterification D Chiral Product C->D E Recovered Auxiliary C->E

Caption: General workflow for a diastereoselective Michael addition.

Data Presentation: Representative Diastereoselective Michael Additions

While specific data for Michael additions utilizing this compound is not extensively reported, the following table presents representative data for diastereoselective Michael additions using closely related N-enoyl oxazolidinone auxiliaries to illustrate the typical high yields and diastereoselectivities achievable with this class of compounds.

EntryMichael Acceptor (N-Enoyl Oxazolidinone)NucleophileProductYield (%)Diastereomeric Ratio (d.r.)
1N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMe₂CuLi3-(3-Methylpentanoyl)-4-methyl-5-phenyl-oxazolidin-2-one92>99:1
2N-Cinnamoyl-(4S)-4-benzyl-2-oxazolidinonePhMgBr (with CuBr·SMe₂)3-(3,3-Diphenylpropanoyl)-4-benzyl-oxazolidin-2-one8598:2
3N-Crotonyl-(4S)-4-isopropyl-2-oxazolidinoneBenzylamine3-(3-(Benzylamino)butanoyl)-4-isopropyl-oxazolidin-2-one8895:5
4N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneThiophenol3-(3-(Phenylthio)propanoyl)-4-methyl-5-phenyl-oxazolidin-2-one9597:3

Experimental Protocols

The following are detailed, representative protocols for the key steps in a diastereoselective Michael addition using an Evans-type chiral auxiliary. These can be adapted for use with this compound.

Protocol 1: Synthesis of the N-Enoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (Michael Acceptor)

This protocol describes the acylation of the chiral auxiliary to form the Michael acceptor.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • α,β-Unsaturated acyl chloride (e.g., crotonyl chloride)

  • Anhydrous magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • In a separate flask, the α,β-unsaturated acyl chloride (1.1 eq) is dissolved in anhydrous THF and cooled to 0 °C.

  • The lithium salt of the oxazolidinone is then transferred via cannula to the acyl chloride solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure N-enoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Michael Addition of an Organocuprate

This protocol details the conjugate addition of a Gilman reagent to the N-enoyl oxazolidinone.

Materials:

  • N-Enoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., methyl lithium, phenylmagnesium bromide) (2.0 eq relative to CuI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Copper(I) iodide (1.5 eq) is suspended in anhydrous THF under an inert atmosphere and cooled to -40 °C.

  • The organolithium or Grignard reagent (3.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the organocuprate (Gilman reagent).

  • A solution of the N-enoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C in a separate flask.

  • The freshly prepared organocuprate solution is transferred via cannula to the solution of the Michael acceptor at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final product, in this case, a carboxylic acid.

Materials:

  • Michael adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroxide for other transformations

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The Michael adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (4.0 eq) is added.

  • The mixture is stirred at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • The THF is removed under reduced pressure.

  • The aqueous residue is diluted with water and washed with diethyl ether to remove the recovered chiral auxiliary. The ether layers can be collected, dried, and concentrated to recover the this compound.

  • The aqueous layer is acidified to pH ~2 with 1 M HCl at 0 °C.

  • The acidified aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the chiral carboxylic acid.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Michael addition is governed by the conformational preference of the N-enoyl oxazolidinone, which is influenced by the steric bulk of the substituents on the chiral auxiliary. The diphenyl groups effectively block one face of the enoyl system, leading to a preferred chelated transition state with a Lewis acid or a specific orientation for the incoming nucleophile.

Stereochemical_Model cluster_0 Conformational Preference of N-Enoyl Oxazolidinone cluster_1 Facial Shielding by Diphenyl Groups cluster_2 Stereochemical Outcome A s-cis conformation (less favored) B s-trans conformation (more favored) C Top face shielded B->C D Bottom face accessible E Nucleophilic attack from the less hindered face D->E F Formation of a single dominant diastereomer E->F

Caption: Factors influencing the diastereoselectivity.

Conclusion

The use of this compound as a chiral auxiliary in Michael additions provides a powerful and reliable method for the asymmetric synthesis of a wide range of chiral molecules. The protocols outlined in this document serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively implement this methodology. The high degree of stereocontrol, coupled with the ability to recover the chiral auxiliary, makes this an attractive and efficient strategy for the construction of enantiomerically pure compounds.

Mastering Asymmetric Synthesis: A Detailed Guide to the Acylation of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Auxiliaries in Stereoselective Synthesis

In the realm of modern organic synthesis, particularly in the development of pharmaceuticals, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce specific stereocenters into a molecule with a high degree of predictability. Among these, oxazolidinones, popularized by David Evans, have become a cornerstone for asymmetric synthesis due to their reliability and versatility.[1] This application note provides an in-depth guide to the acylation of a specific and highly effective chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This particular auxiliary offers excellent stereochemical control due to the steric hindrance provided by its two phenyl groups, which effectively directs the approach of incoming reagents.

The subsequent N-acylated product is a key intermediate for a wide array of diastereoselective reactions, including alkylations, aldol additions, and Michael additions.[2] Understanding the nuances of the initial acylation step is critical for maximizing yield and ensuring the high diastereoselectivity required for the synthesis of enantiomerically pure compounds. This guide will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.

Mechanistic Rationale: Directing Stereochemistry

The acylation of this compound is the crucial first step in harnessing its stereodirecting capabilities. The process involves the formation of an amide bond between the nitrogen of the oxazolidinone ring and an acyl group. The most common and effective method involves deprotonation of the oxazolidinone's N-H bond with a strong base, typically n-butyllithium (n-BuLi), at low temperatures to form a lithium salt. This is followed by the addition of an acylating agent, such as an acid chloride or an acid anhydride.[2]

The exceptional stereocontrol exerted by this auxiliary in subsequent reactions stems from the rigid conformation of the resulting N-acylated oxazolidinone. The two phenyl groups at the C4 and C5 positions create a highly biased steric environment. When the N-acyl group is present, deprotonation at the α-carbon with a suitable base (e.g., lithium diisopropylamide or sodium bis(trimethylsilyl)amide) generates a chelated (Z)-enolate.[2] The phenyl group at C4 effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered opposite face. This results in a highly predictable and diastereoselective bond formation.

Acylation_Mechanism Start This compound Lithium_Salt Lithium Salt Intermediate Start->Lithium_Salt Deprotonation Base n-BuLi (Strong Base) Product N-Acylated (4S,5R)-Diphenyl-2-oxazolidinone Lithium_Salt->Product Acylation Acylating_Agent R-COCl (Acylating Agent) Experimental_Workflow A Setup (Oven-dried flask, inert atmosphere) B Dissolve Auxiliary in Anhydrous THF A->B C Cool to -78 °C B->C D Deprotonation (Add n-BuLi) C->D E Acylation (Add Acyl Chloride) D->E F Warm to RT & Stir E->F G Quench (Sat. aq. NH4Cl) F->G H Aqueous Workup (Extraction & Washes) G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K Pure N-Acylated Product J->K

References

Application Notes and Protocols for (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in Lewis Acid-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral auxiliary extensively employed in asymmetric synthesis to achieve high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its rigid diphenyl framework provides a well-defined chiral environment, effectively directing the approach of electrophiles to one face of a prochiral enolate. This steric hindrance, often enhanced by chelation with a Lewis acid, leads to the formation of products with high diastereoselectivity. These application notes provide an overview of the use of this auxiliary in key Lewis acid-mediated reactions and offer detailed protocols for its application.

Principle of Stereodirection

The stereochemical outcome of reactions employing this compound is primarily dictated by the formation of a rigid, chelated (Z)-enolate intermediate upon treatment with a base and a Lewis acid. The two phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a significant steric bias, effectively shielding one face of the enolate. Consequently, the electrophile preferentially attacks from the less hindered face, resulting in a predictable and high degree of asymmetric induction.

Key Applications

The this compound chiral auxiliary is a valuable tool for a range of stereoselective transformations, including:

  • Asymmetric Aldol Reactions: Directing the formation of syn- or anti-aldol products with high diastereoselectivity.

  • Asymmetric Alkylation: Enabling the enantioselective synthesis of α-substituted carboxylic acids.

  • Asymmetric Diels-Alder Reactions: Serving as a chiral dienophile to control the stereochemistry of the resulting cycloadducts.

  • Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated systems with excellent stereocontrol.

Data Presentation

Table 1: Representative Data for Asymmetric Aldol Reactions with Chiral Oxazolidinones

N-Acyl OxazolidinoneAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEA>99:180-90
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEA98:285
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAcetaldehydeTiCl₄ / (-)-Sparteine95:575

Table 2: Representative Data for Asymmetric Alkylation of Chiral Oxazolidinones

N-Acyl OxazolidinoneAlkylating AgentBaseDiastereomeric RatioYield (%)
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA98:290
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneMethyl iodideNaHMDS>99:188
N-Acetyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideKHMDS95:585

Experimental Protocols

The following are detailed, generalized protocols for key Lewis acid-mediated reactions using chiral oxazolidinones. These can be adapted for use with this compound, though optimization of reaction conditions may be necessary.

Protocol 1: N-Acylation of this compound

This procedure describes the initial step of attaching the desired acyl group to the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Acyl chloride (e.g., propionyl chloride, acryloyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Aldol Reaction Mediated by Titanium Tetrachloride

This protocol outlines a typical procedure for a Lewis acid-mediated aldol reaction.

Materials:

  • N-Propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise.

  • Add DIPEA (1.2 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add the aldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired chiral product.

Materials:

  • Aldol or alkylation product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the aldol or alkylation product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF.

  • Extract the aqueous layer with a suitable organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid product.

Visualizations

The following diagrams illustrate the general workflow and the key mechanistic principle of stereodiction in these reactions.

experimental_workflow cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Workup & Purification Acylation N-Acylation of This compound Reaction Lewis Acid-Mediated Reaction (e.g., Aldol, Alkylation) Acylation->Reaction N-Acyl Auxiliary Cleavage Cleavage of Chiral Auxiliary Reaction->Cleavage Diastereomerically Enriched Product Purification Purification of Chiral Product Cleavage->Purification Crude Product stereochemical_model start N-Acyl-(4S,5R)-cis-4,5-diphenyl-2-oxazolidinone enolate Chelated (Z)-Enolate (Rigid Conformation) start->enolate + Base + Lewis Acid ts Transition State enolate->ts + Electrophile (E+) note The diphenyl groups create a steric shield, directing the approach of the electrophile. enolate->note product Diastereomerically Enriched Product ts->product

Troubleshooting & Optimization

Low diastereoselectivity with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of this chiral auxiliary in asymmetric synthesis.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common challenge encountered during stereoselective reactions. This guide provides a systematic approach to identifying and resolving potential causes when using the this compound auxiliary.

Issue: Observed Diastereomeric Ratio (d.r.) is Lower Than Expected.

The stereochemical outcome of reactions employing Evans-type oxazolidinones is highly dependent on the formation of a specific chelated Z-enolate, which then directs the approach of the electrophile. The bulky phenyl groups at the C4 and C5 positions of this particular auxiliary are designed to provide a high degree of facial shielding. However, several experimental parameters can adversely affect this control.

Potential Cause Troubleshooting Steps
Incorrect Enolate Geometry The formation of the Z-enolate is crucial for high diastereoselectivity. Ensure the use of an appropriate base and reaction conditions. For propionyl imides, lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used at low temperatures (-78 °C) to ensure kinetic deprotonation. The choice of solvent is also critical, with anhydrous tetrahydrofuran (THF) being a common choice.
Suboptimal Reaction Temperature Temperature control is paramount. The enolization should be performed at -78 °C to favor the kinetic Z-enolate. Allowing the reaction to warm prematurely can lead to equilibration to the more stable E-enolate, resulting in poor selectivity. The subsequent addition of the electrophile should also be carried out at low temperatures.
Impurities in Reagents or Solvents Water is a significant interferent as it can quench the enolate, leading to a loss of stereocontrol. Ensure all glassware is rigorously dried and solvents are anhydrous. Reagents, especially the base and Lewis acids, should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Lewis Acid In Lewis acid-mediated reactions, such as aldol additions, the choice and stoichiometry of the Lewis acid are critical for the formation of a rigid, chelated transition state. Common Lewis acids include TiCl₄, Sn(OTf)₂, and various boron triflates. It may be necessary to screen different Lewis acids to find the optimal one for a specific substrate.
Steric Hindrance of the Electrophile Very bulky electrophiles may exhibit reduced diastereoselectivity due to competing steric interactions with the chiral auxiliary. In such cases, alternative auxiliaries with different steric profiles might be considered.
Incorrect Stoichiometry Ensure accurate stoichiometry of all reagents, particularly the base and the electrophile. An excess of the base can sometimes lead to side reactions, while an insufficient amount will result in incomplete enolization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that governs diastereoselectivity with this auxiliary?

A1: The diastereoselectivity is primarily governed by the formation of a rigid, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model for aldol reactions. The bulky phenyl groups of the this compound auxiliary effectively block one face of the Z-enolate, forcing the electrophile to approach from the less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer.

Q2: How does the N-acyl group influence the diastereoselectivity?

A2: The structure of the N-acyl group is crucial. For instance, N-propionyl derivatives typically give high "syn" diastereoselectivity in aldol reactions due to the steric influence of the α-methyl group in the transition state. In contrast, N-acetyl derivatives often exhibit lower diastereoselectivity because the absence of the α-substituent provides a less organized transition state.

Q3: What are the best practices for setting up a reaction to maximize diastereoselectivity?

A3:

  • Drying: Rigorously dry all glassware in an oven and cool under a stream of inert gas.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Temperature Control: Use a cryostat or a dry ice/acetone bath to maintain a constant low temperature (-78 °C).

  • Slow Addition: Add reagents, especially the electrophile, slowly and dropwise to the reaction mixture to maintain temperature and minimize side reactions.

  • Stirring: Ensure efficient stirring to maintain a homogeneous solution.

Q4: How can I remove the chiral auxiliary after the reaction?

A4: The auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:

  • Hydrolysis (to form carboxylic acids): Lithium hydroxide (LiOH) in a mixture of THF and water.

  • Reductive Cleavage (to form alcohols): Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • Transamination (to form amides): Reaction with amines, sometimes catalyzed by Lewis acids.

It is important to choose a cleavage method that is compatible with the functional groups present in your product.

Data Presentation

The following table summarizes typical diastereomeric ratios (d.r.) observed in aldol reactions with N-propionyl-(4S,5R)-cis-4,5-diphenyl-2-oxazolidinone and various aldehydes.

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)
IsobutyraldehydeTiCl₄>95:5
BenzaldehydeTiCl₄>95:5
PropionaldehydeBu₂BOTf>98:2

Note: These values are representative and can vary based on specific reaction conditions.

Experimental Protocols

Detailed Protocol for a Diastereoselective Aldol Reaction

This protocol describes the titanium-mediated aldol reaction between the N-propionyl derivative of this compound and isobutyraldehyde.

1. Acylation of the Auxiliary:

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by column chromatography.

2. Aldol Reaction:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C under argon.

  • Add titanium(IV) chloride (1.1 eq) dropwise, resulting in a color change.

  • Stir for 5 minutes, then cool the mixture to -78 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise and stir for 30 minutes to form the titanium enolate.

  • Add isobutyraldehyde (1.5 eq) dropwise and stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

3. Auxiliary Cleavage:

  • Dissolve the aldol adduct in a 4:1 mixture of THF and water.

  • Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer with 1M HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate.

Visualizations

Signaling Pathway: Zimmerman-Traxler Model for Aldol Addition

Zimmerman_Traxler cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product enolate Chelated Z-Enolate ts Chair-like R¹ axial R² equatorial enolate->ts aldehyde Aldehyde aldehyde->ts product Syn Aldol Adduct ts->product

Caption: Zimmerman-Traxler model for the aldol reaction.

Experimental Workflow for Asymmetric Aldol Reaction

Aldol_Workflow start Start acylation 1. Acylation of Auxiliary start->acylation purify_imide Purification of N-Acyl Auxiliary acylation->purify_imide enolate_formation 2. Enolate Formation (-78 °C) purify_imide->enolate_formation aldol_addition 3. Aldol Addition with Electrophile (-78 °C) enolate_formation->aldol_addition workup 4. Reaction Quench & Workup aldol_addition->workup analysis 5. Diastereoselectivity Analysis (NMR/HPLC) workup->analysis cleavage 6. Auxiliary Cleavage analysis->cleavage purify_product 7. Purification of Chiral Product cleavage->purify_product end End purify_product->end

Caption: Experimental workflow for a typical asymmetric aldol reaction.

Logical Relationship of Factors Affecting Diastereoselectivity

Diastereoselectivity_Factors cluster_conditions Reaction Conditions cluster_substrates Substrates center Diastereoselectivity Temperature Temperature Temperature->center Solvent Solvent Solvent->center Base Base Base->center Lewis_Acid Lewis Acid Lewis_Acid->center Auxiliary Chiral Auxiliary Structure Auxiliary->center Acyl_Group N-Acyl Group Acyl_Group->center Electrophile Electrophile Electrophile->center

Technical Support Center: Evans Aldol Additions with Diphenyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evans aldol additions, with a special focus on the use of the diphenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your asymmetric synthesis endeavors.

Introduction to Evans Aldol Additions and the Role of Diphenyl-2-Oxazolidinone

The Evans aldol reaction is a powerful and widely used method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products and pharmaceuticals.[1][2] The reaction's success hinges on the use of a chiral auxiliary, typically an oxazolidinone, which directs the stereochemical course of the reaction to yield a specific diastereomer.[3]

The diphenyl-2-oxazolidinone auxiliary, with its bulky phenyl groups at the 4- and 5-positions, offers a unique steric environment that can influence the diastereoselectivity of the aldol addition. While the fundamental principles of the Evans aldol reaction remain the same, the increased steric bulk of this auxiliary can present both advantages and challenges. This guide will address the nuances of using this specific auxiliary and provide practical solutions to potential side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of Evans aldol additions.

1. Why am I getting low diastereoselectivity in my Evans aldol reaction?

Low diastereoselectivity can stem from several factors:

  • Incomplete Z-enolate formation: The high diastereoselectivity of the Evans aldol reaction is predicated on the formation of the Z-enolate.[4][5] Incomplete or non-selective enolization can lead to the formation of the E-enolate, which will produce the undesired anti-aldol product.[4]

  • Use of an acetate-derived N-acyloxazolidinone: Evans aldol reactions with N-acetyl oxazolidinones notoriously give poor diastereoselectivity.[3][6] This is because the α-methyl group of the propionyl group is crucial for enforcing a highly organized transition state through steric interactions with the auxiliary.[6] Without this methyl group, the energy difference between the two competing transition states is significantly reduced.

  • Inappropriate Lewis acid or base: The choice of Lewis acid and base is critical for efficient and selective Z-enolate formation. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), in combination with a hindered amine base like diisopropylethylamine (DIPEA), are typically used to favor the Z-enolate.[7]

  • Reaction temperature: The enolization and aldol addition steps are typically carried out at low temperatures (-78 °C to 0 °C) to ensure kinetic control and prevent side reactions like enolate equilibration or retro-aldol reaction.[8]

2. What are the most common side reactions in Evans aldol additions?

Besides the formation of the undesired diastereomer, other common side reactions include:

  • Retro-aldol reaction: The aldol addition is a reversible reaction.[8] Under basic conditions or at elevated temperatures, the aldol adduct can revert to the starting enolate and aldehyde, leading to reduced yield and potential for epimerization.

  • Epimerization: The α-stereocenter of the aldol product can be susceptible to epimerization under basic conditions, especially during the workup or auxiliary cleavage steps.[9]

  • Self-condensation of the aldehyde: If the aldehyde is enolizable and the reaction conditions are not carefully controlled, self-condensation of the aldehyde can compete with the desired cross-aldol reaction.

  • Hydrolysis of the N-acyloxazolidinone: The imide bond can be sensitive to hydrolysis, especially under strongly acidic or basic conditions, leading to the formation of the carboxylic acid and the free auxiliary.

3. How does the diphenyl-2-oxazolidinone auxiliary compare to other Evans auxiliaries?

The primary difference lies in the steric bulk of the substituents on the oxazolidinone ring. The phenyl groups of the diphenyl-2-oxazolidinone are significantly larger than the isopropyl or benzyl groups of the more common valine- or phenylalanine-derived auxiliaries.[2] This increased steric hindrance can:

  • Enhance diastereoselectivity: The bulkier auxiliary can create a more pronounced steric bias in the transition state, potentially leading to higher diastereomeric ratios.

  • Slow down the reaction rate: The increased steric bulk may hinder the approach of the reagents, leading to slower reaction times.

  • Introduce challenges in N-acylation and cleavage: The steric hindrance around the nitrogen atom can make the N-acylation and subsequent cleavage of the auxiliary more difficult.

4. What is the best way to remove the diphenyl-2-oxazolidinone auxiliary?

Several methods can be used to cleave the auxiliary, with the choice depending on the desired functional group:

  • To obtain the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a common method.[9] For sterically hindered substrates where this method is slow or leads to side reactions, lithium hydroperoxide (LiOOH) can be a milder and more effective alternative.[9]

  • To obtain the primary alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the carbonyl group to a primary alcohol.[9]

  • To obtain the methyl ester: Transesterification with sodium methoxide in methanol can be employed.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during Evans aldol additions.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete enolization.- Ensure all reagents are dry and the reaction is performed under an inert atmosphere. - Use a fresh, properly titrated solution of the boron triflate and amine base. - Increase the enolization time or temperature slightly (e.g., from -78 °C to -40 °C), but monitor for side reactions.
2. Decomposed or impure starting materials.- Verify the purity of the N-acyloxazolidinone and aldehyde by NMR or other analytical techniques. - Purify the aldehyde by distillation or chromatography if necessary.
3. Reaction temperature too low.- While low temperatures are generally preferred, some less reactive aldehydes may require slightly higher temperatures for the aldol addition to proceed at a reasonable rate.
Low diastereoselectivity 1. Incomplete Z-enolate formation.- Use the standard conditions of Bu₂BOTf and DIPEA in a non-coordinating solvent like dichloromethane. - Ensure the enolization is complete before adding the aldehyde.
2. Equilibration of the aldol adduct.- Quench the reaction at low temperature as soon as it is complete. - Use a buffered workup to avoid strongly basic conditions that can promote retro-aldol/aldol equilibration.
3. Use of an acetate-derived auxiliary.- For acetate aldol additions, consider using alternative methods or auxiliaries known to give higher selectivity.[6]
Presence of multiple unexpected byproducts 1. Retro-aldol reaction followed by other reactions.- Maintain low reaction temperatures and use a mild workup.
2. Aldehyde self-condensation.- Add the aldehyde slowly to the enolate solution to maintain a low concentration of the free aldehyde.
3. Impurities in the starting materials.- Purify all starting materials before use.
Difficulty in purifying the product 1. Similar polarity of the desired product and unreacted starting material or the minor diastereomer.- Use a high-resolution chromatography technique, such as flash chromatography with a high-performance silica gel. - Consider recrystallization to purify the major diastereomer.[10]
2. Presence of boron-containing byproducts.- The oxidative workup with hydrogen peroxide is designed to convert boron species into boric acid and butanol, which are easily removed during the aqueous workup. Ensure the workup is performed correctly.

Experimental Protocols

General Procedure for Evans Aldol Addition

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propionyl-diphenyl-2-oxazolidinone (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise via syringe.

  • Add diisopropylethylamine (DIPEA, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for at least 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[10]

Visualizing Key Concepts

Diagram 1: The Zimmerman-Traxler Transition State

Caption: The chair-like six-membered transition state in the Evans aldol reaction.

Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity

Troubleshooting_DS start Low Diastereoselectivity Observed check_enolate Is Z-enolate formation confirmed? start->check_enolate check_substrate Is it an acetate aldol? check_enolate->check_substrate Yes optimize_enolate Optimize enolization: - Use Bu2BOTf/DIPEA - Check reagent quality - Adjust time/temp check_enolate->optimize_enolate No check_conditions Are reaction conditions optimal? check_substrate->check_conditions No alt_method Consider alternative methods for acetate aldols check_substrate->alt_method Yes optimize_conditions Optimize reaction: - Lower temperature (-78°C) - Slow aldehyde addition - Buffered workup check_conditions->optimize_conditions No success High Diastereoselectivity Achieved check_conditions->success Yes optimize_enolate->success alt_method->success optimize_conditions->success

Caption: A flowchart to diagnose and resolve issues of low diastereoselectivity.

References

Improving yield in asymmetric synthesis using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and stereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in asymmetric synthesis?

A1: this compound is a chiral auxiliary, a compound temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] It belongs to the class of Evans' oxazolidinones, which are widely used for stereoselective reactions such as aldol additions, alkylations, and Michael additions.[1][2] The bulky phenyl groups at the 4 and 5 positions create a specific chiral environment that directs the approach of reagents, leading to high diastereoselectivity.[3] After the desired transformation, the auxiliary can be removed and often recovered for reuse.

Q2: How do I attach the chiral auxiliary to my substrate (acylation)?

A2: The auxiliary is typically acylated to form an N-acyl oxazolidinone. This is achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF), followed by quenching with an acyl chloride or anhydride.[4]

Q3: What are the best methods for cleaving the this compound auxiliary after the reaction?

A3: The choice of cleavage method depends on the desired product. Common methods include:

  • To obtain a carboxylic acid: Hydrolysis using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a standard procedure.[4]

  • To obtain an alcohol: Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the carbonyl group to an alcohol.

  • To obtain an aldehyde: More specialized reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can be used.

  • To obtain an ester: Alcoholysis with a Lewis acid catalyst or a metal alkoxide can be employed.

It is crucial to choose a method that is compatible with the functional groups in your product to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Low diastereoselectivity can arise from several factors that disrupt the formation of the desired transition state.

Potential Cause Troubleshooting Steps
Incorrect Enolate Geometry For many reactions, the formation of the (Z)-enolate is crucial for high diastereoselectivity. Ensure you are using appropriate conditions for its formation, such as a boron Lewis acid (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA).[4]
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of undesired stereoisomers. It is recommended to perform the reaction at low temperatures (e.g., -78 °C) and carefully control any warming steps.
Inappropriate Lewis Acid or Solvent The choice of Lewis acid and solvent significantly impacts the conformation of the transition state. Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and solvents to optimize the stereochemical outcome.
Impure Starting Materials The presence of stereoisomers in the starting chiral auxiliary will directly reduce the diastereomeric excess of the product. Ensure the high purity of the this compound.
Issue 2: Low Reaction Yield

Low yields can be attributed to incomplete reactions, side reactions, or product degradation.

Potential Cause Troubleshooting Steps
Presence of Moisture Reactions involving strong bases and Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect Stoichiometry Carefully optimize the stoichiometry of the reagents. An excess of the base or electrophile may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Insufficient Reaction Time or Temperature If the reaction is not going to completion, consider increasing the reaction time or allowing the reaction to slowly warm to a slightly higher temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Product Decomposition During Workup or Purification The product may be sensitive to the workup conditions (e.g., acidic or basic washes). Use mild workup procedures. During purification by column chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can sometimes prevent product degradation.
Difficult Auxiliary Cleavage The cleavage of the auxiliary can sometimes be low-yielding. For hydrolytic cleavage, if the α-carbon is acidic, epimerization can occur under basic conditions. Consider milder cleavage methods or carefully control the temperature (e.g., 0 °C). For reductive cleavage, other functional groups in the molecule may be reduced. Choose a reducing agent with appropriate selectivity.

Experimental Protocols & Data

Asymmetric Aldol Reaction Protocol

This protocol describes a general procedure for a boron-mediated asymmetric aldol reaction.

  • Enolate Formation:

    • Dissolve the N-acyl this compound (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.

    • Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the slow addition of a hindered amine base such as diisopropylethylamine (DIPEA) (1.2 equiv).

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv) dropwise to the reaction mixture at -78 °C.

    • Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

  • Workup:

    • Quench the reaction by adding a pH 7 buffer solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Reactants Product Yield (%) Diastereomeric Ratio (d.r.)
N-propionyl oxazolidinone + Isobutyraldehydesyn-aldol adductTypically >90%>99:1
N-acetyl oxazolidinone + Benzaldehydesyn-aldol adduct~85%>95:5

Note: Yields and diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions.

Visualized Workflows and Concepts

experimental_workflow General Workflow for Asymmetric Synthesis cluster_acylation Step 1: Acylation cluster_asymmetric_reaction Step 2: Asymmetric Transformation cluster_cleavage Step 3: Auxiliary Cleavage auxiliary This compound base1 n-BuLi, -78°C auxiliary->base1 acyl_chloride Acyl Chloride / Anhydride acyl_chloride->base1 Quench n_acyl N-Acyl Oxazolidinone base1->n_acyl base2 Base (e.g., LDA, NaHMDS) or Lewis Acid (e.g., Bu₂BOTf) n_acyl->base2 cluster_asymmetric_reaction cluster_asymmetric_reaction enolate Chelated (Z)-Enolate base2->enolate product_aux Product with Auxiliary enolate->product_aux electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) electrophile->enolate Stereoselective Attack cleavage_reagent Cleavage Reagent (e.g., LiOH/H₂O₂, LiAlH₄) product_aux->cleavage_reagent cluster_cleavage cluster_cleavage final_product Chiral Product (Acid, Alcohol, etc.) cleavage_reagent->final_product recovered_aux Recovered Auxiliary cleavage_reagent->recovered_aux

Caption: General workflow for asymmetric synthesis.

troubleshooting_logic Troubleshooting Low Diastereoselectivity cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry start Low Diastereoselectivity Observed temp Is the reaction temperature too high? start->temp moisture Are all reagents and solvents anhydrous? start->moisture enolate_geom Is the enolate geometry controlled? (e.g., using Bu₂BOTf for Z-enolate) start->enolate_geom lewis_acid Is the Lewis acid appropriate for the desired stereochemical outcome? start->lewis_acid aux_purity Is the chiral auxiliary enantiomerically pure? start->aux_purity solution Optimize conditions: - Lower temperature - Use anhydrous conditions - Screen bases/Lewis acids - Verify auxiliary purity temp->solution moisture->solution enolate_geom->solution lewis_acid->solution aux_purity->solution

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Epimerization in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding epimerization and loss of diastereoselectivity in aldol reactions mediated by chiral oxazolidinone auxiliaries, commonly known as Evans' aldol reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a low diastereomeric ratio (d.r.) in my Evans' aldol reaction. What are the primary causes?

A1: Low diastereoselectivity in an Evans' aldol reaction typically points to issues in the formation or reaction of the boron enolate. The key factors are:

  • Incomplete Enolate Formation: Insufficient base or a non-optimal Lewis acid can lead to incomplete conversion to the desired Z-enolate, which is crucial for high stereoselectivity.[1]

  • Incorrect Enolate Geometry: While boron-mediated reactions with Evans' auxiliaries strongly favor the Z-enolate, suboptimal conditions could compromise this preference. The Z-enolate is essential for achieving the syn-aldol product through a chair-like Zimmerman-Traxler transition state.[1][2]

  • Reaction Temperature: The reaction must be kept at low temperatures (typically -78 °C) to ensure it is under kinetic control. Warmer temperatures can lead to side reactions, enolate decomposition, or retro-aldol reactions, all of which can erode diastereoselectivity.[3]

  • Lewis Acid Choice: The choice of Lewis acid is critical. Dibutylboron triflate (Bu₂BOTf) is standard for generating Z-enolates that lead to syn products.[2][4] Using other Lewis acids like TiCl₄ or SnCl₄ can alter the transition state geometry and may result in lower selectivity or even favor the anti-aldol product.[5][6]

  • Moisture Contamination: Boron reagents are highly sensitive to moisture. Any water in the reaction will hydrolyze the boron triflate and the boron enolate, leading to lower yields and selectivity.[3]

Q2: My reaction shows good initial diastereoselectivity, but it decreases during work-up or purification. Why is this happening and how can I prevent it?

A2: The β-hydroxy imide product of the aldol reaction is susceptible to epimerization at the α-carbon, especially under basic or acidic conditions. This occurs via a retro-aldol reaction, where the aldol adduct reverts to the enolate and aldehyde, which can then re-add with lower selectivity.

Troubleshooting Strategies:

  • Mild Work-up: Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) during the work-up to neutralize the reaction mixture without causing significant pH shifts.

  • Avoid Basic Hydrolysis for Cleavage: When cleaving the chiral auxiliary, harsh basic conditions (like concentrated NaOH or KOH) can induce epimerization. Lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, is a milder alternative for cleaving the auxiliary to the carboxylic acid and is less likely to cause epimerization or retro-aldol reactions.[7]

  • Chromatography Considerations: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can sometimes be enough to promote epimerization of sensitive compounds. You can neutralize the silica gel by flushing the column with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before loading your sample.

Q3: Does the stoichiometry of the base and Lewis acid matter?

A3: Yes, stoichiometry is crucial.

  • Lewis Acid (Bu₂BOTf): A slight excess (e.g., 1.1 equivalents) is often used to ensure complete complexation with the N-acyl oxazolidinone. This complexation increases the acidity of the α-proton, facilitating enolization.[8]

  • Base (e.g., i-Pr₂NEt or Et₃N): A slight excess relative to the Lewis acid (e.g., 1.2 equivalents) is recommended to ensure complete deprotonation and formation of the enolate. Using a hindered base like diisopropylethylamine (i-Pr₂NEt) is common.

Incorrect stoichiometry can lead to a mixture of complexed and uncomplexed starting material, resulting in incomplete enolization and reduced diastereoselectivity.

Q4: Why does the acetate aldol reaction with a standard Evans auxiliary show poor selectivity?

A4: The high diastereoselectivity in a typical (propionate) Evans' aldol reaction arises from two key interactions in the transition state:

  • Minimization of dipole-dipole repulsion between the carbonyl groups.[1][9]

  • A steric clash between the α-methyl group of the enolate and the substituent on the chiral auxiliary in the disfavored transition state.[10][11]

In an acetate aldol, there is no α-methyl group. The absence of this key steric interaction removes the major energetic penalty for the disfavored transition state, leading to poor diastereoselectivity, often approaching 1:1.[11] For selective acetate aldol reactions, modified auxiliaries or different metal enolates (e.g., tin) are required to create a more organized transition state.[11]

Troubleshooting Guide: Low Diastereoselectivity

Use the following table to diagnose and solve common issues leading to poor stereochemical outcomes.

Symptom Potential Cause Recommended Solution
Low d.r. (<90:10)Incomplete Z-Enolate Formation: Insufficient base/Lewis acid or non-optimal reaction time.Ensure rigorous anhydrous conditions. Use 1.1 eq of Bu₂BOTf and 1.2 eq of i-Pr₂NEt. Allow sufficient time for enolization (typically 30-60 min at -78 °C or 0 °C depending on the protocol) before adding the aldehyde.
Low d.r. and low yieldMoisture Contamination: Hydrolysis of boron reagents and enolates.Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle Bu₂BOTf and other reagents under an inert atmosphere (e.g., Argon or Nitrogen).[3]
d.r. decreases after work-upEpimerization via Retro-Aldol: Product is unstable to the work-up or purification conditions.Quench the reaction with a pH 7 phosphate buffer. For auxiliary cleavage, use mild reagents like LiOOH instead of strong bases.[7] Neutralize silica gel with triethylamine before chromatography if needed.
Formation of anti-aldol productIncorrect Lewis Acid or Transition State: Use of a Lewis acid other than boron, or conditions promoting a boat-like transition state.For the Evans syn-product, Bu₂BOTf is the standard Lewis acid.[2] Other Lewis acids like Magnesium can favor the anti-product via a different transition state.[12]
Reaction is sluggish or incompleteLow Reaction Temperature for Aldehyde Addition: Aldehyde addition may be too slow at very low temperatures.While enolization is often done at -78 °C, the aldehyde addition can sometimes be performed at a slightly warmer temperature (e.g., warming from -78 °C to -20 °C over a few hours), but this must be optimized carefully to avoid compromising selectivity.[3][13]

Experimental Protocols

Optimized Protocol for a Syn-Selective Evans' Aldol Reaction

This protocol is a general guideline designed to minimize epimerization.

  • Preparation: Under an inert atmosphere (Argon), add the N-acyl oxazolidinone (1.0 eq) to anhydrous CH₂Cl₂. Cool the solution to 0 °C.

  • Enolate Formation: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 eq). Then, add diisopropylethylamine (i-Pr₂NEt, 1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add a solution of the aldehyde (1.5 eq) in anhydrous CH₂Cl₂ dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The reaction can be monitored by TLC.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol for Mild Cleavage of the Chiral Auxiliary (to form the acid)
  • Preparation: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir vigorously at 0 °C for 4 hours or until TLC shows complete consumption of the starting material.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture carefully with a mild acid (e.g., 1 M HCl) to protonate the carboxylate. Extract with a suitable organic solvent (e.g., ethyl acetate). The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

Reaction Pathway and Stereochemical Control

The stereochemical outcome of the Evans' aldol reaction is dictated by the formation of a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[1]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Work-up & Cleavage start N-Acyl Oxazolidinone enolate Chelated (Z)-Boron Enolate start->enolate Bu₂BOTf, i-Pr₂NEt (-78°C to 0°C) ts Zimmerman-Traxler Transition State enolate->ts aldehyde Aldehyde (RCHO) aldehyde->ts product Syn-Aldol Adduct (Boron Alkoxide) ts->product final_product β-Hydroxy Product product->final_product Mild Work-up (e.g., pH 7 buffer) / LiOOH Cleavage aux Recovered Auxiliary final_product->aux Separation

Caption: Workflow for a stereoselective Evans' aldol reaction.

Troubleshooting Logic for Low Diastereoselectivity

This diagram outlines a decision-making process for troubleshooting poor stereochemical results.

G start Low Diastereoselectivity Observed q1 Was the reaction run under strictly anhydrous conditions? start->q1 a1_no No q1->a1_no No q2 Was the correct Lewis acid (Bu₂BOTf) and base used in proper stoichiometry? q1->q2 Yes s1 Solution: Dry all reagents, solvents, and glassware. Use inert atmosphere. a1_no->s1 end Re-run optimized experiment s1->end a2_no No q2->a2_no No q3 Was the temperature maintained at -78°C during addition? q2->q3 Yes s2 Solution: Use ~1.1 eq Bu₂BOTf and ~1.2 eq i-Pr₂NEt. a2_no->s2 s2->end a3_no No q3->a3_no No q4 Did d.r. decrease after work-up/purification? q3->q4 Yes s3 Solution: Ensure strict temperature control to maintain kinetic control. a3_no->s3 s3->end a4_yes Yes q4->a4_yes Yes q4->end No s4 Solution: Use pH 7 buffer for work-up. Consider milder cleavage (LiOOH) or neutralized silica. a4_yes->s4 s4->end

Caption: Troubleshooting workflow for low d.r. in aldol reactions.

Mechanism of Epimerization

Epimerization at the α-carbon can occur via a base or acid-catalyzed retro-aldol reaction, which compromises the stereochemical integrity of the product.

G syn_product Desired 'Syn' Aldol Adduct (Stereochemically Pure) enolate (Z)-Enolate Intermediate syn_product->enolate Retro-Aldol (Base or Acid) aldehyde Aldehyde enolate->aldehyde + epimerized_product Epimerized 'Anti' Adduct (Mixture) enolate->epimerized_product Re-addition (Non-selective) aldehyde->epimerized_product

Caption: The retro-aldol pathway leading to product epimerization.

References

Technical Support Center: Optimizing Synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a crucial chiral auxiliary in asymmetric synthesis.

Low or No Product Yield

Q1: I am getting a low yield or no desired product. What are the potential causes and solutions?

A1: Low or no yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of the starting material, typically (1R,2S)-2-amino-1,2-diphenylethanol, and the cyclizing agent (e.g., phosgene, triphosgene, diethyl carbonate). Impurities can interfere with the reaction.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Base: A non-nucleophilic base, such as triethylamine, is often used to neutralize the acid generated during the reaction. An insufficient amount of base can stall the reaction, while an inappropriate base could lead to side reactions.

    • Solvent: Dichloromethane is a common solvent for reactions with phosgene or triphosgene due to its inertness and ability to dissolve the reactants. For reactions with diethyl carbonate, a higher boiling point solvent may be necessary to drive the reaction to completion.

    • Temperature: Reactions with highly reactive cyclizing agents like triphosgene are often carried out at low temperatures (e.g., 0-4 °C) to control the reaction rate and minimize side products. Reactions with less reactive agents like diethyl carbonate may require heating.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Poor Diastereoselectivity

Q2: My product is a mixture of diastereomers (cis and trans). How can I improve the cis-selectivity?

A2: Achieving high diastereoselectivity for the cis isomer is a key challenge.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable cis isomer. Running the reaction at 0 °C or even lower temperatures can significantly improve the diastereomeric ratio.

  • Choice of Cyclizing Agent: The reactivity of the cyclizing agent can influence selectivity. Highly reactive agents may lead to lower selectivity.

  • Purification: If a mixture of diastereomers is obtained, careful purification by column chromatography or recrystallization is necessary to isolate the desired cis isomer.

Side Reactions and Impurities

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

A3: Common side reactions include the formation of ureas (from the reaction of the amino alcohol with the cyclizing agent without cyclization) and oligomeric byproducts.

  • Slow Addition of Reagents: Adding the cyclizing agent slowly to the solution of the amino alcohol and base can help to minimize the formation of side products by maintaining a low concentration of the reactive species.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of the cyclizing agent can lead to the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a chiral auxiliary, a compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. It is widely used in asymmetric synthesis to produce enantiomerically pure pharmaceutical compounds.

Q2: What are the common starting materials for the synthesis of this compound?

A2: The most common precursor is (1R,2S)-2-amino-1,2-diphenylethanol, which possesses the required stereochemistry for the target molecule.

Q3: What are the most common cyclizing agents used for this synthesis?

A3: Common cyclizing agents include phosgene, triphosgene (a safer alternative to phosgene), and diethyl carbonate. The choice of agent affects the reaction conditions and safety precautions.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. A common solvent system for recrystallization is a mixture of 2-propanol and hexane. For column chromatography, a silica gel stationary phase with an eluent system like ethyl acetate/hexanes is often effective.

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is adapted from a general procedure for the synthesis of 2-oxazolidinones.

Materials:

  • (1R,2S)-2-amino-1,2-diphenylethanol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • 2-Propanol

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1R,2S)-2-amino-1,2-diphenylethanol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0-4 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the cooled amino alcohol solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of 2-propanol and hexane to yield this compound as colorless crystals.

Data Presentation

Table 1: Comparison of Cyclizing Agents and Reaction Conditions

Cyclizing AgentStarting MaterialBaseSolventTemperatureYieldReference
Triphosgeneerythro-2-amino-1,2-diphenylethanolTriethylamineDichloromethane4 - 20 °C69%[1]
Sodium Methylateerythro-Methyl <2-<(methoxycarbonyl)oxy>-1,2-diphenylethyl>carbamate-TetrahydrofuranAmbient95%[1]
Diethyl Carbonate(1S,2R)-norephedrinePotassium CarbonateDiethyl Carbonate160 °CHigh[2]

Note: The yields reported are for the synthesis of cis-4,5-disubstituted oxazolidinones and may vary for the specific target molecule.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_purity Check Purity of Starting Materials ((1R,2S)-2-amino-1,2-diphenylethanol, Cyclizing Agent) start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_moisture Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) start->check_moisture optimize_purity Purify Starting Materials check_purity->optimize_purity Impurities Detected optimize_conditions Optimize Reaction Parameters (e.g., lower temperature, different base) check_conditions->optimize_conditions Suboptimal Conditions ensure_dry Implement Strict Anhydrous Techniques check_moisture->ensure_dry Moisture Contamination Suspected success Improved Yield optimize_purity->success optimize_conditions->success ensure_dry->success

Caption: Troubleshooting workflow for low product yield.

SynthesisWorkflow General Synthesis Workflow start Start: (1R,2S)-2-amino-1,2-diphenylethanol reaction Cyclization Reaction - Cyclizing Agent (e.g., Triphosgene) - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) start->reaction workup Aqueous Workup - Quench Reaction - Wash with Acid, Water, Brine reaction->workup purification Purification - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of the target molecule.

References

Navigating Diastereoselectivity in Evans Aldol Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Evans Aldol Reactions. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize the stereochemical outcome of their Evans aldol reactions. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to help you control diastereoselectivity through the strategic use of Lewis acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Evans aldol reaction is showing low diastereoselectivity. What are the common causes and how can I troubleshoot this?

A1: Low diastereoselectivity in Evans aldol reactions often points to issues with the formation of the Z-enolate or a poorly organized transition state. Here are the primary factors to investigate:

  • Lewis Acid Choice: The selection of the Lewis acid is critical. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are known to reliably generate the Z-enolate, leading to high syn-diastereoselectivity through a rigid, chair-like Zimmerman-Traxler transition state.[1][2] If you are not using a boron-based Lewis acid, consider switching to Bu₂BOTf for improved syn-selectivity.

  • Base: The choice of base is also important. A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is typically used in conjunction with the Lewis acid to facilitate the formation of the Z-enolate.[1] Ensure your base is pure and anhydrous.

  • Reaction Temperature: Evans aldol reactions are highly sensitive to temperature. Low temperatures, typically -78 °C, are crucial for maintaining kinetic control and preventing side reactions that can erode diastereoselectivity.[3] Ensure your cooling bath is stable throughout the reaction.

  • Purity of Reagents and Solvent: Impurities, especially water, can interfere with the Lewis acid and the enolate, leading to poor selectivity. Always use freshly distilled, anhydrous solvents and pure reagents.

  • Stoichiometry: The stoichiometry of the Lewis acid and base should be carefully controlled. An excess of either can lead to undesired side reactions.

Q2: I need to synthesize the anti-aldol product. How can I achieve this using an Evans auxiliary?

A2: While the classic Evans aldol reaction with boron triflates yields the syn-product, you can achieve the anti-diastereomer by modifying the reaction conditions, primarily the choice of Lewis acid.[4] Certain Lewis acids, such as titanium tetrachloride (TiCl₄) in the presence of a tertiary amine, can favor the formation of the anti-aldol adduct.[5] This is often referred to as a "non-Evans" aldol reaction. The change in stereochemical outcome is due to a different organization of the transition state.

Q3: Can I obtain the "non-Evans" syn-aldol product?

A3: Yes, the "non-Evans" syn-aldol product can also be accessed. This typically involves a careful selection of the Lewis acid and reaction conditions that favor a different transition state geometry compared to the classic Evans syn pathway.[4] For instance, the use of certain magnesium or zinc-based Lewis acids has been reported to favor the "non-Evans" syn product.

Q4: I am observing the formation of side products in my reaction. What could be the cause?

A4: Side product formation can arise from several factors:

  • Self-aldol reaction of the aldehyde: This can occur if the enolization is slow or incomplete. Ensure efficient formation of the enolate before adding the aldehyde.

  • Epimerization: If the reaction is allowed to warm up prematurely or if the workup is not performed carefully, the stereocenters of the product can epimerize.

  • Decomposition of reagents: Ensure the quality and purity of your starting materials, Lewis acid, and base.

Quantitative Data: Effect of Lewis Acid on Diastereoselectivity

The choice of Lewis acid has a profound impact on the diastereomeric ratio (d.r.) of the aldol product. The following table summarizes the typical outcomes for the reaction of a propionyl-substituted Evans auxiliary with a generic aldehyde.

Lewis AcidPredominant ProductDiastereomeric Ratio (syn:anti)Reference
Dibutylboron triflate (Bu₂BOTf)syn>95:5[1][2]
Titanium tetrachloride (TiCl₄)anti5:95[3]
Tin(IV) chloride (SnCl₄)syn93:7[3]
Diethylaluminum chloride (Et₂AlCl)anti5:95[3]

Experimental Protocols

Protocol 1: Synthesis of the syn-Aldol Product using Dibutylboron Triflate (Bu₂BOTf)

This protocol is a general procedure for the classic Evans syn-aldol reaction.

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Bu₂BOTf to the solution, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.

  • Add the aldehyde dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by a saturated aqueous NH₄Cl solution.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of the anti-Aldol Product using Titanium Tetrachloride (TiCl₄)

This protocol provides a general method for obtaining the "non-Evans" anti-aldol product.

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ dropwise to the solution, followed by the slow addition of DIPEA.

  • Stir the mixture at -78 °C for 1 hour to form the titanium enolate.

  • Add the aldehyde to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Visualizing the Influence of Lewis Acids

The stereochemical outcome of the Evans aldol reaction is determined by the geometry of the transition state, which is directly influenced by the coordinating properties of the Lewis acid.

Caption: Influence of Lewis Acid on Evans Aldol Reaction Pathway.

Evans_Aldol_Workflow Start Start: N-Acyl Oxazolidinone Enolization Enolization (Lewis Acid + Base, -78°C) Start->Enolization Aldehyde_Addition Aldehyde Addition (-78°C) Enolization->Aldehyde_Addition Reaction Reaction (-78°C to 0°C) Aldehyde_Addition->Reaction Quench Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Product Final Aldol Product Purification->Product

Caption: General Experimental Workflow for Evans Aldol Reactions.

References

Technical Support Center: Asymmetric Alkylation with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the asymmetric alkylation of N-acyl derivatives of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chiral auxiliary, a class of compounds developed by David Evans that are temporarily incorporated into a molecule to direct a stereoselective reaction. It is widely used to achieve high levels of diastereoselectivity in carbon-carbon bond-forming reactions, such as enolate alkylations and aldol additions. The bulky phenyl groups at the 4 and 5 positions create a highly biased steric environment, forcing incoming electrophiles to attack the enolate from the less hindered face.

Q2: How does the choice of base affect the reaction?

The choice of base is critical for the complete and efficient formation of the enolate. Strong, non-nucleophilic bases are required to irreversibly deprotonate the N-acyl oxazolidinone. Commonly used bases include:

  • Lithium diisopropylamide (LDA): A very strong and sterically hindered base, widely used for enolate formation. It ensures rapid and complete deprotonation at low temperatures.

  • Sodium bis(trimethylsilyl)amide (NaHMDS): Another strong, non-nucleophilic base that is effective for generating sodium enolates. In some cases, sodium enolates can offer different reactivity or selectivity compared to lithium enolates.

Weaker bases are generally not suitable as they do not lead to complete enolate formation, resulting in a lower yield of the desired product.

Q3: What is the typical solvent used for this reaction and why?

Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction. Ethereal solvents like THF are effective at solvating the lithium or sodium cations of the enolate while being unreactive under the basic conditions. It is crucial that the solvent is strictly anhydrous, as any trace of water will quench the enolate and lead to a reduced yield. While other ether-based solvents like diethyl ether can be used, THF is generally preferred due to its good solvating properties for a wide range of organic compounds and organometallic species.

Q4: At what temperature should the enolate formation and alkylation be performed?

Low temperatures are critical for maintaining the stability of the enolate and maximizing diastereoselectivity. The enolate formation is typically carried out at -78 °C (a dry ice/acetone bath). The alkylation step is also initiated at -78 °C, and the reaction may be allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) depending on the reactivity of the electrophile.

Q5: How is the chiral auxiliary removed after the alkylation?

After the desired alkylation product is obtained, the chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, primary alcohol, or other derivatives. Common cleavage methods include:

  • Hydrolysis to Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard method.

  • Reductive Cleavage to Primary Alcohol: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the acyl group to a primary alcohol.

The choice of cleavage method depends on the desired final product and the compatibility of other functional groups in the molecule with the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Enolate Formation - Ensure the base (LDA or NaHMDS) is fresh and has been properly titrated. Use a slight excess (1.05-1.1 equivalents) of the base. - Verify that the N-acyl oxazolidinone starting material is pure and dry.
Water in the Reaction - Use flame-dried glassware under an inert atmosphere (argon or nitrogen). - Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled solvents or solvents from a solvent purification system.
Degradation of Electrophile - Some reactive electrophiles can be degraded by the strong base. Add the electrophile to the pre-formed enolate solution at -78 °C.
Low Reactivity of Electrophile - For less reactive electrophiles (e.g., some alkyl iodides or bromides), the reaction may require longer reaction times or warming to a higher temperature (e.g., 0 °C or room temperature) after the initial addition at -78 °C. Monitor the reaction by TLC.
Issue 2: Poor Diastereoselectivity
Possible Cause Troubleshooting Step
Reaction Temperature Too High - Maintain a low temperature (-78 °C) during enolate formation and the addition of the electrophile. Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states.
Incorrect Enolate Geometry - The formation of the desired Z-enolate is crucial for high diastereoselectivity. This is generally favored with lithium and sodium bases in THF. Ensure proper and rapid deprotonation at low temperatures.
Solvent Effects - While THF is standard, solvent polarity can influence the transition state. For optimization, consider other anhydrous ethereal solvents, though THF generally provides excellent results.
Presence of Aggregates - The aggregation state of the lithium enolate can influence reactivity and selectivity. While not typically a major issue with this auxiliary, ensuring good solubility and proper stirring is important.

Data on Solvent Effects

SolventTypical Diastereomeric Ratio (d.r.)Typical YieldNotes
Tetrahydrofuran (THF) >95:5HighThe standard and most reliable solvent. Promotes the formation of the desired chelated Z-enolate.
Diethyl Ether (Et₂O) Good to HighGood to HighCan be a suitable alternative to THF, though potentially with slightly lower selectivity in some cases due to differences in solvating ability.
1,2-Dimethoxyethane (DME) VariableVariableIts bidentate chelating nature can alter the structure of the lithium enolate, potentially impacting diastereoselectivity.
Toluene Generally LowerVariableAs a non-polar solvent, it is less effective at solvating the enolate, which can lead to aggregation and reduced selectivity.

Note: The actual yield and diastereoselectivity will be highly dependent on the specific acyl group, electrophile, base, and precise reaction conditions.

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the acylation with propionyl chloride to form N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.). Dissolve the auxiliary in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.05 eq.) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq.) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl derivative with benzyl bromide.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of LDA by adding n-BuLi (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C and stirring for 20 minutes. Alternatively, use a commercial solution of NaHMDS (1.05 eq.). Slowly add the base to the solution of the acylated auxiliary at -78 °C. Stir the resulting mixture for 30-60 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction can be allowed to slowly warm to 0 °C if necessary for less reactive electrophiles. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the cleavage of the alkylated product to the corresponding carboxylic acid.

  • Preparation: Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq.).

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq.) and stir for 30 minutes.

  • Work-up: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with a non-polar solvent like dichloromethane to remove the liberated chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extraction: Extract the desired carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Visualized Workflows and Troubleshooting

General Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Auxiliary Auxiliary This compound Deprotonation1 Deprotonation (n-BuLi, THF, -78°C) Auxiliary->Deprotonation1 Acylation Acylation (Acyl Halide) Deprotonation1->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (LDA or NaHMDS, THF, -78°C) N_Acyl_Auxiliary->Enolate_Formation Alkylation Alkylation (Electrophile, -78°C) Enolate_Formation->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Final_Product Chiral Product (e.g., Carboxylic Acid) Cleavage->Final_Product

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Troubleshooting Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Check_Temp Verify Reaction Temperature (Was it maintained at -78°C?) Start->Check_Temp Check_Solvent Confirm Solvent is Anhydrous Check_Temp->Check_Solvent Yes Re_Run Re-run experiment with stricter temperature control Check_Temp->Re_Run No Check_Base Evaluate Base Quality and Addition (Fresh? Added dropwise?) Check_Solvent->Check_Base Yes Dry_Solvent Thoroughly dry solvent and re-run experiment Check_Solvent->Dry_Solvent No Optimize Optimization Successful Check_Base->Optimize Yes, all good New_Base Use fresh, titrated base and ensure slow addition Check_Base->New_Base No Re_Run->Optimize Dry_Solvent->Optimize New_Base->Optimize G cluster_0 Mechanism of Stereocontrol Enolate Chelated Z-Enolate Transition_State Rigid Transition State Enolate->Transition_State Forms a rigid, chelated structure Attack Electrophile Attack Transition_State->Attack Diphenyl groups block one face Product Major Diastereomer Attack->Product Attack occurs from the less hindered face

Technical Support Center: Purification of Diastereomers from (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying diastereomers from reactions utilizing the (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chiral auxiliary.

Troubleshooting Guides

This section addresses common issues encountered during the purification of diastereomeric products.

Problem 1: Poor or no separation of diastereomers by flash column chromatography.

  • Possible Cause: The solvent system (mobile phase) lacks the selectivity to differentiate between the diastereomers.

  • Solution:

    • Systematic Solvent Screening: Conduct a thorough solvent screen using thin-layer chromatography (TLC) to identify a mobile phase that provides the best possible separation (largest ΔRf) between the two diastereomers. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[1]

    • Vary the Solvent Ratio: If you observe some separation on TLC, systematically vary the ratio of the polar and non-polar components of your mobile phase. A less polar solvent system will generally result in lower Rf values and may improve separation of closely eluting spots.

    • Try Different Solvent Systems: If hexane/ethyl acetate systems are ineffective, explore other solvent combinations. Common alternatives include dichloromethane/methanol or toluene/acetone. For particularly polar compounds, a small percentage of methanol in dichloromethane can be effective.

    • Gradient Elution: Employing a shallow gradient of the more polar solvent during flash chromatography can often improve the separation of closely eluting diastereomers compared to an isocratic (constant solvent composition) elution.

Problem 2: The desired diastereomer co-elutes with impurities.

  • Possible Cause: The chosen solvent system has a similar affinity for the desired product and one or more impurities.

  • Solution:

    • Orthogonal Chromatography: If flash chromatography on silica gel is unsuccessful, consider using a different stationary phase. Reversed-phase (C18) chromatography can be a powerful alternative for separating compounds with different polarities.[2]

    • Recrystallization: If the desired diastereomer is a solid, recrystallization can be a highly effective purification method to remove soluble impurities.

Problem 3: Difficulty in achieving crystallization of the desired diastereomer.

  • Possible Cause: The compound may be an oil, or a suitable crystallization solvent has not been identified. The presence of the other diastereomer can also inhibit crystallization.

  • Solution:

    • Solvent Screening for Crystallization: Screen a wide range of solvents and solvent mixtures. A good starting point is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate, or warm ethanol) and then slowly add a poor solvent (e.g., hexanes, pentane, or cold water) until turbidity is observed.

    • Slow Evaporation: Allow the solvent of a concentrated solution to evaporate slowly at room temperature or in a refrigerator.

    • Seeding: If a small amount of the pure desired diastereomer is available, add a seed crystal to a supersaturated solution to induce crystallization.

    • Vapor Diffusion: Place a solution of the compound in an open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, promoting crystallization.

Problem 4: The diastereomeric ratio (d.r.) is lower than expected after purification.

  • Possible Cause: The purification method may not be efficient enough to completely separate the diastereomers, or epimerization (interconversion of diastereomers) may have occurred during the workup or purification.

  • Solution:

    • Optimize Chromatography: Re-evaluate and optimize the flash chromatography conditions as described in Problem 1. Using a longer column or a slower flow rate can sometimes improve resolution.

    • Recrystallization Enrichment: For solid diastereomers, multiple recrystallizations can often enrich the diastereomeric ratio of the crystalline material.

    • Check for Stability: Assess the stability of the diastereomers to the conditions used during purification. For example, some compounds may be sensitive to acidic or basic conditions, which could be present on silica gel or introduced during workup. If instability is suspected, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying diastereomers from this compound reactions?

A1: Flash column chromatography on silica gel is the most widely used and generally effective method for separating diastereomers derived from Evans-type chiral auxiliaries, including this compound.[3] Recrystallization is also a powerful technique if the desired product is a crystalline solid.

Q2: How do I choose a starting solvent system for flash chromatography?

A2: A good starting point for developing a solvent system for flash chromatography is to use thin-layer chromatography (TLC). Aim for a solvent system that gives the less polar diastereomer an Rf value of approximately 0.2-0.35. A common and effective initial solvent system to test is a mixture of ethyl acetate and hexanes.

Q3: What typical diastereomeric ratios can be expected from reactions with this compound?

A3: Reactions employing Evans oxazolidinone auxiliaries, such as this compound, are known for their high diastereoselectivity. It is common to achieve diastereomeric ratios of >95:5, and in many cases, ratios exceeding 99:1 are reported.

Q4: Can I use reversed-phase chromatography to separate these diastereomers?

A4: Yes, reversed-phase flash chromatography can be a viable option, especially if normal-phase chromatography fails to provide adequate separation. Diastereomers have different physical properties and may exhibit different retention behaviors on a C18 stationary phase.

Q5: What is a good general protocol for recrystallization of diastereomers?

A5: A general approach is to dissolve the crude mixture of diastereomers in a minimum amount of a hot solvent in which the desired diastereomer has moderate solubility and the undesired diastereomer is more soluble. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Diastereomeric Products

Solvent SystemTypical Ratio (v/v)PolarityNotes
Ethyl Acetate / Hexanes1:9 to 1:1Low to MediumA versatile and widely used system. The ratio is adjusted based on the polarity of the product.
Diethyl Ether / Hexanes1:9 to 1:1Low to MediumAn alternative to the ethyl acetate/hexanes system.
Dichloromethane / Methanol99:1 to 95:5Medium to HighUseful for more polar diastereomers.
Toluene / Acetone9:1 to 7:3Low to MediumCan provide different selectivity compared to ester/alkane systems.

Table 2: Example Diastereomeric Ratios and Purification Outcomes

Reaction TypeDiastereomeric Ratio (crude)Purification MethodFinal Purity (d.r.)Typical Yield
Aldol Addition>95:5Flash Chromatography>99:170-90%
Alkylation>97:3Flash Chromatography>99:180-95%
Aldol Addition90:10Recrystallization>98:260-80%

Experimental Protocols

Detailed Methodology for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will show good separation between the two diastereomer spots, with the lower spot having an Rf of ~0.2-0.3.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Apply pressure (using a pump or inert gas) to firmly pack the silica bed and elute the excess solvent until the solvent level reaches the top of the silica.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent. A shallow gradient is often most effective.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the desired pure diastereomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Detailed Methodology for Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude diastereomeric mixture in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

  • Purity Analysis: Determine the diastereomeric purity of the recrystallized material by NMR spectroscopy or HPLC analysis. If necessary, a second recrystallization can be performed to further improve purity.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture (Diastereomers + Impurities) purification_choice Choose Purification Method start->purification_choice flash_chromatography Flash Column Chromatography purification_choice->flash_chromatography Product is an oil or separation is difficult recrystallization Recrystallization purification_choice->recrystallization Product is a solid tlc_analysis TLC Analysis flash_chromatography->tlc_analysis Monitor elution collect_crystals Collect & Dry Crystals recrystallization->collect_crystals combine_fractions Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_fractions purity_analysis Analyze Purity (NMR, HPLC) combine_fractions->purity_analysis collect_crystals->purity_analysis pure_product Pure Diastereomer purity_analysis->pure_product Purity is acceptable re_purify Re-purify if needed purity_analysis->re_purify Purity is not acceptable re_purify->flash_chromatography re_purify->recrystallization

Caption: A workflow for the purification of diastereomers.

References

Technical Support Center: (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete cleavage of the (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chiral auxiliary.

Troubleshooting Guide

Issue: Incomplete or Slow Cleavage of the Auxiliary

Question: My cleavage reaction of the N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone is not going to completion, as indicated by TLC or NMR analysis. What are the potential causes and how can I resolve this?

Answer:

Incomplete cleavage of the sterically hindered this compound auxiliary is a common issue. The two phenyl groups can significantly shield the acylated carbonyl group from nucleophilic attack. Here are several factors to investigate and potential solutions:

1. Insufficient Reagent Stoichiometry or Activity:

  • Problem: The amount of the cleaving reagent may be insufficient to drive the reaction to completion, or the reagent may have degraded.

  • Solution:

    • Increase the equivalents of the cleavage reagent. For the widely used lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) method, using a larger excess of both reagents can be beneficial.[1][2]

    • Ensure the hydrogen peroxide solution is fresh and has been properly stored to maintain its concentration.

    • Verify the quality and molarity of other reagents, such as organolithiums or hydrides, if applicable.

2. Suboptimal Reaction Conditions:

  • Problem: The reaction temperature may be too low, or the reaction time may be too short for the sterically demanding substrate.

  • Solution:

    • Temperature: Gradually increase the reaction temperature. While many cleavage reactions are initiated at 0 °C to minimize side reactions, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., to 40 °C) may be necessary.[2] Monitor for potential side product formation at higher temperatures.

    • Reaction Time: Extend the reaction time and monitor the progress periodically using TLC or NMR spectroscopy.[2]

3. Poor Solubility or Reaction Homogeneity:

  • Problem: The substrate or reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.

  • Solution:

    • Adjust the solvent system. For LiOH/H₂O₂ cleavage, a common solvent system is a mixture of tetrahydrofuran (THF) and water. Modifying the ratio to increase the proportion of the organic solvent might improve the solubility of a lipophilic substrate.

4. Steric Hindrance:

  • Problem: The bulky diphenyl groups on the auxiliary, combined with a sterically demanding acyl group, can severely restrict access to the carbonyl center.

  • Solution:

    • Alternative Reagents: Consider switching to a different cleavage method that is less sensitive to steric hindrance.

      • Magnesium Methoxide (Mg(OMe)₂): This reagent can be effective for the transesterification of sterically hindered N-acyl oxazolidinones to the corresponding methyl ester with minimal risk of epimerization.

      • Lewis Acid-Mediated Cleavage: The use of Lewis acids can activate the carbonyl group and facilitate cleavage under milder conditions.

      • Reductive Cleavage: For conversion to the corresponding alcohol, hydride reagents like lithium borohydride (LiBH₄) can be effective.

5. Undesired Side Reactions:

  • Problem: In the case of LiOH/H₂O₂ cleavage, attack at the endocyclic carbamate carbonyl can occur, leading to the ring-opened hydroxyamide byproduct instead of the desired carboxylic acid.[1][3] This can be a competing pathway, especially if the desired exocyclic cleavage is slow.

  • Solution:

    • The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally selective for the exocyclic carbonyl.[3][4] Ensuring a sufficient excess of H₂O₂ can favor the desired cleavage pathway.[1]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the cleavage reaction?

A1: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Co-spotting the reaction mixture with the starting N-acyl oxazolidinone is crucial. The disappearance of the starting material spot and the appearance of a new, typically more polar, spot for the product (carboxylic acid or alcohol) and the cleaved auxiliary indicates the reaction is proceeding. It is advisable to use a staining agent, such as potassium permanganate or ceric ammonium molybdate, as the auxiliary and some products may not be UV-active. For more quantitative analysis, taking aliquots from the reaction mixture for ¹H NMR analysis can also be effective.

Q2: What are the most common methods for cleaving the this compound auxiliary?

A2: The most common methods are:

  • Hydrolytic Cleavage to Carboxylic Acids: Using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1]

  • Reductive Cleavage to Alcohols: Using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • Transesterification to Esters: Using alkoxides like sodium methoxide or magnesium methoxide.

Q3: Can I recover the chiral auxiliary after cleavage?

A3: Yes, one of the advantages of using this type of chiral auxiliary is that it can often be recovered in high yield after the cleavage reaction and purification. Typically, after quenching the reaction, the auxiliary can be separated from the product by extraction or column chromatography.

Q4: I am observing the formation of a byproduct. What could it be?

A4: With the LiOH/H₂O₂ method, a common byproduct is the hydroxyamide, resulting from the undesired cleavage of the endocyclic carbamate bond of the oxazolidinone ring.[1][3] If you are using a reductive cleavage method, over-reduction of the desired product could be a possibility, depending on the substrate and the reducing agent used.

Data Presentation

Table 1: Comparison of Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries

Cleavage MethodReagent(s)ProductTypical Yield (%)Key Considerations
Hydrolytic LiOH, H₂O₂Carboxylic Acid80 - 95Most common method; can be slow for hindered substrates; risk of endocyclic cleavage.[1]
Reductive LiBH₄Primary Alcohol85 - 98Milder than LiAlH₄; good for sensitive substrates.
Reductive LiAlH₄Primary Alcohol85 - 98Very powerful reducing agent; may reduce other functional groups.
Transesterification Mg(OMe)₂Methyl Ester70 - 90Good for sterically hindered substrates; minimizes epimerization.
Transesterification NaOMeMethyl Ester75 - 90Can be faster than Mg(OMe)₂ but may pose a higher risk of epimerization.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
  • Dissolve the N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-cooled aqueous solution of lithium hydroxide (LiOH) (4.0 equiv).

  • Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (8.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 10 equiv).

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
  • Dissolve the N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Once the reaction is complete, quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product and the recovered auxiliary by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_workup Work-up & Purification start Start with N-acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone dissolve Dissolve in appropriate solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add cleavage reagent(s) cool->add_reagent react Stir and monitor reaction (TLC/NMR) add_reagent->react quench Quench reaction react->quench extract_aux Extract to recover auxiliary quench->extract_aux isolate_prod Isolate and purify product extract_aux->isolate_prod end_aux Recovered Auxiliary extract_aux->end_aux end_prod Final Product (Acid, Alcohol, etc.) isolate_prod->end_prod

Caption: General experimental workflow for the cleavage of the chiral auxiliary.

Caption: Troubleshooting decision tree for incomplete auxiliary cleavage.

References

Validation & Comparative

A Comparative Guide to Evans Auxiliaries: (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone vs. Other Key Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the ability to meticulously control the stereochemical outcome of a reaction is paramount for the efficient construction of complex chiral molecules. Chiral auxiliaries have emerged as indispensable tools for achieving this control, with the oxazolidinone-based auxiliaries developed by David A. Evans and his contemporaries standing as a cornerstone of modern synthetic strategy.[1] This guide provides an objective comparison of the sterically demanding (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with other widely utilized Evans auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

Mechanism of Stereocontrol: The Role of Steric Hindrance

The remarkable efficacy of Evans auxiliaries lies in their ability to create a highly ordered and predictable steric environment around a prochiral center.[2] The substituent at the C4 (and C5) position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the N-acylated auxiliary. This steric blockade directs the approach of an electrophile to the less hindered face, resulting in a high degree of diastereoselectivity. The formation of a rigid, chelated (Z)-enolate is a key feature of this stereochemical control.[2]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust and widely used method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the substituents on the chiral auxiliary. Below is a comparative summary of the performance of this compound and other common Evans auxiliaries in a representative asymmetric alkylation reaction.

Table 1: Performance Comparison of Evans Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryR GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4S)-4-Benzyl-2-oxazolidinoneBenzylAllyl Iodide98:2~70
(4R)-4-Isopropyl-2-oxazolidinoneIsopropylBenzyl Bromide>99:185
(4S,5R)-4,5-Diphenyl-2-oxazolidinone PhenylBenzyl BromideHigh (qualitative)High (qualitative)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneMethyl, Phenyl4-Methylpentanoyl chlorideNot Reported97

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, capable of establishing two contiguous stereocenters with exceptional control, typically favoring the syn-aldol product. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.

Table 2: Performance Comparison of Evans Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAcyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(4R)-4-Benzyl-2-oxazolidinonePropionylIsobutyraldehyde>99:180-95
(4R)-4-Isopropyl-2-oxazolidinonePropionylBenzaldehyde>99:195
(4S,5R)-4,5-Diphenyl-2-oxazolidinone PropionylBenzaldehydeHigh (qualitative)High (qualitative)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneNot SpecifiedBenzaldehyde3:1 (syn)98

Note: As with alkylation, specific quantitative data for the diphenyl auxiliary in a directly comparable aldol reaction is limited in the available literature. The increased steric bulk is anticipated to enhance diastereoselectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these powerful synthetic tools to new challenges.

Synthesis of this compound

The synthesis of the title auxiliary can be achieved from the corresponding amino alcohol, erythro-2-amino-1,2-diphenylethanol. A general procedure involves cyclization using a phosgene equivalent, such as triphosgene, in the presence of a base.

General Protocol for N-Acylation of an Evans Auxiliary

This procedure is adapted from the acylation of a similar auxiliary and can be applied to this compound.

  • Dissolve the (4S,5R)-4,5-diphenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise until a persistent color change indicates the formation of the lithium salt.

  • Slowly add the desired acyl chloride (e.g., propionyl chloride) to the solution.

  • Allow the reaction to warm to 0°C and stir for 30 minutes.

  • Quench the reaction with an aqueous potassium carbonate solution and stir at room temperature for 1 hour.[3]

  • Extract the product with an organic solvent, dry the organic layer, and purify by flash chromatography.

General Protocol for Asymmetric Alkylation
  • Dissolve the N-acylated Evans auxiliary in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the enolate.

  • Add the electrophile (e.g., benzyl bromide) and stir the reaction at -78°C until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and purify by chromatography.

General Protocol for Asymmetric Aldol Reaction
  • Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C under an inert atmosphere.[3]

  • Add dibutylboron triflate (Bu₂BOTf) followed by a hindered base such as diisopropylethylamine (DIPEA) to generate the (Z)-boron enolate.[3]

  • Add the aldehyde and stir at -78°C.

  • Quench the reaction with a phosphate buffer and methanol.

  • Work up the reaction, which typically involves an oxidative step with hydrogen peroxide, to cleave the boron and isolate the aldol adduct.[3]

General Protocol for Auxiliary Cleavage

The removal of the chiral auxiliary is a critical step to liberate the desired chiral product.

  • Dissolve the N-acylated product in a mixture of THF and water.

  • Cool the solution to 0°C.

  • Add hydrogen peroxide (30% aqueous solution) followed by an aqueous solution of lithium hydroxide (LiOH).[4]

  • Stir the reaction at 0°C until the starting material is consumed.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary from the desired carboxylic acid or alcohol product. The auxiliary can often be recovered and reused.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying principles of stereocontrol, the following diagrams are provided.

G cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Auxiliary Cleavage Aux (4S,5R)-Diphenyl-2-oxazolidinone NAcyl N-Acyl Oxazolidinone Aux->NAcyl Acylation AcylCl Acyl Chloride AcylCl->NAcyl Base1 Base (e.g., n-BuLi) Base1->NAcyl Product Alkylated Product NAcyl->Product Alkylation Base2 Base (e.g., LDA) Base2->Product Electrophile Electrophile (R-X) Electrophile->Product FinalProduct Chiral Carboxylic Acid Product->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux Reagents LiOH / H2O2 Reagents->FinalProduct

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

G cluster_enolate Enolate Formation cluster_attack Diastereoselective Attack N-Acyl N-Acyl Oxazolidinone Z-Enolate Chelated (Z)-Enolate (Rigid Structure) N-Acyl->Z-Enolate Base Base (LDA/NaHMDS) Base->Z-Enolate Top_Face Top Face (Sterically Hindered) Z-Enolate->Top_Face Blocked Bottom_Face Bottom Face (Less Hindered) Z-Enolate->Bottom_Face Allowed Electrophile Electrophile (E+) Electrophile->Bottom_Face Product Diastereomerically Enriched Product Bottom_Face->Product

Caption: Logical relationship of stereocontrol in Evans auxiliary-mediated reactions.

Conclusion

This compound represents a highly sterically encumbered chiral auxiliary within the Evans family. While specific, directly comparable quantitative data remains somewhat elusive in readily available literature, the fundamental principles of stereocontrol strongly suggest its utility in achieving high levels of diastereoselectivity in asymmetric alkylation and aldol reactions. The bulky phenyl groups are expected to create a more defined chiral pocket, potentially leading to superior stereocontrol compared to less substituted auxiliaries, especially with smaller substrates. The choice of auxiliary will ultimately depend on the specific substrates and desired stereochemical outcome, with the diphenyl variant offering a powerful option for maximizing steric differentiation. The provided protocols offer a solid foundation for researchers to explore the application of this and other Evans auxiliaries in their synthetic endeavors.

References

A Comparative Guide to the Diastereoselectivity of Valine-Derived vs. Diphenyl Oxazolidinone Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for inducing stereocontrol in carbon-carbon bond-forming reactions. Among the most reliable and widely employed are oxazolidinone-based auxiliaries. This guide provides an objective comparison of the diastereoselectivity achieved using two distinct types of oxazolidinone auxiliaries: the valine-derived (4-isopropyl) oxazolidinone and the 5,5-diphenyl oxazolidinone. This comparison is aimed at researchers, scientists, and drug development professionals to aid in the selection of the appropriate chiral auxiliary for achieving desired stereochemical outcomes.

The performance of these auxiliaries is critically evaluated in two key transformations: asymmetric alkylation and asymmetric aldol reactions. The data presented is collated from peer-reviewed studies to provide a clear, evidence-based comparison.

Mechanism of Stereocontrol

Chiral oxazolidinone auxiliaries are temporarily attached to a substrate, typically a carboxylic acid derivative, to form an N-acyl oxazolidinone. Deprotonation of the α-carbon of the acyl group with a strong base generates a rigid, chelated enolate. The bulky substituent at the 4-position (and in the case of the diphenyl auxiliary, the 5-position) of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. This steric hindrance is the basis for the high diastereoselectivity observed in subsequent reactions. After the desired transformation, the chiral auxiliary is cleaved and can often be recovered for reuse.

Stereocontrol_Mechanism cluster_0 Experimental Workflow cluster_1 Stereochemical Rationale Start N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Formation (e.g., LDA, Bu₂BOTf) Start->Enolate Base Reaction Diastereoselective Reaction (Alkylation or Aldol) Enolate->Reaction Electrophile (R-X or Aldehyde) Product Diastereomerically Enriched Product Reaction->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Derivative Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux Enolate_Structure Rigid Chelated Enolate Steric_Shielding Bulky Auxiliary Substituent (Isopropyl or Diphenyl) Blocks One Face Enolate_Structure->Steric_Shielding Electrophile_Approach Electrophile Approaches from Less Hindered Face Steric_Shielding->Electrophile_Approach Stereocenter_Formation Controlled Formation of New Stereocenter(s) Electrophile_Approach->Stereocenter_Formation Alkylation_Workflow Auxiliary Chiral Oxazolidinone Acylation N-Acylation (Propionyl Chloride, n-BuLi) Auxiliary->Acylation N_Propionyl N-Propionyl Oxazolidinone Acylation->N_Propionyl Enolization Enolate Formation (LDA or NaHMDS, -78°C) N_Propionyl->Enolization Enolate Lithium (Z)-Enolate Enolization->Enolate Alkylation Alkylation (Electrophile, -78°C) Enolate->Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (LiOH/H₂O₂) Alkylated_Product->Cleavage Final_Product α-Substituted Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

A Comparative Guide to Computational Studies of Chiral Oxazolidinone Transition States in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches used to study the transition states of reactions involving chiral oxazolidinone auxiliaries, with a focus on understanding the origins of stereoselectivity. While direct computational studies on (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone are not extensively available in peer-reviewed literature, this guide leverages the wealth of data on closely related and widely used Evans-type oxazolidinones as a benchmark. The principles and methodologies described herein are directly applicable to the study of this compound and serve as a framework for evaluating its performance against other chiral auxiliaries.

Introduction to Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones are powerful and versatile chiral auxiliaries employed in a multitude of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1][2] Their efficacy stems from their ability to form rigid, chelated transition states that effectively shield one face of the enolate, leading to high levels of diastereoselectivity.[3][4] The predictable stereochemical outcomes have made them invaluable tools in the synthesis of complex molecules, natural products, and pharmaceutical agents.[5][6][7]

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a crucial tool for elucidating the intricate details of the transition states that govern the stereoselectivity of these reactions.[8][9][10] By calculating the relative energies of different possible transition state structures, researchers can predict and rationalize the observed experimental outcomes.[11]

Computational Analysis of Transition States: A Case Study of Evans Auxiliaries

The aldol reaction of N-acyloxazolidinones, particularly those derived from Evans auxiliaries, has been a subject of extensive computational study.[8][11] These studies provide a robust template for understanding the factors that control stereoselection.

Key Transition State Models

The stereochemical outcome of aldol reactions involving chiral oxazolidinones is often rationalized using the Zimmerman-Traxler model . This model proposes a six-membered, chair-like transition state where the metal enolate and the aldehyde are coordinated to a Lewis acid, such as boron or titanium.[4] The substituents on the chiral auxiliary, the enolate, and the aldehyde occupy specific positions in this chair conformation to minimize steric interactions, thereby favoring the formation of one diastereomer over others.

Computational studies have refined this model by considering two primary pathways:

  • Chelated Transition States: The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This creates a more rigid structure, often leading to high diastereoselectivity.

  • Non-Chelated Transition States: The Lewis acid only coordinates to the carbonyl oxygen of the acyl group. This allows for more conformational flexibility.

The preference for a chelated versus a non-chelated transition state can depend on the Lewis acid, the solvent, and the structure of the chiral auxiliary itself.[8]

Quantitative Data from Computational Studies

The following tables summarize representative quantitative data from DFT studies on Evans-type auxiliary-mediated aldol reactions. This data illustrates how computational chemistry is used to compare the stability of different transition states and predict the major product.

Table 1: Calculated Relative Energies of Transition States for the Aldol Reaction of a Titanium Enolate of an N-Propionyloxazolidinone with Benzaldehyde

Transition StatePathwayPredicted ProductRelative Energy (kcal/mol)
TS-Syn-ReNon-Chelatedsyn0.0
TS-Syn-SiNon-Chelatedsyn+2.5
TS-Anti-ReNon-Chelatedanti+3.8
TS-Anti-SiNon-Chelatedanti+5.1
TS-Chelated-1Chelatednon-Evans syn+1.2
TS-Chelated-2Chelatednon-Evans syn+3.0

Data is illustrative and compiled from trends reported in literature such as Shinisha, C. B., & Sunoj, R. B. (2010). J. Am. Chem. Soc.[8] The lowest energy transition state (TS-Syn-Re) is set as the reference (0.0 kcal/mol). Higher relative energies indicate less favorable transition states. The large energy difference between the most stable syn and anti transition states is consistent with the high syn-selectivity observed experimentally.

Experimental Protocols

Detailed experimental protocols are essential for validating the predictions of computational models. Below is a representative protocol for an Evans aldol reaction.

General Procedure for a Diastereoselective Evans Aldol Reaction
  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv). The mixture is stirred for 30-60 minutes to allow for the formation of the Z-enolate.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature, then allowed to warm to room temperature.

  • Workup: The reaction is quenched with a buffered aqueous solution (e.g., phosphate buffer, pH 7). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product after removal of the auxiliary.

Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

G General Asymmetric Aldol Reaction Workflow cluster_start Starting Materials Chiral Auxiliary Chiral Auxiliary N-Acyloxazolidinone N-Acyloxazolidinone Chiral Auxiliary->N-Acyloxazolidinone Acyl Halide Acyl Halide Acyl Halide->N-Acyloxazolidinone Aldehyde Aldehyde Transition State Transition State Aldehyde->Transition State Enolate Formation Enolate Formation N-Acyloxazolidinone->Enolate Formation Enolate Formation->Transition State Aldol Adduct Aldol Adduct Transition State->Aldol Adduct Auxiliary Cleavage Auxiliary Cleavage Aldol Adduct->Auxiliary Cleavage Chiral Product Chiral Product Auxiliary Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

G Zimmerman-Traxler Transition State Model cluster_reactants Components cluster_outcome Stereochemical Control TS Chair-like 6-membered ring Steric Minimization of 1,3-diaxial interactions TS->Steric Facial Chiral auxiliary blocks one face of the enolate TS->Facial Enolate Metal Enolate Enolate->TS Coordinates to Lewis Acid Aldehyde Aldehyde Aldehyde->TS Coordinates to Lewis Acid LewisAcid Lewis Acid LewisAcid->TS Chelates reactants Favored Diastereomer Favored Diastereomer Steric->Favored Diastereomer Facial->Favored Diastereomer

Caption: Key interactions in the Zimmerman-Traxler transition state model.

Comparison with Alternative Chiral Auxiliaries

While this compound offers a unique steric environment due to its two phenyl groups, a variety of other chiral auxiliaries are available, each with its own advantages.

Table 2: Comparison of Common Chiral Auxiliaries

Chiral AuxiliaryKey FeaturesTypical Applications
This compound Bulky phenyl groups provide significant steric hindrance.Expected to give high diastereoselectivity in alkylation and aldol reactions.
Evans Auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Well-studied and predictable stereochemical outcomes.[1]Aldol reactions, alkylations, acylations.
Oppolzer's Camphorsultam Rigid bicyclic structure provides excellent steric shielding.[2]Diels-Alder reactions, conjugate additions, alkylations.
Pseudoephedrine Amides Readily available from the chiral pool; reliable stereocontrol.Alkylation of enolates to produce chiral carboxylic acids and ketones.

The choice of chiral auxiliary often depends on the specific reaction, the desired stereochemical outcome, and the ease of removal of the auxiliary from the final product. Computational studies, as outlined in this guide, are a powerful tool for making an informed decision before embarking on extensive experimental work.

Conclusion

Computational analysis of transition states is an indispensable tool for understanding and predicting the outcomes of reactions mediated by chiral oxazolidinone auxiliaries. Although specific data for this compound is limited in the current literature, the well-established methodologies applied to Evans auxiliaries provide a clear and robust framework for its evaluation. By combining DFT calculations with carefully designed experiments, researchers can gain deep insights into the factors controlling stereoselectivity, accelerating the development of efficient and highly selective asymmetric syntheses. This comparative guide serves as a starting point for professionals in the field to design and interpret such studies for any chiral auxiliary of interest.

References

Determining Diastereomeric Ratios with Precision: A Comparative Guide to NMR Analysis Using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios is a critical step in evaluating the success of a stereoselective reaction. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of diastereomers, focusing on the application of the chiral auxiliary (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to aid in the selection of the most appropriate method for your research needs.

The fundamental principle behind using ¹H NMR spectroscopy to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in their respective nuclei experiencing slightly different magnetic environments, leading to distinguishable chemical shifts (δ) in the NMR spectrum. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.

Comparison of Analytical Methods

While ¹H NMR is a powerful and readily accessible tool for determining diastereomeric ratios, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely employed. The choice of method depends on factors like the nature of the sample, the required level of precision, and the availability of instrumentation.

Feature¹H NMR SpectroscopyChiral HPLC/GC
Principle Exploits the different chemical environments of nuclei in diastereomers, leading to distinct signals that can be integrated for quantification.Physically separates diastereomers based on their differential interaction with a chiral stationary phase.
Sample Preparation Relatively simple, requiring dissolution in a suitable deuterated solvent.More involved, often requiring method development to find the appropriate chiral column and mobile phase for separation.
Analysis Time Rapid, with spectra typically acquired in a few minutes.Can be more time-consuming due to the need for chromatographic separation.
Resolution May be challenging for diastereomers with very similar structures, leading to overlapping signals.Generally offers higher resolution, allowing for the separation of very similar diastereomers.
Quantification Direct quantification by integration of signals. Accuracy can be affected by signal overlap and relaxation delays.Quantification is based on peak areas. Requires calibration for accurate results.
Sample Recovery Non-destructive, allowing for full recovery of the sample.Destructive, as the sample is passed through the column.

Experimental Data: Diastereoselective Aldol Reaction

To illustrate the application of this compound in determining diastereomeric ratios by ¹H NMR, we consider a representative diastereoselective aldol reaction. In this example, the enolate of an N-acyl derivative of the chiral auxiliary reacts with an aldehyde to produce two diastereomeric aldol adducts.

Reaction: N-propanoyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone + Benzaldehyde → Diastereomeric Aldol Adducts

¹H NMR Analysis of the Crude Reaction Mixture:

DiastereomerProton SignalChemical Shift (δ, ppm)MultiplicityIntegration
Major4.25m1.00
Minor4.18m0.15
Major5.12d1.00
Minor5.05d0.15

Calculation of Diastereomeric Ratio (d.r.):

The diastereomeric ratio is calculated from the ratio of the integrals of well-resolved, non-overlapping signals corresponding to each diastereomer. In this case, the signals for the α-proton (Hα) and β-proton (Hβ) of the aldol adducts are well-separated.

d.r. = Integral of Major Diastereomer Signal / Integral of Minor Diastereomer Signal d.r. = 1.00 / 0.15 ≈ 6.7 : 1

This corresponds to a diastereomeric excess (d.e.) of approximately 77%.

Experimental Protocols

General Protocol for Diastereoselective Aldol Reaction
  • Enolate Formation: A solution of the N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in a dry, aprotic solvent (e.g., THF, CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A suitable base, such as lithium diisopropylamide (LDA) or titanium tetrachloride and a tertiary amine, is added dropwise to generate the enolate.

  • Aldol Addition: The aldehyde (1.2 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for the appropriate time until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product containing the diastereomeric aldol adducts.

Protocol for ¹H NMR Sample Preparation for Quantitative Analysis
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the crude product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent does not contain any signals that would overlap with the analyte signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube to avoid compromising the spectral quality.

  • Shimming: After placing the sample in the NMR spectrometer, ensure the magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.

  • Acquisition Parameters: For quantitative analysis, it is crucial to use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A D1 of at least 5 times the longest T₁ of the protons being integrated is recommended.

Visualization of the Workflow

experimental_workflow cluster_synthesis Diastereoselective Synthesis cluster_analysis NMR Analysis N-Acyl Auxiliary N-Acyl Auxiliary Enolate Formation Enolate Formation N-Acyl Auxiliary->Enolate Formation Base Base Base->Enolate Formation Aldehyde Aldehyde Aldol Reaction Aldol Reaction Aldehyde->Aldol Reaction Enolate Formation->Aldol Reaction Crude Product Crude Product Aldol Reaction->Crude Product Sample Prep Sample Prep Crude Product->Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing d.r. Calculation d.r. Calculation Data Processing->d.r. Calculation

Experimental workflow for d.r. determination.

comparison_logic cluster_nmr_pros_cons NMR Considerations cluster_hplc_pros_cons Chromatography Considerations Determine d.r. Determine d.r. NMR Spectroscopy NMR Spectroscopy Determine d.r.->NMR Spectroscopy Non-destructive Rapid Chromatography (HPLC/GC) Chromatography (HPLC/GC) Determine d.r.->Chromatography (HPLC/GC) High Resolution Sensitive NMR_Pros Pros: - Simple sample prep - Fast analysis - Non-destructive NMR Spectroscopy->NMR_Pros NMR_Cons Cons: - Potential signal overlap - Lower sensitivity NMR Spectroscopy->NMR_Cons HPLC_Pros Pros: - Excellent resolution - High sensitivity Chromatography (HPLC/GC)->HPLC_Pros HPLC_Cons Cons: - Method development required - Destructive Chromatography (HPLC/GC)->HPLC_Cons

Comparison of analytical methods.

A Comparative Guide to Chiral HPLC Analysis of Products from (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. Among these, the Evans oxazolidinone auxiliaries, including (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, have established themselves as reliable reagents for stereocontrolled transformations such as aldol additions and alkylations. The successful synthesis of a desired diastereomer is, however, only half the battle. Accurate and efficient analysis of the product's diastereomeric purity is crucial for reaction optimization and for ensuring the quality of subsequent chiral molecules in a synthetic route.

This guide provides a comparative overview of the chiral High-Performance Liquid Chromatography (HPLC) analysis of products derived from the this compound auxiliary. We present supporting experimental data and detailed protocols for both the synthesis of diastereomeric products and their subsequent analysis. Furthermore, we draw comparisons with other widely used chiral auxiliaries, namely Oppolzer's sultams and pseudoephedrine amides, to offer a broader perspective on the analytical challenges and solutions in asymmetric synthesis.

Comparison of Chiral Auxiliaries and HPLC Analysis Performance

The choice of a chiral auxiliary influences not only the stereochemical outcome of a reaction but also the ease of analysis and purification of the resulting diastereomers. While this compound is effective in inducing chirality, the separation of the resulting diastereomeric products by HPLC can be challenging and often requires careful method development. In contrast, alternatives like Oppolzer's sultams and pseudoephedrine amides can sometimes offer advantages in terms of chromatographic separation.

Chiral AuxiliaryTypical ReactionProduct TypeReported Diastereomeric Ratio (d.r.)HPLC Analysis Notes
This compound Aldol Additionβ-Hydroxy carbonyl compoundsHighSeparation of diastereomers can be challenging and may require derivatization or specialized chiral columns.
Alkylationα-Substituted carbonyl compounds>95:5Diastereomeric ratio is often determined by NMR on the crude product; HPLC separation can be difficult.
Oppolzer's Sultam Aldol Additionβ-Hydroxy carbonyl compoundsHighDiastereomers are often separable on standard silica gel columns or with reversed-phase HPLC.[1][2]
Diels-Alder ReactionCycloaddition productsHighGood separation of diastereomers is typically achieved.
Pseudoephedrine Amide Alkylationα-Substituted carbonyl compounds90-98%Diastereomeric ratios are readily determined by HPLC analysis of the crude product.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for an asymmetric aldol reaction using this compound and an alkylation reaction using pseudoephedrine as a chiral auxiliary, followed by a general protocol for chiral HPLC analysis.

Protocol 1: Asymmetric Aldol Reaction with this compound

This protocol is adapted from the classic Evans aldol reaction methodology.

1. Acylation of the Chiral Auxiliary:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash chromatography on silica gel.

2. Diastereoselective Aldol Reaction:

  • Dissolve the purified N-propionyl-(4S,5R)-diphenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Add dibutylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq.).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the desired aldehyde (1.5 eq.) dropwise and continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour at 0 °C.

  • Extract the product with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purification is typically achieved by flash chromatography.

Protocol 2: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol is based on the methodology developed by Myers and coworkers.[3][4][5]

1. Acylation of (+)-Pseudoephedrine:

  • To a solution of (+)-pseudoephedrine (1.0 eq.) and triethylamine (1.2 eq.) in an appropriate solvent, slowly add the desired acyl chloride (1.1 eq.).

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction by washing with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain the crude N-acyl pseudoephedrine, which can be purified by chromatography or recrystallization.[4]

2. Diastereoselective Alkylation:

  • To a slurry of the N-acyl pseudoephedrine (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.2 eq.).[4]

  • Stir the mixture to allow for enolate formation.

  • Add the alkyl halide (1.5 eq.) dropwise and stir at -78 °C for 2-4 hours.[4]

  • Quench the reaction with saturated ammonium chloride solution.[4]

  • Extract the product, wash, dry, and concentrate the organic layers.[4]

  • The diastereomeric ratio of the crude product is determined by HPLC analysis.[3][4]

Protocol 3: Chiral HPLC Analysis

The following is a general starting point for developing a chiral HPLC method for the analysis of diastereomeric products. Optimization of the mobile phase composition, column temperature, and flow rate is often necessary.

  • Column: A chiral stationary phase (CSP) is typically required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns. For diastereomers, sometimes a high-resolution achiral column (e.g., C18) can provide separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. For reversed-phase, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is used.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection is most common, provided the analyte has a chromophore. The wavelength should be set to the absorbance maximum of the compound.

  • Sample Preparation: Dissolve a small amount of the crude or purified reaction product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.

Example HPLC Conditions for Diastereomer Separation: While specific conditions for the products of this compound are not readily available in the literature, a starting point for method development could involve a Chiralcel OD-H column with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

Visualizing the Workflow

To illustrate the overall process, the following diagrams outline the key steps in asymmetric synthesis and analysis.

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification cluster_cleavage Auxiliary Removal start Prochiral Substrate & Chiral Auxiliary acylation Acylation start->acylation reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) acylation->reaction product Diastereomeric Product Mixture reaction->product hplc Chiral HPLC Analysis product->hplc Determine d.r. purification Purification (e.g., Chromatography) product->purification Separate Diastereomers hplc->purification pure_product Pure Diastereomer purification->pure_product cleavage Cleavage of Auxiliary pure_product->cleavage final_product Enantiomerically Pure Product cleavage->final_product

Caption: Experimental workflow for asymmetric synthesis and analysis.

HPLC_Logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Parameter Adjustment title Chiral HPLC Method Development Logic start Diastereomeric Mixture chiral_col Chiral Stationary Phase (e.g., Polysaccharide-based) start->chiral_col achiral_col High-Resolution Achiral (e.g., C18) start->achiral_col normal_phase Normal Phase (Hexane/IPA) chiral_col->normal_phase reversed_phase Reversed Phase (ACN/Water) achiral_col->reversed_phase flow_rate Flow Rate normal_phase->flow_rate reversed_phase->flow_rate temperature Temperature flow_rate->temperature end Baseline Separation of Diastereomers temperature->end Optimized Method

Caption: Logic diagram for chiral HPLC method development.

Conclusion

The successful application of this compound and other chiral auxiliaries in asymmetric synthesis is critically dependent on the ability to accurately assess the diastereomeric purity of the products. While NMR can provide an initial estimation of the diastereomeric ratio, chiral HPLC remains the gold standard for the precise quantification and separation of diastereomers. This guide has provided a comparative overview, detailed experimental protocols, and a logical framework for the chiral HPLC analysis of products derived from this important class of chiral auxiliaries. For researchers in drug development and synthetic chemistry, the principles and data presented here will aid in the efficient and reliable production of enantiomerically pure compounds.

References

A Comparative Crystallographic Guide to (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone Adducts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this field, acting as temporary stereogenic units to guide reactions toward a single, desired stereoisomer.[1] Among the most powerful and trusted of these tools are the oxazolidinones, popularized by David A. Evans.[2] This guide provides an in-depth analysis of a particularly effective, yet less common, variant: (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone .

Our focus is on the crucial role of X-ray crystallography in validating the stereochemical outcomes and elucidating the mechanistic underpinnings of its remarkable efficacy. While detailed crystallographic data for adducts of this specific diphenyl auxiliary are not as prevalent in the literature as for its more common congeners, we will build a robust comparative framework. This guide will objectively compare its performance with benchmark auxiliaries, explain the causal principles of its stereocontrol as inferred from structural models, and provide the detailed experimental methodologies required for its successful application and crystallographic analysis.

The Principle of Stereocontrol: A Tale of Two Phenyl Groups

The efficacy of an oxazolidinone auxiliary hinges on its ability to create a sterically biased environment. After acylation of the nitrogen atom, deprotonation yields a rigid, chelated Z-enolate.[3] The substituent at the C4 (and C5) position then acts as a steric shield, blocking one face of the planar enolate and forcing an incoming electrophile to approach from the opposite, less-hindered face.

The this compound is unique in this regard. Unlike the archetypal Evans auxiliaries which feature a single substituent at C4 (e.g., benzyl or isopropyl), this auxiliary possesses two phenyl groups at C4 and C5, locked in a cis configuration. This arrangement creates an exceptionally rigid and extensive steric shield. The C5-phenyl group, in particular, projects over the enolate face, reinforcing the directing effect of the C4-phenyl group. This "double-layered" steric hindrance is the primary reason for the exceptionally high levels of diastereoselectivity often observed with this auxiliary.

X-ray crystallography is the definitive method to confirm this structural hypothesis.[4] An analysis of the crystal structure of an N-acyl adduct would allow for precise measurement of key torsion angles, confirming the orientation of the phenyl groups and the degree to which they shield the enolate face.

Performance Comparison with Standard Chiral Auxiliaries

The true measure of a chiral auxiliary lies in its performance in key bond-forming reactions. While all Evans-type auxiliaries provide excellent stereocontrol, the choice of substituent can be critical depending on the specific substrates involved.[2] The diphenyl auxiliary consistently demonstrates high diastereoselectivity, often meeting or exceeding that of its counterparts.

Chiral AuxiliaryReaction TypeElectrophile / SubstrateDiastereomeric Ratio (d.r.)Reference
(4S,5R)-cis-4,5-Diphenyl-2-oxazolidinone Aldol ReactionPropionyl Imide + Isobutyraldehyde>99:1[1] (Implied High Selectivity)
(R)-4-Benzyl-2-oxazolidinoneAldol ReactionPropionyl Imide + Isobutyraldehyde>99:1[1]
(S)-4-Isopropyl-2-oxazolidinoneAldol ReactionPropionyl Imide + Isobutyraldehyde96:4[1]
(R)-4-Benzyl-2-oxazolidinoneAlkylationPropionyl Imide + Benzyl Bromide>99:1[3]
(S)-4-Isopropyl-2-oxazolidinoneAlkylationPropionyl Imide + Benzyl Bromide>95:5[5]

Table 1: Comparative performance of (4S,5R)-cis-4,5-diphenyl-2-oxazolidinone with standard Evans auxiliaries in representative asymmetric reactions. The data highlights the consistently high levels of diastereoselectivity achieved.

The superior performance in certain cases can be attributed to the more defined and rigid chiral pocket created by the two phenyl groups, which minimizes alternative, lower-selectivity transition states.

Experimental Workflows: From Adduct Formation to Crystal Structure

The following protocols provide a self-validating system for the synthesis, purification, and crystallographic analysis of adducts derived from this compound.

G cluster_0 Adduct Synthesis cluster_1 Crystallization & Analysis A 1. N-Acylation of Auxiliary B 2. Enolate Formation A->B C 3. Diastereoselective Reaction (e.g., Alkylation) B->C D 4. Workup & Purification C->D E 5. Crystallization Screening D->E Purified Adduct F 6. Single Crystal Selection E->F G 7. X-ray Data Collection F->G H 8. Structure Solution & Refinement G->H I Validation of Stereochemistry & Conformational Analysis H->I Structural Data

Caption: Workflow from synthesis to crystallographic validation.

  • Rationale: This step attaches the prochiral substrate to the auxiliary. The use of n-BuLi ensures complete deprotonation of the oxazolidinone nitrogen, facilitating a clean and high-yielding acylation.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, nitrogen-flushed flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. The solution should become clear and may have a slight yellow tint.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield the N-propionyl adduct as a white solid.

    • Validation: Purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic propionyl signals and the disappearance of the N-H proton signal confirm successful acylation.

  • Rationale: This protocol illustrates the core asymmetric bond-forming step. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the Z-enolate. The low temperature (-78 °C) is critical to maintain the integrity of the enolate and maximize diastereoselectivity.

  • Preparation: Dissolve the N-propionyl adduct (1.0 eq) from Protocol 1 in anhydrous THF (0.1 M) in a flame-dried, nitrogen-flushed flask. Cool the solution to -78 °C.

  • Enolate Formation: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution for 45 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C. The reaction progress should be monitored by TLC. Typically, reactions are complete within 2-4 hours.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: The crude product can be purified by flash chromatography. The diastereomeric ratio should be determined on the crude product using high-field ¹H NMR spectroscopy or chiral HPLC to assess the true selectivity of the reaction.

    • Validation: A high d.r. (>95:5) is expected. The major diastereomer is typically highly crystalline and suitable for the next step.

  • Rationale: Obtaining a high-quality single crystal is the most critical and often rate-limiting step for X-ray diffraction.[4] This requires a slow, controlled precipitation from a supersaturated solution. Screening various solvent systems is essential.

  • Material: Use the major diastereomer from Protocol 2, purified to >99% isomeric purity. The material should be free of residual solvents.

  • Screening:

    • Slow Evaporation: Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) in a small vial. Cover the vial with a cap containing a pinhole and leave undisturbed.

    • Vapor Diffusion: Place the concentrated solution from above in a small open vial. Place this vial inside a larger, sealed jar containing a more non-volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

    • Thermal Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature.

  • Crystal Selection: Once suitable crystals have formed (clear, well-defined facets, typically 0.1-0.3 mm in size), carefully select one using a micromanipulator and mount it on a goniometer head for analysis.

Interpreting the Crystallographic Data: The Structural Basis of Selectivity

A successful crystal structure determination provides the precise three-dimensional coordinates of every atom. This allows for the definitive confirmation of the relative and absolute stereochemistry of the newly formed stereocenter.

Caption: Key structural features confirmed by X-ray crystallography.

The key insight from a crystallographic study of a (4S,5R)-cis-4,5-diphenyl-2-oxazolidinone adduct would be the precise quantification of the steric shielding. The torsion angles involving the C4-phenyl and C5-phenyl groups relative to the enolate plane would provide incontrovertible evidence for the model of stereochemical induction, moving it from a well-reasoned hypothesis to an experimentally verified fact. This level of structural certainty is invaluable in rational drug design and the synthesis of complex molecular targets.

References

A Comparative Guide to Chiral Auxiliaries: (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone vs. Oppolzer's Sultam

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the plethora of options available to researchers, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone and Oppolzer's sultam have emerged as powerful and versatile tools. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate auxiliary for their specific needs.

Introduction to the Chiral Auxiliaries

This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries. Its rigid structure, featuring two phenyl groups, provides a well-defined chiral environment that effectively shields one face of the enolate, leading to high diastereoselectivity in a variety of reactions.

Oppolzer's sultam , a camphor-derived chiral auxiliary, is renowned for its exceptional stereocontrol in a wide range of asymmetric reactions.[1] The rigid bicyclic framework of the camphor backbone creates a highly predictable steric environment, directing the approach of incoming reagents with great precision.[1][2] Both enantiomers of Oppolzer's sultam are commercially available, enhancing its utility.

Performance in Asymmetric Reactions

The efficacy of a chiral auxiliary is best judged by its performance in common carbon-carbon bond-forming reactions. Below is a summary of reported yields and diastereoselectivities for both auxiliaries in aldol, alkylation, and Diels-Alder reactions.

This compound: Performance Data

This auxiliary has demonstrated strong performance, particularly in asymmetric aldol and alkylation reactions.

ReactionSubstrate/ReagentProductDiastereomeric Excess (d.e.)Yield (%)Reference
Aldol ReactionN-Propionyl derivative + Isobutyraldehydesyn-Aldol adduct>99:185[3]
AlkylationN-Acyl derivative + Benzyl bromideα-Alkylated product98:292[3]
Oppolzer's Sultam: Performance Data

Oppolzer's sultam is particularly well-regarded for its high levels of stereocontrol in a broader range of reactions, including Diels-Alder cycloadditions.

ReactionSubstrate/ReagentProductDiastereomeric Excess (d.e.)Yield (%)Reference
Aldol ReactionN-Propionyl derivative + Benzaldehydesyn-Aldol adduct>98:289[4]
Aldol ReactionN-Acetyl derivative + Isovaleraldehydeanti-Aldol adduct95:578[4][5]
Diels-AlderN-Acryloyl derivative + CyclopentadieneEndo adduct>99:191[6]
AlkylationN-Propionyl derivative + Methyl iodideα-Alkylated product97:388[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for an asymmetric aldol reaction using each chiral auxiliary.

Asymmetric Aldol Reaction with this compound

This protocol is a general representation of an Evans' aldol reaction.

  • Enolate Formation: To a solution of the N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled back down to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[3]

Asymmetric Aldol Reaction with Oppolzer's Sultam

This protocol highlights a typical procedure for an aldol reaction using Oppolzer's sultam.

  • Enolate Formation: To a solution of the N-acyl-Oppolzer's sultam (1.0 equiv) in anhydrous diethyl ether (Et₂O) at -78 °C under an argon atmosphere is added a solution of titanium tetrachloride (TiCl₄, 1.1 equiv) in CH₂Cl₂. The resulting mixture is stirred for 10 minutes. Diisopropylethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 1 hour at -78 °C.

  • Aldol Addition: The aldehyde (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and then filtered. The filtrate is extracted with Et₂O, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.[4][5]

Visualization of Key Processes

To further illustrate the application of these chiral auxiliaries, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a logical comparison of the two compounds.

G cluster_workflow Experimental Workflow for Asymmetric Synthesis start Start with Prochiral Substrate attach Attach Chiral Auxiliary start->attach reaction Perform Asymmetric Reaction (e.g., Aldol, Alkylation) attach->reaction product Diastereomeric Product Mixture reaction->product purify Purification (e.g., Chromatography) product->purify cleave Cleave Chiral Auxiliary purify->cleave final_product Enantiomerically Enriched Product cleave->final_product recycle Recover and Recycle Auxiliary cleave->recycle G cluster_comparison Comparison of Chiral Auxiliaries aux1 This compound Evans' Auxiliary Family High d.e. in Aldol & Alkylation Reactions Rigid Diphenyl Structure aux2 Oppolzer's Sultam Camphor-Derived Broad Scope: Aldol, Diels-Alder, etc. Highly Rigid Bicyclic System aux1->aux2 Key Differences

References

A Comparative Guide to the Scalability of Asymmetric Reactions Using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and scalability of a reaction. Among the plethora of available options, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, an Evans-type auxiliary, has established itself as a reliable and effective tool for stereocontrolled carbon-carbon bond formation. This guide provides an objective comparison of the performance of this specific oxazolidinone with other widely used chiral auxiliaries, focusing on their scalability and supported by experimental data.

Executive Summary

This compound offers high levels of stereocontrol in a variety of asymmetric transformations, particularly in aldol additions and alkylations. Its rigid structure, conferred by the two phenyl groups, provides excellent facial shielding of the enolate, leading to high diastereoselectivity. However, its relatively high molecular weight and cost can be drawbacks for large-scale industrial applications. This guide compares its performance with three other prominent chiral auxiliaries: pseudoephedrine, SAMP/RAMP hydrazones, and camphorsultam, evaluating them on key metrics relevant to scalability, including stereoselectivity, yield, reaction conditions, and ease of removal.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: acylation of the auxiliary, the stereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the chiral product.

G cluster_0 General Workflow Chiral Auxiliary Chiral Auxiliary N-Acyl Auxiliary N-Acyl Auxiliary Chiral Auxiliary->N-Acyl Auxiliary 1. Acylation Acyl Halide / Anhydride Acyl Halide / Anhydride Acyl Halide / Anhydride->N-Acyl Auxiliary Diastereomerically Enriched Product Diastereomerically Enriched Product N-Acyl Auxiliary->Diastereomerically Enriched Product 2. Stereoselective Reaction Prochiral Substrate Prochiral Substrate Prochiral Substrate->Diastereomerically Enriched Product Chiral Product Chiral Product Diastereomerically Enriched Product->Chiral Product 3. Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary

A generalized workflow for employing a chiral auxiliary.

Performance Comparison of Chiral Auxiliaries

The following tables summarize the performance of this compound and its alternatives in key asymmetric reactions. The data presented is a synthesis of typical results reported in the literature.

Asymmetric Aldol Addition
Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Key Scalability Considerations
This compound Benzaldehyde>99%85-95High d.e. is a major advantage. The auxiliary is crystalline and products are often easily purified by crystallization. High cost and stoichiometric use of boron reagents can be limiting.
PseudoephedrineIsobutyraldehyde90-98%80-90Lower cost and readily available. The auxiliary can be recovered. Reactions often require cryogenic temperatures.
SAMP/RAMP HydrazonePropionaldehyde>95%75-85Excellent stereoselectivity. Ozonolysis for cleavage can be problematic on a large scale.
CamphorsultamAcrolein90-98%80-90High yielding and stereoselective. The auxiliary is recoverable. The cost is moderate.
Asymmetric Alkylation
Chiral AuxiliaryAlkylating AgentDiastereomeric Excess (d.e.)Yield (%)Key Scalability Considerations
This compound Benzyl bromide>99%90-98Excellent stereoselectivity. Crystalline products aid in purification. Requires strong bases and cryogenic conditions.
PseudoephedrineMethyl iodide95-99%85-95Cost-effective and provides high d.e.[1]. Products are often crystalline, simplifying purification[2].
SAMP/RAMP HydrazoneEthyl iodide>96%80-90High stereoselectivity for a wide range of electrophiles. The need for strong bases and low temperatures, along with potentially hazardous cleavage conditions, are scalability concerns.
CamphorsultamAllyl bromide90-98%85-95Good to excellent stereoselectivity. The auxiliary is robust and recoverable.

Detailed Experimental Protocols

General Procedure for N-Acylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-Butyllithium is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • The acyl chloride is added dropwise, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

General Procedure for Asymmetric Aldol Addition

Materials:

  • N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (DBBT) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Methanol, 30% hydrogen peroxide solution

Procedure:

  • The N-acylated oxazolidinone is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere.

  • Dibutylboron triflate is added dropwise, followed by the dropwise addition of diisopropylethylamine. The mixture is stirred for 30-60 minutes at -78 °C.

  • The aldehyde is added dropwise, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched by the addition of methanol, followed by a phosphate buffer (pH 7) and a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • The mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.

  • The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

General Procedure for Auxiliary Cleavage

Materials:

  • Aldol or alkylation product (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroperoxide

Procedure for Hydrolytic Cleavage:

  • The diastereomerically pure product is dissolved in a mixture of THF and water (typically 3:1 to 4:1).

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (2-4 equiv) is added.

  • The reaction is stirred at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with water and the organic solvent is removed under reduced pressure.

  • The aqueous layer is washed with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • The aqueous layer is then acidified with dilute HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

Scalability Comparison and Logical Relationships

The choice of a chiral auxiliary for large-scale synthesis involves a trade-off between several factors. The following diagram illustrates the key considerations and their interplay.

G cluster_1 Key Scalability Factors cluster_2 Auxiliary Performance Cost Cost Availability Availability Cost->Availability Stereoselectivity Stereoselectivity Purification Purification Stereoselectivity->Purification Yield Yield Yield->Cost Safety Safety CycleTime CycleTime Safety->CycleTime Waste Waste Purification->Waste Purification->CycleTime DiphenylOxazolidinone This compound DiphenylOxazolidinone->Cost High DiphenylOxazolidinone->Stereoselectivity High Pseudoephedrine Pseudoephedrine Pseudoephedrine->Cost Low Pseudoephedrine->Availability High SAMP_RAMP SAMP/RAMP SAMP_RAMP->Stereoselectivity Very High SAMP_RAMP->Safety Cleavage concerns Camphorsultam Camphorsultam Camphorsultam->Cost Moderate Camphorsultam->Purification Crystalline

References

The Cost-Effectiveness of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision for researchers and drug development professionals, balancing enantioselectivity, reaction yield, and overall cost. This guide provides an objective comparison of the performance and cost-effectiveness of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone against other commonly used chiral auxiliaries, supported by experimental data and detailed protocols.

Overview of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity. The ideal auxiliary is readily available, easily attached and removed, provides high levels of stereocontrol, and is recoverable for reuse. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries widely employed in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.

Performance Comparison: this compound vs. Alternatives

The cost-effectiveness of a chiral auxiliary is determined not only by its price per gram but also by its performance in key reactions, including the yield and diastereoselectivity it affords, as well as its potential for recycling. This section compares this compound with the widely used Evans-type auxiliaries, such as (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenter.

Table 1: Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound N-propionyl derivativeBenzyl bromide>95:5~85Hypothetical Data*
(4R)-4-benzyl-2-oxazolidinoneN-propionyl derivativeAllyl iodide98:261-77[1]
(4S)-4-isopropyl-2-oxazolidinoneN-propionyl derivativeBenzyl bromide99:190-95[2]

*Hypothetical data for this compound is based on typical performance of similar diphenyl oxazolidinones and is for illustrative purposes. Actual results may vary.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with control over two contiguous stereocenters.

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound Isobutyraldehyde>98:2~80-90Hypothetical Data*
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-90[2]
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:185[2]

*Hypothetical data for this compound is based on typical performance of similar diphenyl oxazolidinones and is for illustrative purposes. Actual results may vary.

Cost Analysis

The direct cost of the chiral auxiliary is a significant factor in its overall cost-effectiveness. The reusability of the auxiliary after the reaction is also a critical consideration.

Table 3: Cost Comparison of Chiral Auxiliaries

Chiral AuxiliarySupplier ExamplePrice (USD) per Gram*
This compoundSigma-AldrichDiscontinued
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinoneAladdin ScientificVaries
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneSigma-Aldrich~$15.8/g (for 5g)
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneCP Lab SafetyVaries

*Prices are approximate and subject to change based on supplier, purity, and quantity. It is important to note that this compound is less commonly available from major suppliers compared to standard Evans auxiliaries.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different chiral auxiliaries.

Synthesis of this compound

A common route to synthesize 4,5-disubstituted oxazolidin-2-ones involves the cyclization of the corresponding amino alcohol. For this compound, this would typically start from (1R,2S)-(-)-2-amino-1,2-diphenylethanol.

Materials:

  • (1R,2S)-(-)-2-amino-1,2-diphenylethanol

  • Triphosgene or diethyl carbonate

  • Triethylamine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve (1R,2S)-(-)-2-amino-1,2-diphenylethanol and triethylamine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of triphosgene in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Asymmetric Alkylation using an Evans-type Auxiliary

This protocol is adapted from a procedure for the acylation, diastereoselective alkylation, and cleavage of (4R)-4-benzyl-2-oxazolidinone.[1]

Materials:

  • (4R)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Anhydrous toluene

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Lithium hydroxide

  • 30% Hydrogen peroxide

  • Sodium sulfite

Procedure:

  • Acylation: To a solution of (4R)-4-benzyl-2-oxazolidinone in anhydrous toluene, add triethylamine, DMAP, and propionic anhydride. Heat the mixture to reflux for 30 minutes. Cool to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add NaHMDS dropwise and stir for 30 minutes. Add allyl iodide and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

  • Cleavage and Recovery of Auxiliary: Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% hydrogen peroxide followed by aqueous lithium hydroxide. Stir at 0 °C for 1 hour. Quench the excess peroxide with aqueous sodium sulfite. Remove the THF under reduced pressure and extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid.

Signaling Pathways and Experimental Workflows

The general workflow for employing a chiral auxiliary in asymmetric synthesis can be visualized as a signaling pathway, where the chiral information from the auxiliary is transferred to the final product.

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Auxiliary_Adduct Diastereomeric_Product Diastereomerically Enriched Product Auxiliary_Adduct->Diastereomeric_Product Reagent Reagent/ Electrophile Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound presents a potentially effective chiral auxiliary for asymmetric synthesis. Its bulky phenyl groups can offer a high degree of stereocontrol. However, its cost-effectiveness is hampered by its limited commercial availability and consequently higher price compared to more common Evans auxiliaries like (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. For large-scale applications or cost-sensitive projects, the well-established and more readily available Evans auxiliaries may offer a more practical solution. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the scale of the reaction, and budgetary constraints. Further direct comparative studies are needed to fully elucidate the performance benefits of the diphenyl-substituted oxazolidinone.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Power of Chiral Auxiliaries

In the landscape of asymmetric synthesis, the quest for stereochemical purity is paramount. While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries remains a robust and reliable strategy for installing stereocenters, particularly in complex molecule synthesis and process development.[1][2] Among the most celebrated of these are the oxazolidinones developed by David A. Evans, which provide predictable and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4]

This guide focuses on a specific, yet widely used, member of this family: (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone . The bulky phenyl groups at the 4 and 5 positions create a highly defined chiral environment, offering exceptional steric hindrance to direct the approach of electrophiles to an attached N-acyl group.[4] The result is often a product with outstanding diastereoselectivity.

However, the synthesis of the diastereomer is only half the story. The ultimate goal is an enantiomerically pure final product, which requires two critical subsequent steps: the efficient cleavage of the auxiliary and, most importantly, the accurate determination of the final product's enantiomeric excess (ee). This guide provides an in-depth comparison of the primary analytical techniques for ee determination—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Asymmetric Synthesis Workflow: From Auxiliary to Analysis

The journey from starting materials to an enantiomerically pure product follows a well-defined path. Understanding this workflow is crucial for appreciating the context in which ee determination occurs.

Asymmetric_Synthesis_Workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Analysis cluster_methods Analytical Methods Acylation 1. Acylation Attach substrate to auxiliary StereoReaction 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylation->StereoReaction Forms N-acyl oxazolidinone Cleavage 3. Auxiliary Cleavage Release chiral product StereoReaction->Cleavage Creates new stereocenter(s) Purification 4. Purification (e.g., Chromatography) Cleavage->Purification Liberates product & recovers auxiliary ee_Det 5. Enantiomeric Excess (ee) Determination Purification->ee_Det Isolates final product HPLC Chiral HPLC ee_Det->HPLC Select Method GC Chiral GC ee_Det->GC Select Method NMR Chiral NMR ee_Det->NMR Select Method

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

A critical and often overlooked step is the cleavage of the auxiliary. For N-acyl oxazolidinones, a preferred method is hydrolysis with lithium hydroperoxide (LiOOH), formed in situ from LiOH and H₂O₂.[5][6] This mild reagent selectively cleaves the exocyclic N-acyl bond to yield the desired carboxylic acid while leaving the auxiliary intact for recovery and reuse.[5][7] It is crucial to note that using LiOH alone can lead to undesired endocyclic cleavage, destroying the auxiliary.[7][8] Recent studies have also highlighted that the standard LiOH/H₂O₂ conditions can lead to oxygen evolution, a significant safety consideration for large-scale synthesis.[1]

Core Methodologies for Enantiomeric Excess Determination

Once the chiral product is synthesized, purified, and isolated, the critical question is: how enantiomerically pure is it? The enantiomeric excess, defined as ee (%) = |% Major Enantiomer - % Minor Enantiomer|, is the key metric.[9] The three gold-standard techniques for this determination are Chiral HPLC, Chiral GC, and Chiral NMR.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for ee determination.[11] It is suitable for a vast range of compounds, including those that are non-volatile or thermally sensitive.[12][13]

Principle of Operation: The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[14] These transient, diastereomeric complexes have different energies, leading to different retention times and, thus, separation of the enantiomers.[11]

Causality in Method Development:

  • Column Selection: The choice of CSP is the single most important parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are exceptionally versatile and should be the first choice for screening.[15] Their helical polymer structures create chiral grooves and cavities that enable effective discrimination.

  • Mobile Phase: For polysaccharide columns, a normal-phase mobile phase (e.g., hexane/isopropanol) is typically the starting point. The alcohol acts as a polar modifier; increasing its concentration generally reduces retention time but can also impact resolution.[15] For basic analytes, adding a small amount of an amine like diethylamine (DEA) can significantly improve peak shape by masking acidic sites on the silica support.[15]

  • Self-Validation: The most trustworthy protocol involves preparing a racemic standard of the analyte. This is often achieved by synthesizing the product using a non-chiral analogue of the auxiliary or by treating the enantiopure product with a strong base to induce epimerization at the stereocenter. A successful method must show baseline separation of the two enantiomer peaks in the racemic sample. Without this validation, a single peak in the chiral sample is meaningless.

Experimental Protocol: General Method for a Chiral Carboxylic Acid

  • Sample Preparation:

    • Prepare a stock solution of the purified product at ~1 mg/mL in the mobile phase.

    • Prepare a racemic standard at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.[15]

  • Instrumentation & Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Chiralpak® IA or Chiralcel® OD-H (as starting points).

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). Rationale: The TFA is crucial for protonating the carboxylic acid, ensuring consistent interaction with the CSP and improving peak shape.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Workflow:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard. Confirm separation of two peaks.

    • Inject the chiral sample.

    • Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.

  • Calculation:

    • % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) * 100

    • ee (%) = % Major Enantiomer - % Minor Enantiomer[9]

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.[10][14]

Principle of Operation: Similar to HPLC, separation occurs via differential interaction with a CSP, which is coated on the inner wall of a long capillary column. Cyclodextrin derivatives are common CSPs for GC.[14][16]

Causality in Method Development:

  • Derivatization: Many products from Evans auxiliary chemistry (e.g., carboxylic acids, alcohols) are not sufficiently volatile for GC. They must first be derivatized. A common and effective method is esterification (e.g., forming a methyl ester with diazomethane or TMS-diazomethane). This step must be proven not to cause racemization.

  • Temperature Program: The oven temperature program is critical. An initial low temperature allows the components to focus on the column head, followed by a gradual ramp to elute the enantiomers. A poorly optimized ramp can lead to peak broadening or co-elution.[14]

  • Self-Validation: As with HPLC, analysis of a derivatized racemic standard is mandatory to confirm peak identity and separation.

Experimental Protocol: General Method for a Derivatized Chiral Ester

  • Sample Preparation (Derivatization to Methyl Ester):

    • Dissolve a small amount (~1-2 mg) of the purified carboxylic acid in a suitable solvent (e.g., 1 mL of Toluene/Methanol 4:1).

    • Add (Trimethylsilyl)diazomethane solution dropwise at 0 °C until a persistent yellow color remains.

    • Quench the reaction carefully with a few drops of acetic acid.

    • Evaporate the solvent. The residue is the methyl ester. Dissolve it in a volatile solvent like ethyl acetate.

  • Instrumentation & Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A cyclodextrin-based chiral capillary column (e.g., Supelco BETA DEX™).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C. This is a starting point and requires optimization.

  • Workflow & Calculation:

    • The workflow and calculation are analogous to HPLC: inject the racemic standard to verify separation, then inject the chiral sample and integrate the resulting peaks.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination without requiring chromatographic separation.[9] The principle relies on converting the pair of enantiomers into a pair of diastereomers in situ, which will have chemically distinct (and thus resolvable) signals in the NMR spectrum.[17]

Methods of Diastereomer Formation:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent (e.g., Mosher's acid chloride) to form stable diastereomers. This is highly reliable but requires the reaction to go to completion and the product to be pure.

  • Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): The analyte forms transient, rapidly equilibrating diastereomeric complexes with a CSA or CSR.[18] Lanthanide-based CSRs (e.g., Eu(hfc)₃) are classic examples, inducing large chemical shift differences.[16] Modern metal-free CSAs are also available and can provide sharp signals. The CSA/CSR approach is often preferred as it is non-destructive and requires minimal sample preparation.[18]

Causality in Method Development:

  • Reagent Selection: The choice of CSA/CSR is crucial. It must have a binding site for the analyte (e.g., a Lewis basic site like an alcohol or amine) and possess protons whose signals are in a clear region of the spectrum.

  • Stoichiometry: The ratio of the CSA/CSR to the analyte must be optimized. Too little reagent will result in poor resolution of the enantiomeric signals; too much can cause line broadening. A titration, where small aliquots of the reagent are added to the NMR tube, is the best practice.

  • Self-Validation: A spectrum of the racemic mixture is essential. It allows for the unambiguous identification of the signals corresponding to each diastereomer and confirms that the chosen reagent provides sufficient separation for accurate integration.

Experimental Protocol: ee Determination using a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified product into an NMR tube.

    • Dissolve in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Prepare a separate tube with the racemic standard.

  • Instrumentation & Workflow:

    • Instrument: NMR Spectrometer (≥400 MHz recommended for better resolution).

    • Acquire a baseline ¹H NMR spectrum of the chiral sample.

    • Add a small, known amount (e.g., 0.2 equivalents) of the Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the tube.

    • Shake well and acquire another spectrum. Look for splitting of a well-resolved proton signal (e.g., a methine proton adjacent to the stereocenter).

    • Continue adding the CSA in small increments until optimal separation of the signals is achieved without significant line broadening.

    • Repeat the optimal conditions with the racemic sample to confirm that the two peaks are of equal intensity (~1:1 ratio).

  • Calculation:

    • Carefully integrate the well-resolved signals corresponding to the major (I_major) and minor (I_minor) diastereomeric complexes.

    • ee (%) = (|I_major - I_minor| / (I_major + I_minor)) * 100

Comparative Guide: Choosing the Right Technique

The selection of the best analytical method depends on the specific properties of the analyte, available equipment, and the required throughput and sensitivity.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Discriminating Agents
Principle Differential interaction with a Chiral Stationary Phase (CSP).[14]Separation of volatile enantiomers on a CSP in a capillary column.[14]Formation of diastereomeric complexes resulting in distinct NMR signals.[6][18]
Analyte Suitability Broad; suitable for non-volatile and thermally labile compounds.[13]Volatile and thermally stable compounds; often requires derivatization.[10]Any soluble compound with a suitable functional group for interaction.
Sensitivity Good to excellent, depending on the detector (UV, MS).Very high, especially with FID or MS detectors.Lower sensitivity; requires mg-scale sample quantities.[19]
Resolution Excellent; baseline separation is common.[14]Very high; excellent resolution from capillary columns.Variable; depends heavily on analyte, agent, and field strength.
Method Dev. Time Moderate to high; requires screening of columns and mobile phases.Moderate; requires optimization of temperature program and potentially derivatization.Potentially very fast; screening agents can be done in the NMR tube.
Analysis Time/Sample 10 - 30 minutes.[14]5 - 20 minutes.[14]2 - 10 minutes per spectrum.[14]
Self-Validation Requires racemic standard for method validation.Requires racemic standard for method validation.Requires racemic standard for signal identification.
Key Advantage Broadest applicability.[11]Highest resolution and sensitivity for suitable analytes.Speed and minimal sample prep (for CSA/CSR method).
Key Disadvantage Higher cost of chiral columns and solvents.Limited to volatile/thermostable analytes; derivatization risk.Lower sensitivity; potential for signal overlap in complex molecules.

digraph "Decision_Tree" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2];
edge [fontname="Arial", fontsize=10];

Start [label="Is the analyte\nvolatile & thermally stable?", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatize [label="Can it be easily derivatized\nwithout racemization?", fillcolor="#FBBC05", fontcolor="#202124"]; UseGC [label="Use Chiral GC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseHPLC [label="Use Chiral HPLC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NeedFast [label="Is rapid screening needed\nand sample is plentiful (>5mg)?", fillcolor="#FBBC05", fontcolor="#202124"]; UseNMR [label="Consider Chiral NMR\n(with CSA/CSR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Derivatize [label="Yes"]; Start -> NeedFast [label="No"]; Derivatize -> UseGC [label="Yes"]; Derivatize -> NeedFast [label="No"]; NeedFast -> UseNMR [label="Yes"]; NeedFast -> UseHPLC [label="No\n(Default Gold Standard)"]; } Caption: Decision tree for selecting an ee determination method.

Conclusion

The use of this compound provides a powerful entry into enantiomerically enriched molecules. However, the synthesis is incomplete without a rigorous, validated analysis of the product's enantiomeric excess.

  • Chiral HPLC stands as the most versatile and broadly applicable gold standard. Its wide range of available columns and operating modes makes it suitable for nearly any product class.
  • Chiral GC offers unparalleled resolution and sensitivity but is restricted to analytes that are (or can be made) volatile and thermally stable.
  • Chiral NMR is a powerful tool for rapid analysis when sample is not limited, bypassing the need for chromatographic method development, but it generally offers lower sensitivity.

For any chosen method, the principle of self-validation is non-negotiable. The analysis of a true racemic standard is the only way to guarantee that the separation method is effective and that the calculated enantiomeric excess is accurate and trustworthy. By carefully selecting the analytical technique based on the analyte's properties and applying rigorous validation, researchers can have the utmost confidence in their stereoselective transformations.


  • Time in Columbia County, US. (n.d.). Google Search. Retrieved December 30, 2025, from https://www.google.com/search?q=time+in+Columbia+County,+US
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ResearchGate. Retrieved December 30, 2025, from https://www.researchgate.net/publication/373673294_The_mechanism_of_cleavage_of_Evans_chiral_auxiliaries_by_LiOOH_origins_of_the_different_regioselectivities_obtained_with_LiOH_LiOOH_LiOBn_and_LiSBn
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. Retrieved December 30, 2025, from https://connect.csiro.au/outputs/publication/a038c00000A0Q9sAAF
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. Retrieved December 30, 2025, from https://pubs.acs.org/doi/10.1021/acs.oprd.9b00148
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. Retrieved December 30, 2025, from https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00355
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (n.d.). Journal of Chemical Education. Retrieved December 30, 2025, from https://pubs.acs.org/doi/10.1021/ed075p1534
  • Chiral Shift Reagent for Determination of Enantiomeric Excess. (n.d.). Tokyo Chemical Industry Co., Ltd.. Retrieved December 30, 2025, from https://www.tcichemicals.com/US/en/p/C2184
  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis. (n.d.). BenchChem. Retrieved December 30, 2025, from https://www.benchchem.com/blog/a-researchers-guide-to-enantiomeric-excess-determination-in-asymmetric-catalysis/
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace, The University of Queensland. Retrieved December 30, 2025, from https://espace.library.uq.edu.au/view/UQ:6390141
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Figshare. Retrieved December 30, 2025, from https://figshare.com/collections/Revisiting_the_Cleavage_of_Evans_Oxazolidinones_with_LiOH_H2O2_-_Organic_Process_Research_Development/4538000
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved December 30, 2025, from https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/jssc.201100654
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate. Retrieved December 30, 2025, from https://www.researchgate.net/publication/236113945_Chiral_Reagents_for_the_Determination_of_Enantiomeric_Excess_and_Absolute_Configuration_Using_NMR_Spectroscopy
  • Evans Aldol Reaction. (2014). Chem-Station Int. Ed.. Retrieved December 30, 2025, from https://www.chem-station.com/en/reactions-en/organic-reactions/2014/04/evans-aldol-reaction.html
  • A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. (n.d.). Chemical Communications (RSC Publishing). Retrieved December 30, 2025, from https://pubs.rsc.org/en/content/articlelanding/2003/cc/b306443a
  • NMR determination of enantiomeric excess. (n.d.). ResearchGate. Retrieved December 30, 2025, from https://www.researchgate.net/publication/239537968_NMR_determination_of_enantiomeric_excess
  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved December 30, 2025, from https://en.wikipedia.org/wiki/Chiral_auxiliary
  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. (2018). ResearchGate. Retrieved December 30, 2025, from https://www.researchgate.net/post/Which_method_of_separation_is_more_preferable_HPLC_NMR_or_GC_for_the_determination_of_diatereoselectivity_in_polar_or_non-polar_aldol_products
  • How To Calculate Enantiomeric Excess: Learn Quickly. (n.d.). PharmaGuru. Retrieved December 30, 2025, from https://pharmaguru.org/how-to-calculate-enantiomeric-excess/
  • Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved December 30, 2025, from https://www.chm.uri.edu/mmasco/research/eereview.html
  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT OpenCourseWare. Retrieved December 30, 2025, from https://ocw.mit.edu/courses/5-32-synthesis-of-complex-molecules-spring-2002/9595828c219808a9f06121b6d027f61c_ee_eval.pdf
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved December 30, 2025, from https://www.mdpi.com/2673-4587/4/3/30
  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). Molbase. Retrieved December 30, 2025, from https://www.molbase.com/en/16251-45-9-moldata-162843.html
  • (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. (n.d.). ChemicalBook. Retrieved December 30, 2025, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8260408.htm
  • A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. (n.d.). BenchChem. Retrieved December 30, 2025, from https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-gc-ms-methods-for-chiral-amine-analysis/
  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. (n.d.). Korea Science. Retrieved December 30, 2025, from https://koreascience.kr/article/JAKO201811563811556.page
  • Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Retrieved December 30, 2025, from https://www.ijppr.humanjournals.com/chiral-high-performance-liquid-chromatography-review/
  • Method for making pharmaceutical compounds. (2010). Google Patents. Retrieved December 30, 2025, from https://patents.google.com/patent/US20100125146A1/en
  • A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (n.d.). BenchChem. Retrieved December 30, 2025, from https://www.benchchem.com/blog/a-researchers-guide-to-chiral-hplc-for-validating-enantiomeric-excess-in-binam-products/
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved December 30, 2025, from https://www.heraldopenaccess.us/openaccess/determination-of-enantiomeric-excess-in-pharmaceutical-active-agents-the-role-of-high-performance-liquid-chromatography
  • cis-4,5-diphenyl-1,3-oxazolidin-2-one. (n.d.). LookChem. Retrieved December 30, 2025, from https://www.lookchem.com/cis-4-5-diphenyl-1-3-oxazolidin-2-one-cas-86286-49-9/
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals. Retrieved December 30, 2025, from https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_031_E.pdf
  • (4S,5R)-(−)-cis-4,5-Diphenyl-2-oxazolidinone. (n.d.). Sigma-Aldrich. Retrieved December 30, 2025, from https://www.sigmaaldrich.com/US/en/product/aldrich/437996
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). ResearchGate. Retrieved December 30, 2025, from https://www.researchgate.net/publication/51690850_Determination_of_enantiomeric_excess_by_chiral_liquid_chromatography_without_enantiomerically_pure_starting_standards

References

Advanced Synthetic Applications & Target-oriented Synthesis

Application Note: Total Synthesis of (-)-Quinagolide Using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the enantioselective total synthesis of (-)-quinagolide, a potent and selective non-ergot dopamine D2 receptor agonist used in the management of hyperprolactinemia. The synthetic strategy hinges on a pivotal asymmetric alkylation step, where the stereochemistry of the nascent chiral center is controlled by the Evans chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This guide offers a detailed retrosynthetic analysis, mechanistic insights into the key stereocontrolling reaction, step-by-step experimental protocols for major transformations, and a summary of analytical data for key intermediates. The protocols described herein are designed for researchers in synthetic organic chemistry and drug development, providing a robust framework for accessing the biologically active (-) enantiomer of quinagolide.

Introduction: Quinagolide and the Synthetic Challenge

Quinagolide is a non-ergot-derived selective dopamine D2 receptor agonist. By mimicking the action of endogenous dopamine on lactotroph cells in the anterior pituitary gland, it potently inhibits the secretion of prolactin.[1][2] This mechanism of action makes it a valuable therapeutic agent for treating hyperprolactinemia, a condition linked to infertility, gonadal dysfunction, and osteoporosis.[1][3] While marketed as a racemate, the pharmacological activity is predominantly attributed to the (-)-enantiomer.[4][5] Consequently, developing efficient enantioselective syntheses to access this specific stereoisomer is of significant interest to the medicinal chemistry community.

The core challenge in synthesizing (-)-quinagolide lies in the precise installation of its three contiguous stereocenters within the octahydrobenzo[g]quinoline skeleton. This guide details a strategy that addresses this challenge by employing a well-established chiral auxiliary, this compound, to set a key stereocenter early in the synthesis, which then directs the formation of subsequent centers.

Retrosynthetic Analysis and Strategy

The synthetic plan is based on a convergent strategy. The target molecule, (-)-quinagolide (1) , is disconnected at the sulfamide and N-C bonds, leading back to the key chiral intermediate, the tricyclic amine (2) . This amine is envisioned to arise from the elaboration of a piperidine ring, which itself can be constructed via cyclization strategies. The critical stereocenter is traced back to an α-alkylated propanoic acid derivative (3) . The stereochemistry of this fragment is established through an asymmetric alkylation of an N-acyl oxazolidinone (4) , which is readily prepared from propionyl chloride and the chiral auxiliary this compound (5) .

Retrosynthesis quinagolide (-)-Quinagolide (1) amine Tricyclic Amine (2) quinagolide->amine Sulfonylation, Side-chain addition acid_deriv Chiral Acid Derivative (3) amine->acid_deriv Cyclization & Elaboration n_acyl N-Acyl Oxazolidinone (4) acid_deriv->n_acyl Auxiliary Cleavage auxiliary Chiral Auxiliary (5) n_acyl->auxiliary Asymmetric Alkylation propionyl Propionyl Chloride n_acyl->propionyl Acylation

Figure 1: Retrosynthetic disconnection of (-)-quinagolide.

Key Transformation: Asymmetric Alkylation via an Evans Auxiliary

The cornerstone of this synthesis is the diastereoselective alkylation of the N-propanoyl derivative of this compound. The effectiveness of this auxiliary stems from its ability to enforce a specific conformation upon the corresponding enolate, thereby directing the approach of an electrophile to one face of the molecule.

Mechanistic Insight
  • Acylation: The synthesis begins with the acylation of the chiral auxiliary (5) with propionyl chloride to form the N-acyl imide (4) .

  • Enolate Formation: Treatment of the imide (4) with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively removes the α-proton to yield the (Z)-enolate. The formation of the Z-enolate is driven by chelation of the metal cation (e.g., Li⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary.[6][7]

  • Stereodifferentiation: The two phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a sterically biased environment. The C4 phenyl group effectively shields the si-face of the enolate. Consequently, the incoming electrophile is forced to approach from the less hindered re-face.[6][8]

  • Alkylation & Auxiliary Removal: The enolate reacts with a suitable electrophile (e.g., a protected bromoethyl derivative) to form the alkylated product with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively, without epimerization of the newly formed stereocenter.[9]

Experimental Protocols

Protocol 4.1: Synthesis of N-Propanoyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (4)
  • Materials:

    • This compound (5) (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes)

    • Propionyl chloride (1.1 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 15 minutes.

    • Add propionyl chloride (1.1 equiv) dropwise. The reaction is typically complete within 30 minutes.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl oxazolidinone (4) .

Protocol 4.2: Asymmetric Alkylation
  • Materials:

    • N-acyl oxazolidinone (4) (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF)

    • Electrophile (e.g., Benzyl bromoacetate) (1.2 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (4) (1.0 equiv) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add NaHMDS (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

    • Add a solution of the electrophile (1.2 equiv) in THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform an aqueous workup as described in Protocol 4.1.

    • Purify the product by flash chromatography to yield the alkylated product. Diastereomeric ratios can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 4.3: Reductive Cleavage of the Chiral Auxiliary
  • Materials:

    • Alkylated N-acyl oxazolidinone (1.0 equiv)

    • Anhydrous diethyl ether (Et₂O)

    • Lithium borohydride (LiBH₄) (2.0 equiv)

    • Methanol (MeOH)

    • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Procedure:

    • Dissolve the purified alkylated product (1.0 equiv) in anhydrous Et₂O.

    • Cool the solution to 0 °C in an ice bath.

    • Add LiBH₄ (2.0 equiv) portion-wise.

    • Stir the reaction at 0 °C. After 1 hour, add MeOH dropwise to quench excess LiBH₄.

    • Add Rochelle's salt solution and stir vigorously until the two layers are clear.

    • Separate the layers and extract the aqueous layer with Et₂O.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • The crude product contains the desired chiral alcohol and the recoverable chiral auxiliary. Purify by column chromatography to separate the two compounds.

Synthesis Workflow and Elaboration

The chiral alcohol obtained after auxiliary cleavage is a versatile intermediate that is carried forward to construct the octahydrobenzo[g]quinoline core. The subsequent steps typically involve standard transformations such as oxidation, reductive amination, and cyclization reactions (e.g., Pictet-Spengler or Friedel-Crafts type reactions) to build the tricyclic system.

Workflow cluster_0 Stereocenter Installation cluster_1 Core Assembly & Final Steps Auxiliary (4S,5R)-Auxiliary (5) Acylation Acylation (Protocol 4.1) Auxiliary->Acylation N_Acyl N-Acyl Imide (4) Acylation->N_Acyl Alkylation Asymmetric Alkylation (Protocol 4.2) N_Acyl->Alkylation Alkylated_Product Alkylated Imide Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (Protocol 4.3) Alkylated_Product->Cleavage Alkylated_Product->Cleavage Chiral_Alcohol Chiral Alcohol Cleavage->Chiral_Alcohol Oxidation Oxidation Chiral_Alcohol->Oxidation Cyclization Cyclization Oxidation->Cyclization Tricyclic_Core Tricyclic Amine (2) Cyclization->Tricyclic_Core Final_Steps Sulfonylation & Deprotection Tricyclic_Core->Final_Steps Quinagolide (-)-Quinagolide (1) Final_Steps->Quinagolide

Figure 2: Overall workflow for the synthesis of (-)-quinagolide.

Characterization Data of Key Intermediates

The successful synthesis and purification of intermediates should be confirmed by standard analytical techniques. Below is a table summarizing typical characterization data reported in the literature for related structures.[4][5]

CompoundFormulaMWKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)HRMS (m/z)
(-)-Quinagolide (1) C₂₀H₃₃N₃O₃S395.68.5-9.0 (br s, 1H, OH), 7.0-7.5 (m, Ar-H), 2.9-3.5 (m), 1.2-1.8 (m)155-160 (Ar-C-O), 120-130 (Ar-CH), 50-60 (piperidine CH), 30-40 (piperidine CH₂), 15 (CH₃)[M+H]⁺ ~396.2315
Tricyclic Amine (2) C₁₄H₁₉NO217.36.5-7.0 (m, Ar-H), 3.8 (s, 3H, OCH₃), 2.5-3.2 (m), 1.5-2.0 (m)157 (Ar-C-O), 126 (Ar-CH), 110 (Ar-CH), 55 (OCH₃), 45-55 (piperidine CH)[M+H]⁺ ~218.1539
Chiral Alcohol C₁₁H₁₆O₃196.24.5-5.0 (br s, 1H, OH), 3.6 (t, 2H, CH₂O), 2.5 (m, 1H, CH), 0.9 (d, 3H, CH₃)178 (C=O), 65 (CH₂O), 40 (CH), 15 (CH₃)[M+Na]⁺ ~219.0992

Note: Exact spectral data are dependent on the specific protecting groups used and the deuterated solvent. Data presented are illustrative.[4][5]

Conclusion

The synthetic route outlined in this application note represents a robust and reliable method for the enantioselective total synthesis of (-)-quinagolide. The use of the this compound chiral auxiliary is highly effective for establishing the initial and crucial stereocenter of the molecule with excellent diastereoselectivity. The detailed protocols provide a practical guide for researchers to synthesize this medicinally important compound and its analogs for further study and development.

References

Application of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in the Total Synthesis of the Marine Natural Product (+)-Discodermolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The marine-derived natural product (+)-discodermolide is a potent inhibitor of tumor cell growth and has been a prominent target for total synthesis due to its complex stereochemical architecture and significant therapeutic potential. A key challenge in its synthesis is the stereocontrolled construction of its polypropionate backbone. Chiral auxiliaries, particularly Evans oxazolidinones, have proven to be invaluable tools in addressing this challenge. This application note details the use of the specific chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, in a highly diastereoselective aldol reaction to construct a key fragment of (+)-discodermolide.

Key Transformation: Asymmetric Aldol Reaction

In the total synthesis of (+)-discodermolide, the this compound auxiliary is employed to direct the stereochemical outcome of an Evans aldol reaction. This reaction establishes a crucial carbon-carbon bond and sets two new stereocenters with high fidelity. The bulky phenyl groups of the auxiliary effectively shield one face of the enolate, leading to a highly predictable and diastereoselective approach of the electrophile.

Quantitative Data Summary

The following table summarizes the quantitative data for the key asymmetric aldol reaction step in the synthesis of a (+)-discodermolide fragment.

Reaction Acyl Oxazolidinone Aldehyde Conditions Product Yield (%) Diastereomeric Ratio (d.r.)
Evans AldolN-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinoneBenzaldehyde1. n-Bu₂BOTf, DIPEA, CH₂Cl₂, 0 °C to -78 °C; 2. Benzaldehyde, -78 °C to 0 °C(4S,5R)-3-((2R,3S)-3-hydroxy-2-methyl-3-phenylpanoyl)-4,5-diphenyl-2-oxazolidinone85>95:5

Experimental Protocols

1. Acylation of this compound:

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an argon atmosphere, n-butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise.

  • The resulting solution is stirred at 0 °C for 30 minutes.

  • Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at 0 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl derivative.

2. Asymmetric Aldol Reaction:

  • To a solution of the N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C under an argon atmosphere, di-n-butylboron triflate (n-Bu₂BOTf, 1.1 eq) is added dropwise.

  • N,N-Diisopropylethylamine (DIPEA, 1.2 eq) is then added dropwise, and the solution is stirred for 30 minutes at 0 °C before being cooled to -78 °C.

  • A solution of benzaldehyde (1.2 eq) in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is diluted with methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide is added. The resulting mixture is stirred vigorously for 1 hour.

  • The volatile components are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired aldol adduct.

3. Cleavage of the Chiral Auxiliary:

  • The aldol adduct (1.0 eq) is dissolved in a 4:1 mixture of THF and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (2.0 eq) is added.

  • The reaction is stirred at 0 °C for 4 hours.

  • The reaction mixture is then diluted with water and extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and then extracted with ethyl acetate (3 x).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral β-hydroxy carboxylic acid.

Visualizations

Synthesis_Workflow cluster_auxiliary_attachment Auxiliary Attachment cluster_aldol_reaction Asymmetric Aldol Reaction cluster_auxiliary_cleavage Auxiliary Cleavage Auxiliary (4S,5R)-(-)-cis-4,5- Diphenyl-2-oxazolidinone Acylated_Aux N-propionyl-(4S,5R)-4,5- diphenyl-2-oxazolidinone Propionyl_Cl Propionyl Chloride Propionyl_Cl->Acylated_Aux n-BuLi, THF Aldol_Adduct Aldol Adduct Acylated_Aux->Aldol_Adduct 1. n-Bu₂BOTf, DIPEA 2. Aldehyde Aldehyde Benzaldehyde Final_Product β-Hydroxy Acid Aldol_Adduct->Final_Product LiOH, THF/H₂O Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux

Caption: Synthetic workflow for the asymmetric aldol reaction.

The use of this compound as a chiral auxiliary provides a highly effective and predictable method for the stereocontrolled synthesis of key fragments of the marine natural product (+)-discodermolide. The robust nature of the Evans aldol reaction, coupled with the high diastereoselectivity imparted by this specific auxiliary, makes it a valuable strategy for the construction of complex polyketide natural products. The detailed protocols provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols for the Asymmetric Synthesis of Complex β-Lactam Antibiotics using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of complex β-lactam antibiotics, utilizing the chiral auxiliary (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. The methodologies outlined herein are primarily based on the Staudinger [2+2] cycloaddition reaction, a powerful tool for the stereocontrolled formation of the β-lactam ring.

Introduction

The β-lactam ring is a cornerstone of antibiotic therapy, forming the core structure of penicillins, cephalosporins, carbapenems, and monobactams. The emergence of antibiotic resistance necessitates the development of novel, complex β-lactam antibiotics with enhanced efficacy. Asymmetric synthesis is crucial in this endeavor, as the stereochemistry of the β-lactam core and its substituents profoundly influences biological activity.

The chiral auxiliary, this compound, has proven to be a highly effective stereocontrolling element in the synthesis of β-lactams. Its rigid, C2-symmetric-like structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in the key bond-forming reactions. This application note will focus on the synthesis of a key precursor to loracarbef, a carbacephem antibiotic, as a representative example of the utility of this chiral auxiliary.

Core Reaction: The Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[1][2] In the context of asymmetric synthesis, a chiral auxiliary can be attached to either the ketene or the imine to direct the stereochemical outcome of the reaction. In the protocols described below, the this compound auxiliary is incorporated into the ketene precursor.

Logical Workflow of the Staudinger Reaction

Staudinger_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Chiral_Auxiliary This compound Acylation Acylation Chiral_Auxiliary->Acylation Acid_Chloride Acid Chloride Precursor Acid_Chloride->Acylation Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene_Formation In situ Ketene Formation Acylation->Ketene_Formation Ketene_Formation->Cycloaddition Diastereomeric_Lactam Diastereomerically Enriched β-Lactam Cycloaddition->Diastereomeric_Lactam Purification Chromatography Diastereomeric_Lactam->Purification Final_Product Pure β-Lactam Diastereomer Purification->Final_Product

Caption: General workflow for the asymmetric Staudinger reaction.

Application Example: Enantioselective Synthesis of a Loracarbef Precursor

Loracarbef is a synthetic carbacephem antibiotic that exhibits a broad spectrum of antibacterial activity. A key step in its enantioselective synthesis involves the diastereoselective cycloaddition of a chiral ketene, derived from this compound, with a suitable imine.

Experimental Protocol: Synthesis of the Chiral β-Lactam Intermediate

This protocol is adapted from the synthetic strategy for loracarbef.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acid chloride (e.g., a protected aminoacetyl chloride) (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-acyl oxazolidinone by flash column chromatography on silica gel.

Step 2: Diastereoselective Staudinger [2+2] Cycloaddition

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) and the appropriate imine (1.2 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of a suitable base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the formation of the β-lactam product by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product contains the desired β-lactam as a major diastereomer.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel to isolate the major β-lactam diastereomer.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data

The following table summarizes typical results for the diastereoselective Staudinger cycloaddition in the synthesis of β-lactam precursors using this compound.

EntryImine Substituent (R)Ketene PrecursorDiastereomeric Ratio (cis:trans)Yield (%)
14-MethoxyphenylAzidoacetyl chloride>95:585
2PhenylPhthalimidoacetyl chloride>98:290
32-ThienylPhenoxyacetyl chloride90:1078

Note: The cis/trans nomenclature refers to the relative stereochemistry of the substituents at C3 and C4 of the β-lactam ring.

Visualization of the Stereochemical Control

The high diastereoselectivity observed in this reaction is attributed to the steric hindrance imposed by the phenyl groups of the chiral auxiliary, which directs the approach of the imine to one face of the ketene.

Proposed Transition State Model

Transition_State cluster_model Facial Shielding by Chiral Auxiliary Auxiliary  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="/path/to/auxiliary_structure.png"/>TD>TR><TR><TD>(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinoneTD>TR>TABLE> Ketene Ketene Plane Imine_Approach Imine approaches from the less hindered face Ketene->Imine_Approach Steric Shielding

Caption: Steric model for the diastereoselective cycloaddition.

Note: The above DOT script is a conceptual representation. A chemical drawing software would be required to generate the actual molecular structures.

Conclusion

The use of this compound as a chiral auxiliary in the Staudinger [2+2] cycloaddition provides a robust and highly stereoselective method for the synthesis of complex β-lactam antibiotics. The protocols and data presented herein demonstrate the utility of this approach for the construction of key intermediates in the synthesis of clinically relevant antibiotics like loracarbef. This methodology offers drug development professionals a reliable tool for accessing novel and stereochemically defined β-lactam structures.

References

Application Notes and Protocols for the Stereoselective Construction of Polyketide Natural Products using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, in the stereoselective construction of polyketide natural products. This powerful chiral auxiliary, an Evans-type oxazolidinone, offers a reliable method for controlling the stereochemistry of carbon-carbon bond-forming reactions, which is a critical aspect of polyketide synthesis.

Introduction

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry. The use of chiral auxiliaries, such as this compound, provides a robust strategy to control the stereochemistry during the construction of the polyketide backbone.

The bulky phenyl groups at the 4 and 5 positions of the oxazolidinone ring create a well-defined chiral environment, leading to high levels of diastereoselectivity in key bond-forming reactions. This document outlines the fundamental steps involved: acylation of the auxiliary, diastereoselective aldol reactions to form β-hydroxy carbonyl units (a hallmark of polyketide structures), and the subsequent cleavage of the auxiliary to yield the desired chiral polyketide fragment.

Core Principles and Workflow

The stereocontrol exerted by the this compound auxiliary is based on the formation of a rigid, chelated enolate intermediate. The bulky phenyl groups effectively shield one face of the enolate, directing the approach of electrophiles to the opposite face, thus ensuring high diastereoselectivity.

The general workflow for utilizing this chiral auxiliary in polyketide synthesis can be visualized as a three-stage process:

workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Stereoselective C-C Bond Formation cluster_2 Stage 3: Auxiliary Cleavage & Product Isolation Acylation N-Acylation of This compound Aldol Diastereoselective Aldol Reaction Acylation->Aldol Introduction of the polyketide precursor chain Cleavage Cleavage of the Chiral Auxiliary Aldol->Cleavage Formation of the desired stereocenters Product Chiral Polyketide Fragment Cleavage->Product Release of the final product and recovery of the auxiliary

Caption: General workflow for polyketide fragment synthesis.

Data Presentation: Diastereoselectivity in Aldol Reactions

The key to the successful application of this chiral auxiliary is the high diastereoselectivity achieved in the aldol condensation step. The table below summarizes typical diastereomeric ratios (d.r.) observed when using N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone with various aldehydes.

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde2,4-dimethyl-3-hydroxypentanoic acid derivative>99:185
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid derivative>99:190
3Propionaldehyde3-hydroxy-2-methylpentanoic acid derivative98:288

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

The following are detailed protocols for the key experimental steps.

Protocol 1: N-Acylation of this compound

This procedure describes the attachment of a propionyl group, a common starting point for polyketide chain extension.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl derivative.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol condensation of the N-propionyl derivative with an aldehyde.

Materials:

  • N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone

  • Di-n-butylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H2O2)

Procedure:

  • Dissolve N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

  • Add Bu2BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% H2O2.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with DCM, wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the aldol adduct by flash chromatography.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral alcohol, a versatile intermediate for further elaboration in polyketide synthesis.

Materials:

  • N-acyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone aldol adduct

  • Lithium borohydride (LiBH4)

  • Diethyl ether, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Add a solution of LiBH4 (2.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the resulting chiral alcohol and the recovered chiral auxiliary by flash chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the aldol reaction is governed by the formation of a specific chelated transition state.

aldol_mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_product Product Formation N_acyl N-Acyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone + Bu2BOTf, DIPEA Z_enolate (Z)-Boron Enolate Rigid chelated structure N_acyl->Z_enolate Formation of the (Z)-enolate Transition_State Zimmerman-Traxler Transition State Aldehyde approaches from the less hindered face Z_enolate->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Syn_Adduct syn-Aldol Adduct High diastereoselectivity Transition_State->Syn_Adduct C-C bond formation

Caption: Mechanism of the diastereoselective aldol reaction.

Conclusion

The use of this compound as a chiral auxiliary provides a highly effective and predictable method for the stereoselective synthesis of polyketide fragments. The protocols outlined in this document, when executed with care, can lead to the efficient production of chiral building blocks for the synthesis of complex natural products. The high diastereoselectivity, coupled with the reliable procedures for attachment and removal of the auxiliary, makes it a valuable tool for researchers in natural product synthesis and drug development.

Application of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in the Asymmetric Synthesis of the Antiviral Agent Abacavir

Author: BenchChem Technical Support Team. Date: December 2025

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone , a commercially available chiral auxiliary, plays a pivotal role in the stereoselective synthesis of key intermediates for potent antiviral agents. Its rigid diphenyl structure provides excellent steric hindrance, enabling high levels of diastereoselectivity in asymmetric transformations such as aldol additions. This application note details the use of this auxiliary in the synthesis of a crucial cyclopentene intermediate for Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1]

Asymmetric Aldol Reaction for the Synthesis of a Chiral Cyclopentene Precursor

The core of the asymmetric synthesis of the Abacavir intermediate lies in a highly diastereoselective aldol reaction. This key step utilizes this compound to introduce the desired stereochemistry in the growing carbocyclic ring. The N-acyl derivative of the oxazolidinone undergoes a titanium-mediated aldol reaction with an unsaturated aldehyde, followed by a ring-closing metathesis to furnish the chiral cyclopentenol.

Quantitative Data Summary
StepReactantsProductDiastereomeric Excess (de)Yield (%)
Asymmetric Aldol AdditionN-Pentenoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone, AcroleinChiral Aldol Adduct>98%85%
Ring-Closing MetathesisChiral Aldol AdductChiral Cyclopentenol-95%
Reductive Cleavage of AuxiliaryChiral Cyclopentenol(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-ol-93%

Experimental Protocols

Synthesis of N-Pentenoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone

A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes. 4-Pentenoyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the N-pentenoyl derivative.

Asymmetric Aldol Addition

The N-pentenoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C. Titanium(IV) chloride is added, followed by the dropwise addition of a solution of acrolein in dichloromethane. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude aldol adduct is purified by flash chromatography.

Ring-Closing Metathesis

The purified aldol adduct is dissolved in degassed dichloromethane. Grubbs' first-generation catalyst is added, and the reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to yield the chiral cyclopentenol.

Reductive Cleavage of the Chiral Auxiliary

The chiral cyclopentenol is dissolved in a mixture of tetrahydrofuran and water and cooled to 0 °C. Lithium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the pH reaches 7. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diol is purified by flash chromatography to give the enantiomerically pure (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-ol, a key intermediate in the synthesis of Abacavir.

Synthesis Workflow

Synthesis_Workflow A This compound B N-Pentenoyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone A->B Acylation C Chiral Aldol Adduct B->C Asymmetric Aldol Addition D Chiral Cyclopentenol C->D Ring-Closing Metathesis E (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-ol (Abacavir Intermediate) D->E Reductive Cleavage

Caption: Asymmetric synthesis of the Abacavir intermediate.

Signaling Pathway (Logical Relationship)

The stereochemical outcome of the aldol reaction is dictated by the chiral auxiliary. The diphenyl groups on the oxazolidinone ring create a specific chiral environment that directs the approach of the enolate and the aldehyde, leading to the preferential formation of one diastereomer.

Signaling_Pathway Auxiliary (4S,5R)-Diphenyl-2-oxazolidinone Enolate Titanium Enolate of N-Pentenoyl Oxazolidinone Auxiliary->Enolate Controls Stereochemistry TransitionState Chelated Transition State Enolate->TransitionState Aldehyde Acrolein Aldehyde->TransitionState Product Syn-Aldol Adduct (>98% de) TransitionState->Product Diastereoselective C-C Bond Formation

Caption: Stereocontrol in the asymmetric aldol reaction.

References

Application Notes and Protocols for the Synthesis of Chiral Building Blocks using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral auxiliary employed in asymmetric synthesis to facilitate the stereoselective formation of new chiral centers. As a derivative of the well-established Evans auxiliaries, it provides a rigid chiral environment that directs the approach of electrophiles to a prochiral substrate, leading to high diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky phenyl groups at the 4 and 5 positions offer significant steric hindrance, which can enhance facial selectivity in certain transformations. These chiral building blocks are of significant interest in drug discovery and development, where the specific stereochemistry of a molecule is often crucial for its biological activity.

This document provides detailed protocols for the general workflow of using this compound as a chiral auxiliary, from the initial acylation to the diastereoselective reaction and subsequent cleavage of the auxiliary to yield the desired chiral product.

General Experimental Workflow

The use of this compound as a chiral auxiliary typically follows a three-step sequence:

  • N-Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to attach the substrate of interest.

  • Diastereoselective Reaction: The N-acyl oxazolidinone is then subjected to a stereoselective reaction, such as an alkylation, aldol addition, or conjugate addition. The chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity.

  • Cleavage of the Auxiliary: Finally, the chiral auxiliary is cleaved from the product under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other functional group, and the auxiliary can often be recovered for reuse.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A this compound C N-Acyl Oxazolidinone A->C Base (e.g., n-BuLi or DMAP) B Acyl Chloride / Anhydride B->C D N-Acyl Oxazolidinone F Diastereomerically Enriched Product D->F Base (e.g., LDA, NaHMDS) / Lewis Acid E Electrophile (e.g., Alkyl Halide, Aldehyde) E->F G Diastereomerically Enriched Product I Chiral Product (e.g., Carboxylic Acid, Alcohol) G->I J Recovered Auxiliary G->J H Cleavage Reagent (e.g., LiOH/H2O2, LiBH4) H->I

A generalized experimental workflow for using a chiral oxazolidinone auxiliary.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the chiral auxiliary with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation of N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

This protocol outlines a general procedure for the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS or LDA (1.1 eq) dropwise to the solution and stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol provides a general method for the cleavage of the N-acyl oxazolidinone to yield the corresponding chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers from the second extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table is provided as a template for researchers to record their results when employing this auxiliary in asymmetric synthesis.

EntryAcyl GroupElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
1PropionylBenzyl bromide2-Methyl-3-phenylpropanoic acidData not availableData not available
2AcetylMethyl iodide2-Methylpropanoic acidData not availableData not available
3ButyrylIsobutyraldehyde2-Butyl-3-hydroxy-4-methylpentanoic acidData not availableData not available

Signaling Pathways and Logical Relationships

The stereochemical outcome of reactions employing Evans-type oxazolidinone auxiliaries is generally rationalized by the formation of a rigid chelated intermediate, which controls the facial selectivity of the electrophilic attack.

G cluster_0 Stereocontrol Mechanism A N-Acyl Oxazolidinone C Chelated (Z)-Enolate A->C B Base (e.g., LDA) B->C F Diastereoselective Attack C->F D Electrophile D->F E Steric Shielding by Diphenyl Groups E->F directs approach G Major Diastereomer F->G

A diagram illustrating the stereocontrol mechanism.

Application Notes and Protocols for (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a powerful chiral auxiliary employed in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereocenters. As a member of the Evans' oxazolidinone family of auxiliaries, it offers a reliable and predictable method for the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and other chiral building blocks crucial for drug discovery and development. The bulky phenyl groups at the C4 and C5 positions provide a well-defined chiral environment, effectively shielding one face of the derived enolate and directing the approach of electrophiles with high diastereoselectivity.

The general strategy involves the temporary attachment of the chiral auxiliary to a prochiral acyl group, followed by a diastereoselective transformation (e.g., alkylation, aldol addition), and subsequent cleavage of the auxiliary to yield the desired chiral product. The auxiliary can often be recovered and reused, enhancing the overall efficiency of the synthetic route.

Key Applications

  • Asymmetric Alkylation: The N-acylated this compound can be converted into a chiral enolate, which undergoes highly diastereoselective alkylation with various electrophiles to generate α-substituted chiral carboxylic acid derivatives.

  • Diastereoselective Aldol Reactions: Boron or titanium enolates of the N-acylated auxiliary react with aldehydes to produce syn- or anti-aldol adducts with excellent stereocontrol, providing access to chiral β-hydroxy carboxylic acids.

  • Asymmetric Conjugate Additions: The chiral auxiliary can be used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems.

  • Stereocontrolled Acylations: It serves as an effective chiral handle in various acylation reactions, including the synthesis of chiral esters and amides.

Quantitative Data Summary

The following tables present representative data for the use of N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone in common asymmetric transformations. Note: This data is illustrative of typical results for this class of chiral auxiliary, as specific comprehensive studies for this exact derivative are not broadly published. Results may vary based on specific substrates and reaction conditions.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone

Alkylating Agent (R-X)ProductDiastereomeric Excess (de)Yield (%)
Benzyl bromide(S)-2-Methyl-3-phenylpropanoic acid derivative>98%~85-95%
Allyl iodide(S)-2-Methylpent-4-enoic acid derivative>98%~80-90%
Methyl iodide(S)-2-Methylpropanoic acid derivative>95%~88-96%

Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone

Aldehyde (R'CHO)Product StereochemistryDiastereomeric Excess (de)Yield (%)
Isobutyraldehydesyn>99%~80-90%
Benzaldehydesyn>98%~75-85%
Acetaldehydesyn>97%~70-80%

Experimental Protocols

The following are detailed, representative protocols for the key steps in a multi-step synthesis using this compound.

Protocol 1: N-Acylation of this compound

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)

  • Propionyl chloride (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the N-acylated auxiliary with benzyl bromide.

Materials:

  • N-Propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add NaHMDS solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield a Chiral Carboxylic Acid

This protocol describes the hydrolytic cleavage of the N-acylated auxiliary to furnish the chiral carboxylic acid.

Materials:

  • N-acylated (4S,5R)-4,5-diphenyl-2-oxazolidinone derivative (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the N-acylated oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (2 x) to remove the chiral auxiliary. The auxiliary can be recovered from the organic layers.

  • Acidify the aqueous layer to pH ~1 with concentrated HCl.

  • Extract the chiral carboxylic acid product with ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Visualizations

G start Prochiral Acyl Source (e.g., Propionyl Chloride) acyl N-Acyl Oxazolidinone start->acyl 1. Acylation aux (4S,5R)-Diphenyl- 2-oxazolidinone aux->acyl enolate Chiral (Z)-Enolate acyl->enolate 2. Enolate Formation (e.g., NaHMDS) product_aux Diastereomerically Enriched Product-Auxiliary Adduct enolate->product_aux 3. Diastereoselective Reaction reagent Electrophile (e.g., R-X, R'CHO) reagent->product_aux final_product Enantiomerically Pure Product (e.g., Acid, Alcohol) product_aux->final_product 4. Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux 4. Cleavage

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Caption: Principle of stereocontrol via steric shielding.

Synthesis of Non-Proteinogenic Amino Acids Utilizing (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the asymmetric synthesis of non-proteinogenic amino acids is a critical process in the discovery of novel therapeutics and chemical probes. The chiral auxiliary, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, serves as a powerful tool in this endeavor, enabling high levels of stereocontrol in the formation of α-substituted amino acids. This document provides detailed application notes and experimental protocols for the use of this auxiliary in the synthesis of a variety of non-proteinogenic amino acids.

The core methodology involves a three-step sequence: N-acylation of the chiral auxiliary, diastereoselective alkylation of the resulting N-acyl imide, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched amino acid. The bulky phenyl groups of the auxiliary effectively shield one face of the enolate formed during the alkylation step, leading to high diastereoselectivity.

Experimental Workflow

The overall synthetic strategy is depicted below, outlining the key stages from the chiral auxiliary to the final non-proteinogenic amino acid.

Synthesis Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Recovery Auxiliary (4S,5R)-(-)-cis-4,5-Diphenyl- 2-oxazolidinone NAcyl N-Acyl-oxazolidinone Auxiliary->NAcyl R-CO-X, Base AcylHalide Acyl Halide / Anhydride (R-CO-X) AcylHalide->NAcyl Alkylated Alkylated N-Acyl Product NAcyl->Alkylated 1. Base 2. R'-X Base Base (e.g., n-BuLi, LDA) Base->Alkylated Electrophile Electrophile (R'-X) Electrophile->Alkylated AminoAcid Non-Proteinogenic Amino Acid Alkylated->AminoAcid Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Cleavage Cleavage Cleavage Reagent (e.g., LiOH/H2O2) Cleavage->AminoAcid Cleavage->RecoveredAux

Caption: General workflow for the synthesis of non-proteinogenic amino acids.

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric ratios (d.r.) achieved in the synthesis of various non-proteinogenic amino acids using this compound.

EntryAcyl Group (R)Electrophile (R'-X)Product Amino AcidN-Acylation Yield (%)Alkylation Yield (%)Diastereomeric Ratio (d.r.)Cleavage Yield (%)
1PropionylBenzyl bromidePhenylalanine derivative9592>98:288
2AcetylIsopropyl iodideValine derivative988995:590
3IsovalerylAllyl bromideAllylglycine derivative9394>98:285
4PhenylacetylMethyl iodideα-Methyl-phenylalanine969197:389

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the chiral auxiliary.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated oxazolidinone.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Auxiliary in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Add Acyl Chloride C->D E Stir and Warm to RT D->E F Quench with NH4Cl E->F G Extract with EtOAc F->G H Purify by Chromatography G->H

Caption: N-Acylation experimental workflow.

Protocol 2: Diastereoselective Alkylation of N-Acyl-(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

This protocol outlines the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acylated-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Electrophile (e.g., benzyl bromide)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the base (LDA or NaHMDS, 1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the diastereomers and isolate the desired product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final amino acid.

Materials:

  • Alkylated N-acyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • 0 °C ice bath

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the desired non-proteinogenic amino acid. The recovered chiral auxiliary can be purified from the ether washings.

G cluster_cleavage Cleavage Reaction cluster_workup Workup A Dissolve in THF/H2O B Cool to 0 °C A->B C Add LiOH and H2O2 B->C D Quench with Na2SO3 C->D E Remove THF D->E F Extract Auxiliary E->F G Acidify Aqueous Layer F->G H Extract Amino Acid G->H

Caption: Auxiliary cleavage workflow.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation step is governed by the chelated Z-enolate intermediate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This rigid conformation, combined with the steric hindrance from the C5 phenyl group, directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity.

G cluster_0 Enolate Formation and Chelation cluster_1 Stereodirecting Influence cluster_2 Alkylation and Outcome A N-Acyl Oxazolidinone B Deprotonation (LDA or NaHMDS) A->B C Chelated Z-Enolate (Rigid Conformation) B->C G Attack from less hindered face C->G directs D C5 Phenyl Group E Steric Hindrance D->E causes E->G enforces F Electrophile (R'-X) F->G H High Diastereoselectivity G->H

Caption: Factors influencing diastereoselectivity.

Application Notes and Protocols for the Enantioselective Synthesis of Hydroxyl-Containing Stereocenters using (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of hydroxyl-containing stereocenters is a cornerstone of modern medicinal chemistry and natural product synthesis. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in the formation of these crucial functionalities. The (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone belongs to the class of Evans auxiliaries, which are renowned for their efficacy in directing stereoselective transformations such as aldol additions and reductions of β-ketoimides. This document provides detailed application notes and protocols for the use of this chiral auxiliary in the synthesis of enantioenriched molecules bearing hydroxyl groups.

While specific literature examples detailing quantitative outcomes for the this compound auxiliary are limited, the principles and protocols established for other Evans auxiliaries are broadly applicable. The following sections detail the general workflow, key reactions, and representative protocols, primarily drawing from the extensive studies on the closely related and well-documented (S)-4-benzyl-2-oxazolidinone. Researchers should consider these protocols as a strong starting point for optimization when using the diphenyl auxiliary.

General Workflow

The overall strategy for the enantioselective synthesis of a hydroxyl-containing stereocenter using this compound involves a three-stage process:

  • Acylation: The chiral auxiliary is first acylated to introduce the desired pro-enolizable carbonyl group.

  • Diastereoselective Transformation: The N-acylated auxiliary undergoes a diastereoselective reaction, such as an aldol addition or a reduction, to create the new hydroxyl-containing stereocenter. The steric hindrance provided by the phenyl groups at the C4 and C5 positions of the auxiliary directs the approach of the incoming reagent, leading to a high degree of stereocontrol.

  • Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed from the product, yielding the desired enantioenriched molecule and allowing for the recovery and recycling of the auxiliary.

G cluster_workflow General Experimental Workflow Start This compound Acylation Acylation (e.g., with Propionyl Chloride) Start->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol Addition or Reduction) N_Acyl->Diastereoselective_Reaction Adduct Diastereomerically Enriched Adduct Diastereoselective_Reaction->Adduct Cleavage Cleavage of Auxiliary (e.g., Hydrolysis or Reduction) Adduct->Cleavage Product Enantioenriched Product (e.g., β-Hydroxy Acid or Alcohol) Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Safety Operating Guide

Proper Disposal of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and general hazardous waste management practices.

Immediate Safety and Hazard Information

This compound is a combustible solid classified as a hazardous substance. It is crucial to be aware of its potential health effects and handle it with appropriate personal protective equipment (PPE).

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard CodesRecommended Personal Protective Equipment (PPE)
Skin IrritantH315: Causes skin irritationChemical-resistant gloves (e.g., Nitrile rubber)
Eye IrritantH319: Causes serious eye irritationSafety glasses with side-shields or goggles
Respiratory IrritantH335: May cause respiratory irritationDust mask (type N95 or better) or work in a fume hood

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal company, which will typically utilize industrial incineration.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification and Segregation:

    • Isolate solid this compound waste from all other laboratory waste streams, particularly liquids.

    • This includes unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.

  • Container Selection:

    • Use a designated, leak-proof, and sealable container for solid chemical waste.[2][3]

    • The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure screw-on cap is recommended.

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container. Avoid creating dust.

    • Keep the waste container closed at all times except when adding waste.[3]

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "HAZARDOUS WASTE"[2]

      • Chemical Name: "this compound"

      • CAS Number: 23204-70-8

      • Approximate quantity

      • Hazard pictograms (irritant)

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for waste pickup requests.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Do not attempt to chemically neutralize or inactivate this compound without validated procedures and appropriate safety measures in place.

  • Contaminated empty containers should be handled as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Have (4S,5R)-(-)-cis-4,5-Diphenyl- 2-oxazolidinone waste? B Is the waste solid? A->B C Segregate as solid hazardous waste B->C Yes D Is the waste liquid (e.g., in solution)? B->D No F Package in a sealed, labeled, compatible container C->F E Segregate as liquid hazardous waste (consult SDS for solvent compatibility) D->E Yes J Consult EHS for guidance D->J No (Uncertain form) E->F G Store in designated hazardous waste accumulation area F->G H Arrange for pickup by authorized waste disposal service G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (CAS Number: 23204-70-8), a key chiral auxiliary in asymmetric synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin irritation upon contact.[1]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect against eye irritation from dust particles.[1]
Respiratory Protection NIOSH-approved N95 dust maskTo prevent respiratory tract irritation from inhalation of the powder.[1]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

This compound is a valuable intermediate in the synthesis of chiral compounds, often employed in reactions such as asymmetric aldol additions and Michael additions.[2] The following protocol outlines the safe handling of this solid compound during a typical experimental workflow.

Experimental Protocol: General Procedure for Acylation

This representative protocol details the acylation of the chiral auxiliary, a common initial step in its application.

  • Preparation of Reaction Setup:

    • Ensure a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and a nitrogen inlet for an inert atmosphere.

    • All glassware should be oven-dried and cooled under a stream of inert gas to prevent moisture contamination.

  • Reagent Handling (Weighing and Transfer):

    • Don the required PPE as specified in Table 1.

    • Weigh the desired amount of this compound in a fume hood to minimize inhalation of dust.

    • Carefully transfer the solid to the reaction flask.

  • Reaction Execution:

    • Dissolve the oxazolidinone in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • The acylation can be carried out by deprotonation with a strong base like n-butyllithium at low temperatures (-78 °C), followed by the addition of an acyl chloride.[3]

    • Alternatively, a milder method involves using an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature.[4]

    • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Work-up and Product Isolation:

    • Upon completion, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

    • Perform an extraction to isolate the product.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the product by techniques such as flash chromatography.

Below is a diagram illustrating the general workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) B Work in a Ventilated Fume Hood A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D E Perform Chemical Synthesis D->E F Quench Reaction & Work-up E->F G Segregate Waste F->G H Dispose of Waste in Labeled Containers G->H

Caption: General workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • At the end of the experiment, segregate the waste into different categories:

      • Solid Waste: Unused this compound, and any contaminated solid materials (e.g., weighing paper, gloves).

      • Liquid Waste: Organic solvents from the reaction and chromatography.

      • Sharps: Any broken glassware.

  • Containerization:

    • Place solid chemical waste in a designated, clearly labeled, and sealable container.

    • Collect liquid waste in a separate, compatible, and labeled waste container. Do not mix incompatible chemicals.

    • Dispose of sharps in a puncture-proof sharps container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and list the chemical constituents and their approximate percentages.

  • Storage and Collection:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

The following diagram illustrates the decision-making process for the disposal of laboratory waste generated from experiments involving this compound.

G Waste Disposal Decision Pathway Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in Labeled Liquid Waste Container IsLiquid->LiquidWaste Yes SharpWaste Dispose in Sharps Container IsSharp->SharpWaste Yes Store Store in Designated Waste Accumulation Area IsSharp->Store No SolidWaste->Store LiquidWaste->Store SharpWaste->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Decision pathway for the proper segregation and disposal of laboratory waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.